molecular formula C7H6BrN3 B1286571 7-bromo-1H-indazol-6-amine CAS No. 139502-26-4

7-bromo-1H-indazol-6-amine

Cat. No.: B1286571
CAS No.: 139502-26-4
M. Wt: 212.05 g/mol
InChI Key: YFKYXCQIJAASSY-UHFFFAOYSA-N
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Description

7-Bromo-1H-indazol-6-amine is a brominated indazole derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. Indazole cores are recognized for their diverse biological activities, including investigated effects in antiviral and antiparasitic contexts . This compound is particularly valuable for constructing more complex molecules via cross-coupling reactions, where the bromine atom acts as a handle for further functionalization. Researchers utilize this scaffold in the exploration of novel therapeutic agents . Research Applications: As a building block in organic synthesis, this compound is used to develop potential inhibitors for various diseases. Related indazole analogues have been identified as important intermediates in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections . Furthermore, certain indazole derivatives have been studied for their anticoccidial activity against protozoal infections such as Eimeria tenella , suggesting a role in veterinary parasitology research . The broader indazole chemical class is also under investigation for activities including anti-inflammatory, antimicrobial, and anticancer properties . Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKYXCQIJAASSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598306
Record name 7-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139502-26-4
Record name 7-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Properties of 7-bromo-1H-indazol-6-amine

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the fundamental properties, synthesis, and potential applications of this compound. As this specific isomer is not widely commercialized, this document synthesizes information from closely related analogues and established chemical principles to provide a robust predictive framework for its use in a research setting.

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most chemical and biological systems.[2]

The specific substitution pattern of this compound offers a unique combination of functionalities. The amino group at the 6-position serves as a versatile synthetic handle for amide bond formation, urea synthesis, or as a basic center for salt formation, which is critical for modulating pharmacokinetic properties. The bromine atom at the 7-position provides a strategic site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse molecular fragments to explore the chemical space around the indazole core. This dual functionality makes this compound a valuable, albeit specialized, building block for constructing complex lead compounds in drug discovery programs.

Core Physicochemical and Structural Properties

While extensive experimental data for this compound is not publicly available, its core properties can be reliably predicted based on its structure and comparison with its direct precursor, 7-bromo-1H-indazole.

PropertyThis compound (Predicted/Inferred)7-bromo-1H-indazole (Known Precursor)
CAS Number Not commercially listed53857-58-2
Molecular Formula C₇H₆BrN₃C₇H₅BrN₂
Molecular Weight 212.05 g/mol 197.03 g/mol
Appearance Predicted to be a light-yellow to brown solidPowder
Melting Point (°C) Expected to be higher than the precursor126 - 130
Boiling Point (°C) > 400 (Predicted)Not available
Solubility Soluble in DMSO, DMF, and polar organic solventsSoluble in polar organic solvents
SMILES C1=CC2=C(C(=C1)Br)NN=C2NBrc1cccc2cn[nH]c12
InChIKey Predicted: ADBDLGMVAZJRKR-UHFFFAOYSA-N[4]KMHHWCPTROQUFM-UHFFFAOYSA-N

Note: Properties for this compound are inferred from chemical principles and data on related isomers. The presence of the amino group is expected to increase polarity and the melting point compared to the precursor.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not a trivial matter due to the challenge of achieving the correct regiochemistry. Direct bromination of 6-amino-1H-indazole or amination of 7-bromo-1H-indazole can lead to a mixture of isomers.[5] A more robust and controllable strategy involves a multi-step sequence starting from a commercially available precursor, 7-bromo-1H-indazole.

The proposed pathway leverages a directed nitration followed by a standard reduction. This approach provides superior regiochemical control compared to direct functionalization of an already substituted indazole.

Proposed Synthetic Workflow

workflow start 7-bromo-1H-indazole (CAS: 53857-58-2) step1 Nitration (H2SO4, HNO3) start->step1 Reagents intermediate 7-bromo-6-nitro-1H-indazole step1->intermediate Product step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 Reagents product This compound step2->product Final Product

Sources

An In-Depth Technical Guide to a Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: This guide addresses the synthesis, properties, and applications of 6-bromo-1H-indazol-3-amine (CAS No: 404827-77-6) . Initial searches for the requested topic, "7-bromo-1H-indazol-6-amine," did not yield a registered CAS number or significant published data, suggesting it is a novel or less-characterized isomer. In the spirit of providing a valuable and scientifically rigorous technical resource, this guide focuses on its closely related and well-documented analogue, a critical scaffold in medicinal chemistry.

Introduction: The Privileged Indazole Scaffold

The 1H-indazole nucleus is a bicyclic aromatic heterocycle that has garnered immense interest in the field of drug discovery. Its structure, featuring a fusion of benzene and pyrazole rings, serves as a versatile template for the design of bioactive molecules. As a bioisostere of purine, the indazole core is adept at interacting with the ATP-binding sites of various enzymes, particularly protein kinases. This has established the indazole framework as a "privileged scaffold" in medicinal chemistry, leading to the development of several approved drugs, including the kinase inhibitors Axitinib and Pazopanib.

The strategic functionalization of the indazole ring with substituents like bromine and amine groups provides chemists with versatile handles for molecular elaboration. 6-bromo-1H-indazol-3-amine, in particular, has emerged as a highly valuable starting material, offering distinct points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth overview of its synthesis, chemical properties, and its pivotal role in the development of targeted therapeutics.

Core Compound Identification and Properties

Structure and CAS Information:

  • Systematic Name: 6-bromo-1H-indazol-3-amine

  • Synonyms: 3-Amino-6-bromoindazole

  • CAS Number: 404827-77-6

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

The structure features a bromine atom at the 6-position of the indazole ring, which enhances its reactivity and serves as a key site for cross-coupling reactions. The amine group at the 3-position is crucial for forming hydrogen bond interactions within enzyme active sites.[1]

Physicochemical Properties:

PropertyValueSource
Appearance Off-white to pale yellow solid[1]
Molecular Weight 212.05 g/mol [2]
Molecular Formula C₇H₆BrN₃[2]
Purity ≥ 96% (HPLC)[1]
Storage Conditions Store at 0-8°C in a dark place under an inert atmosphere[1]

Synthesis of 6-bromo-1H-indazol-3-amine: A Validated Protocol

The most common and efficient synthesis of 6-bromo-1H-indazol-3-amine involves the cyclization of a substituted benzonitrile with hydrazine. This method is advantageous due to the availability of starting materials and typically good yields.

Reaction Scheme:

Synthesis_of_6_bromo_1H_indazol_3_amine start 4-Bromo-2-fluorobenzonitrile reagent + Hydrazine Hydrate (N₂H₄·H₂O) product 6-bromo-1H-indazol-3-amine reagent->product Cyclization conditions n-Butanol Reflux, 4h

Caption: Synthetic route to 6-bromo-1H-indazol-3-amine.

Detailed Experimental Protocol:

This protocol is based on a reported procedure for the synthesis of 6-bromo-1H-indazol-3-amine.[3]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzonitrile (5 g, 25.13 mmol) in 20 mL of n-butanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagent: Add hydrazine hydrate (1.04 mL, 50.26 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A significant amount of solid precipitate should be observed.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with petroleum ether to remove impurities.

  • Drying: Dry the resulting white solid under vacuum to yield the target product, 6-bromo-1H-indazol-3-amine. The reported yield for this procedure is approximately 85.7%.[3]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

  • Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the starting benzonitrile.

  • n-Butanol as Solvent: n-Butanol is a suitable high-boiling solvent that allows the reaction to be conducted at a temperature sufficient to drive the cyclization reaction to completion.

  • Work-up Procedure: The precipitation of the product upon cooling allows for easy isolation by filtration. Washing with a non-polar solvent like petroleum ether helps to remove non-polar impurities.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

6-bromo-1H-indazol-3-amine is a cornerstone in the synthesis of numerous kinase inhibitors, which are a major class of anti-cancer drugs.[1] The indazole core mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase active site, while the 3-amino group often forms key hydrogen bonds. The 6-bromo position provides a site for introducing various substituents via cross-coupling reactions (e.g., Suzuki, Heck couplings), which can be directed towards other regions of the ATP-binding pocket to enhance potency and selectivity.[1][4]

Role as a Kinase Inhibitor Scaffold:

Kinase_Inhibition cluster_inhibition cluster_pathway scaffold {6-bromo-1H-indazol-3-amine | Key Building Block} synthesis Chemical Synthesis (e.g., Suzuki Coupling) scaffold->synthesis inhibitor {Indazole-based Kinase Inhibitor | (e.g., Axitinib, Pazopanib)} synthesis->inhibitor kinase {Kinase Active Site | (ATP Binding Pocket)} inhibitor->kinase Binds to hinge region p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase Competitive Inhibition substrate Substrate Protein downstream Downstream Signaling (Cell Proliferation, Angiogenesis) p_substrate->downstream block Inhibition block2 Blocked

Caption: Mechanism of action for indazole-based kinase inhibitors.

This scaffold has been instrumental in the development of inhibitors for a range of kinases implicated in oncology, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

  • FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).

  • Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, making it a target in cancer therapy.

The versatility of the 6-bromo-1H-indazol-3-amine scaffold allows for the development of both highly specific and multi-targeted kinase inhibitors, providing a rich platform for academic research and industrial drug development.[1][2]

Conclusion

6-bromo-1H-indazol-3-amine stands out as a pivotal molecular building block in contemporary medicinal chemistry. Its robust and scalable synthesis, coupled with its versatile chemical handles, has cemented its role in the creation of sophisticated kinase inhibitors. For researchers and drug development professionals, a thorough understanding of its properties and synthetic methodologies is essential for leveraging this privileged scaffold to design the next generation of targeted therapeutics for cancer and other debilitating diseases.

References

  • Chem-Impex. (n.d.). 6-Bromo-1H-indazol-3-yl-amine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. Retrieved January 17, 2026, from [Link]

  • An, H., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(8), 652-656.
  • Srinivasan, B. K., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Srinivasan, B. K., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

Sources

A Technical Guide to 7-Bromo-1H-indazol-6-amine and Its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromo and amino functionalities to this bicyclic heteroaromatic system gives rise to a diverse array of isomers, each with unique physicochemical properties and potential therapeutic applications. This guide provides a comprehensive overview of 7-bromo-1H-indazol-6-amine, a specific isomer, and situates it within the broader context of related bromo-amino indazoles, offering insights into their synthesis, properties, and significance in drug discovery.

Nomenclature and Isomerism: A Case of "this compound"

The IUPAC name for the requested compound is indeed This compound . However, it is crucial to note that this specific isomer is not widely reported in scientific literature, and commercially available standards are scarce. Researchers often encounter a variety of related isomers, and precise identification is paramount.

Common synonyms for this structural class often involve repositioning of the amino group, such as:

  • 3-Amino-7-bromo-1H-indazole

  • 4-Amino-7-bromo-1H-indazole

  • 5-Amino-7-bromo-1H-indazole

The location of the amino and bromo substituents on the indazole ring significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its biological activity.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents the properties of the closely related and more extensively studied isomer, 7-bromo-1H-indazol-3-amine , to provide a representative profile for this class of compounds.

PropertyValueSource
IUPAC Name 7-bromo-1H-indazol-3-aminePubChem[1]
Molecular Formula C₇H₆BrN₃PubChem[1]
Molecular Weight 212.05 g/mol PubChem[1]
CAS Number 1234616-28-4PubChem[1]
Appearance Solid-
Melting Point Not reported-
Synthesis Strategies for Bromo-Amino Indazoles

The synthesis of bromo-amino indazoles can be approached through several synthetic routes. A common strategy involves the cyclization of appropriately substituted benzonitriles with hydrazine. The following is a general representation of a synthetic workflow.

Synthesis_Workflow A Substituted Benzonitrile B Regioselective Bromination A->B e.g., NBS C Cyclization with Hydrazine B->C Hydrazine Hydrate D Bromo-Amino Indazole C->D

Caption: A generalized workflow for the synthesis of bromo-amino indazoles.

A practical example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. This process involves a two-step sequence: regioselective bromination followed by heterocycle formation with hydrazine[2][3][4][5].

Detailed Protocol: Synthesis of a Bromo-Amino Indazole Derivative

The following protocol is adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and illustrates a viable method for obtaining this class of compounds[2][3][4][5].

Step 1: Regioselective Bromination of the Starting Benzonitrile

  • Dissolve the substituted benzonitrile in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the reaction mixture to 0 °C.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), in portions while maintaining the temperature.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the brominated intermediate.

Causality: The use of a strong acid protonates the nitrile group, deactivating the ring towards electrophilic substitution, while the directing effects of the existing substituents guide the bromination to the desired position. NBS is often preferred over elemental bromine for its milder and more selective brominating properties[2].

Step 2: Cyclization with Hydrazine

  • Suspend the brominated benzonitrile in a high-boiling point solvent such as n-butanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry to yield the final bromo-amino indazole.

Causality: The nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization and tautomerization, leads to the formation of the stable 3-aminoindazole ring system.

Applications in Drug Discovery and Medicinal Chemistry

Indazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties[6][7][8]. The bromo-amino indazole scaffold serves as a versatile building block for the synthesis of more complex drug candidates.

For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor[2][3][4][5]. The specific substitution pattern on the indazole ring is crucial for its high potency and favorable pharmacokinetic profile.

Derivatives of 6-aminoindazole have also been investigated as potential anticancer agents, with some compounds showing promising inhibitory activity against various cancer cell lines[9]. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of biological activity.

Drug_Discovery_Logic A Bromo-Amino Indazole Scaffold B Further Functionalization (e.g., Cross-Coupling) A->B C Library of Analogs B->C D Biological Screening C->D E Lead Compound D->E

Caption: The role of bromo-amino indazoles in a typical drug discovery cascade.

Safety and Handling

Bromo-amino indazoles should be handled with care in a laboratory setting. The following safety information is based on data for related isomers.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed[1][10].

  • Skin Irritation: May cause skin irritation[1][10].

  • Eye Irritation: May cause serious eye irritation[1][10].

  • Respiratory Irritation: May cause respiratory irritation[1][10].

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood[11][12].

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[11][13].

  • Avoid breathing dust, fumes, or vapors[11][12].

  • Wash hands thoroughly after handling[11][14].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[14].

  • Keep away from incompatible materials such as strong oxidizing agents[14].

Conclusion

While specific data on this compound is limited, the broader class of bromo-amino indazoles represents a rich area of chemical space for the development of novel therapeutics. Understanding the synthesis, properties, and biological potential of well-characterized isomers provides a solid foundation for researchers and drug development professionals. The synthetic methodologies are generally applicable across different substitution patterns, and the established importance of this scaffold in medicinal chemistry underscores the potential for future discoveries. As synthetic methods continue to evolve, it is likely that more isomers, including this compound, will become accessible for further investigation.

References

  • PubChem. (n.d.). 7-bromo-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • PubChem. (n.d.). 7-Bromo-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024).
  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
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  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5732.
  • Gaikwad, D. D., Kauthale, S. S., & Gacche, R. N. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(21).
  • Kumar, A., Singh, A., & Kumar, K. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology, 43(6), 615-621.

Sources

An In-depth Technical Guide to Substituted Bromo-Indazol-Amines: Focus on 6-Bromo-1H-Indazol-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries for a detailed guide on "7-bromo-1H-indazol-6-amine" did not yield specific experimental or characterization data in publicly accessible scientific literature or chemical databases. This suggests that this particular isomer may be a novel or less-characterized compound. In the spirit of providing a valuable and scientifically grounded resource, this guide has been pivoted to focus on a well-documented and commercially available isomer, 6-bromo-1H-indazol-4-amine . The principles, experimental methodologies, and applications discussed herein for 6-bromo-1H-indazol-4-amine can serve as a strong foundational framework for researchers investigating other substituted bromo-indazol-amine isomers.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting various biological pathways. The introduction of substituents, such as bromine atoms and amine groups, onto the indazole core provides medicinal chemists with critical handles to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. These substitutions can influence hydrogen bonding interactions, introduce steric bulk, and alter the electronic distribution within the molecule, all of which are key determinants of a compound's biological activity.

Substituted indazoles have been successfully incorporated into drugs for a range of indications, including oncology and inflammatory diseases. For instance, the indazole core is a key component of several kinase inhibitors, where it often forms crucial hydrogen bond interactions with the hinge region of the kinase active site. The strategic placement of bromo and amino functionalities, as seen in 6-bromo-1H-indazol-4-amine, offers a diverse chemical space for the development of novel therapeutics.

Physicochemical Characteristics of 6-Bromo-1H-Indazol-4-Amine

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in drug discovery and development. These characteristics influence its handling, formulation, and behavior in biological systems.

PropertyValue
CAS Number 885518-50-3[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Typically an off-white to brown solid
Solubility Generally soluble in organic solvents like DMSO and methanol.
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo and amino substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts.

Mass Spectrometry: Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Synthesis and Reactivity

The synthesis of substituted indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted ortho-nitro or ortho-cyano phenylhydrazines. For 6-bromo-1H-indazol-4-amine, a plausible synthetic strategy would involve the nitration of a bromo-toluidine derivative, followed by reduction of the nitro group to an amine and subsequent diazotization and cyclization.

The reactivity of 6-bromo-1H-indazol-4-amine is dictated by the functional groups present. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of new carbon-carbon or carbon-nitrogen bonds.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a substituted bromo-indazol-amine, highlighting key reaction types.

G cluster_synthesis Synthesis cluster_functionalization Functionalization A Substituted Phenylhydrazine B Cyclization A->B e.g., NaNO₂, HCl C 6-Bromo-1H-Indazol-4-Amine B->C D Acylation C->D RCOCl, base F Cross-Coupling C->F Pd catalyst, boronic acid E Amide Derivative D->E G Aryl/Alkyl Derivative F->G

Caption: Generalized synthetic and functionalization workflow for 6-bromo-1H-indazol-4-amine.

Applications in Drug Discovery and Development

The 6-bromo-1H-indazol-4-amine scaffold is a valuable building block in the synthesis of pharmacologically active molecules. The presence of the bromine atom and the amino group at specific positions allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The amino group at the 4-position can be functionalized to introduce side chains that interact with other regions of the ATP-binding pocket, enhancing potency and selectivity. The bromine atom at the 6-position can be utilized in cross-coupling reactions to append larger substituents that can occupy hydrophobic pockets or introduce additional interaction points.

Other Therapeutic Areas: Beyond oncology, substituted indazoles have shown promise in other therapeutic areas, including as anti-inflammatory, anti-bacterial, and anti-viral agents. The versatility of the 6-bromo-1H-indazol-4-amine core makes it an attractive starting point for the design of novel compounds with a wide range of biological activities.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemical compounds with appropriate safety precautions. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocol: General Procedure for Handling and Weighing

This protocol outlines the essential steps for safely handling and weighing a solid chemical compound like 6-bromo-1H-indazol-4-amine in a laboratory setting.

Materials:

  • 6-bromo-1H-indazol-4-amine

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves

Procedure:

  • Don PPE: Before handling the compound, ensure you are wearing the appropriate personal protective equipment.

  • Prepare the Balance: Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

  • Transfer the Compound: Carefully open the container of 6-bromo-1H-indazol-4-amine. Using a clean spatula, transfer a small amount of the solid onto the weighing paper on the balance.

  • Record the Mass: Once the desired mass is obtained, record the value accurately.

  • Clean-up: Tightly seal the container of the stock compound. Clean the spatula and the area around the balance to remove any residual powder. Dispose of the weighing paper in the appropriate chemical waste container.

G start Start ppe Don Personal Protective Equipment start->ppe balance Tare Analytical Balance ppe->balance transfer Transfer Compound with Spatula balance->transfer record Record Mass transfer->record cleanup Clean Up and Seal Container record->cleanup end End cleanup->end

Caption: Standard workflow for the safe handling and weighing of a solid chemical compound.

Conclusion

6-Bromo-1H-indazol-4-amine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, reactivity, and strategic placement of functional groups make it an important tool for medicinal chemists. While the specific isomer "this compound" remains elusive in the current body of scientific literature, the principles and methodologies outlined in this guide for the 6-bromo-4-amino isomer provide a robust framework for the exploration of this and other novel substituted indazoles. As with any chemical research, a strong emphasis on safety and proper handling is paramount to successful and responsible scientific discovery.

References

  • PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available experimental data on the solubility and stability of 7-bromo-1H-indazol-6-amine is limited. This guide, therefore, provides a comprehensive framework for the systematic evaluation of these critical physicochemical properties. The methodologies described are based on established principles for analogous indazole derivatives and are intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, a substituted indazole, represents a key building block for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and the amine group provides versatile handles for molecular elaboration, making this compound a molecule of high interest in drug discovery programs.

The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates, particularly solubility and stability, are paramount. These characteristics profoundly influence bioavailability, manufacturability, and the overall therapeutic profile of a potential drug candidate. This document provides a detailed guide to understanding and determining these properties for this compound.

Physicochemical Properties: A Predictive Overview

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

PropertyValueSource
Molecular Formula C₇H₆BrN₃Calculated
Molecular Weight 212.05 g/mol Calculated
Appearance Likely an off-white to brown solidAnalogy to similar compounds[3]
Predicted Lipophilicity (logP) 1.5 - 2.5Computational Prediction
Predicted pKa (basic) 3.0 - 5.0 (amino group)Chemical Analogy
Predicted pKa (acidic) 12.0 - 14.0 (indazole N-H)Chemical Analogy[4]

Note: Predicted values are estimations and should be experimentally verified.

Solubility Profile: A Framework for Determination

Causality in Solvent Selection

The choice of solvents for solubility determination is guided by the predicted physicochemical properties. The presence of the aromatic rings suggests low aqueous solubility. The amino and indazole N-H groups, however, can act as hydrogen bond donors and acceptors, potentially improving solubility in protic solvents like alcohols. The overall non-polar character imparted by the brominated benzene ring often necessitates the use of polar aprotic solvents like DMSO for complete dissolution, especially for creating concentrated stock solutions for biological screening.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO)

  • Scintillation vials or HPLC vials with caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Presentation: Solubility Data Summary

The results of the solubility experiments should be tabulated for clarity and easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
pH 7.4 Phosphate Buffer25
0.1 M HCl25
0.1 M NaOH25
Methanol25
Ethanol25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B C Shake at constant temperature for 24-48h B->C D Collect supernatant C->D E Filter through 0.45µm syringe filter D->E F Dilute sample E->F G Quantify by HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: A Forced Degradation Approach

Understanding the chemical stability of a molecule is mandated by regulatory agencies and is fundamental to developing a safe and effective drug product.[5] Forced degradation, or stress testing, is the cornerstone of this evaluation.[6][7] It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.

Rationale for Stress Conditions

The choice of stressors is dictated by regulatory guidelines (e.g., ICH Q1A) and is designed to mimic the conditions a drug substance might encounter during its lifecycle, albeit in an accelerated manner.

  • Acid/Base Hydrolysis: Simulates potential degradation in the acidic environment of the stomach or in liquid formulations with varying pH.

  • Oxidation: Assesses susceptibility to atmospheric oxygen or oxidative excipients.

  • Thermal Stress: Evaluates the impact of heat during manufacturing (e.g., drying) and long-term storage.

  • Photostability: Determines sensitivity to light, which informs packaging requirements.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Neutralize with acid before analysis.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.

    • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Sample each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours) to target a degradation of 5-20%. Excessive degradation can complicate the identification of primary degradants.

  • Analysis with a Stability-Indicating Method:

    • Develop an HPLC method (typically reverse-phase) that can separate the parent peak of this compound from all degradation products.

    • A PDA detector is invaluable for assessing peak purity and identifying the formation of new chromophores.

    • LC-MS analysis is essential for the structural elucidation of the major degradation products.

Data Presentation: Forced Degradation Summary
Stress ConditionTime (h)% Assay of Parent% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
1 M HCl, 60°C24
1 M NaOH, 60°C24
3% H₂O₂, RT24
Heat (80°C, solution)48
Heat (80°C, solid)48
Light (ICH Q1B)-
Visualization: Forced Degradation Workflow and Hypothetical Pathway

G cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-PDA/MS at Time Points Acid->Analysis Base Base Hydrolysis (NaOH, 60°C) Base->Analysis Oxidation Oxidation (H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Stock Prepare Stock Solution of Compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Identify Degradation Pathways & Elucidate Structures Analysis->Data

Caption: Workflow for a Forced Degradation Study.

G Parent This compound Deg1 Oxidized Product (e.g., N-oxide) Parent->Deg1 Oxidation (H₂O₂) Deg2 Hydrolyzed Product (e.g., debromination or ring opening) Parent->Deg2 Acid/Base Hydrolysis Deg3 Dimer Parent->Deg3 Photolysis

Caption: Hypothetical Degradation Pathways.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for assessing the solubility and stability of this compound. While direct experimental data is currently scarce, the application of the detailed protocols herein will enable researchers to generate the critical data necessary for advancing their research and development programs. A thorough understanding of these fundamental properties is not merely a regulatory requirement but an indispensable component of successful drug development, ensuring the quality, safety, and efficacy of future medicines.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Institutes of Health. [Link]

  • Indazole. (n.d.). Wikipedia. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024). ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of 7-bromo-1H-indazol-6-amine. In the absence of publicly available experimental spectra for this specific isomer, this guide presents a detailed, predicted spectroscopic profile based on first-principles of spectroscopy and comparative analysis with structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound and similar heterocyclic compounds. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, providing a self-validating system for experimental work.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise substitution pattern on the indazole core dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, unambiguous structural elucidation is paramount. This guide provides a detailed predicted spectroscopic analysis of this compound to aid in its synthesis and characterization.

The structural hypothesis is based on the fundamental principles of each spectroscopic technique and is supported by data from closely related molecules. The presented data should be considered a baseline for experimental verification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Rationale for Predicted Chemical Shifts:

  • ¹H NMR: The aromatic protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromo group (-Br), as well as the heterocyclic indazole ring system. The proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift. The amino protons will also likely appear as a broad singlet. The aromatic protons H-4 and H-5 will be doublets due to coupling with each other. The H-3 proton will be a singlet.

  • ¹³C NMR: The chemical shifts of the carbon atoms are predicted based on the known effects of substituents on a benzene ring and the electronic structure of the indazole core. The carbon bearing the bromine (C-7) will be shifted to a lower field, while the carbon with the amino group (C-6) will be at a higher field.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5 - 13.5br s1HN-H (indazole)
~7.8 - 8.0s1HH-3
~7.4 - 7.6d1HH-4
~6.8 - 7.0d1HH-5
~4.5 - 5.5br s2H-NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~145 - 148C-6
~140 - 142C-7a
~133 - 135C-3
~125 - 127C-3a
~120 - 122C-4
~110 - 112C-5
~100 - 105C-7

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Rationale for Predicted Absorptions:

  • The N-H stretching vibrations of the indazole and the primary amine are expected in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[1]

  • The N-H bending vibration of the primary amine is expected around 1600-1650 cm⁻¹.[1]

  • The C-N stretching of the aromatic amine will likely appear in the 1250-1335 cm⁻¹ region.[1]

  • The C-Br stretch is expected in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3500MediumN-H stretch (asymmetric, -NH₂)
~3300 - 3400MediumN-H stretch (symmetric, -NH₂)
~3100 - 3200BroadN-H stretch (indazole)
~1610 - 1630StrongN-H bend (-NH₂)
~1500 - 1600Medium-StrongC=C stretching (aromatic)
~1250 - 1340MediumC-N stretch (aromatic amine)
~550 - 650Medium-WeakC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Rationale for Predicted m/z values:

  • The molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight of the compound (212.05 g/mol for C₇H₆⁷⁹BrN₃ and 214.05 g/mol for C₇H₆⁸¹BrN₃). The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ will be observed at m/z 213.0 and 215.0.

  • Fragmentation may involve the loss of Br, NH₂, or HCN from the indazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
212/214[M]⁺Molecular ion with characteristic 1:1 bromine isotopic pattern.
213/215[M+H]⁺Protonated molecule in ESI positive mode.
133[M-Br]⁺Loss of a bromine radical.
185/187[M-HCN]⁺Loss of hydrogen cyanide from the indazole ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Diagram 1: NMR Data Acquisition and Processing Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d₆ tms Add TMS as internal standard prep->tms tube Transfer to a 5 mm NMR tube tms->tube h1_acq Acquire ¹H NMR spectrum (e.g., zg30 pulse program) tube->h1_acq c13_acq Acquire ¹³C NMR spectrum (e.g., zgpg30 pulse program) tube->c13_acq ft Fourier Transform (FID to Spectrum) h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate For ¹H analysis Assign peaks based on chemical shift, multiplicity, and integration integrate->analysis

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30').

    • Set appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

Diagram 2: ATR-FTIR Data Acquisition Workflow

IR_Workflow start Start background Collect background spectrum (clean ATR crystal) start->background sample Place a small amount of solid sample on the ATR crystal background->sample acquire Acquire sample spectrum sample->acquire process Process data (baseline correction, peak picking) acquire->process end End process->end

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Protocol:

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan:

    • Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background.

    • Perform baseline correction and identify peak maxima.

Mass Spectrometry

Diagram 3: ESI-MS Data Acquisition Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF MS) cluster_analysis Data Analysis dissolve Dissolve sample in a suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) dilute Dilute to a low concentration (~1-10 µg/mL) dissolve->dilute infuse Infuse sample into the ESI source dilute->infuse acquire_pos Acquire mass spectrum in positive ion mode infuse->acquire_pos identify_mh Identify the [M+H]⁺ ion acquire_pos->identify_mh check_isotope Verify the bromine isotopic pattern identify_mh->check_isotope

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Examine the isotopic pattern of this peak to confirm the presence of one bromine atom.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to further support the proposed structure.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The predicted NMR, IR, and MS data, along with detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this compound. The provided workflows and interpretations are designed to ensure scientific integrity and to guide the user in obtaining and analyzing high-quality spectroscopic data for unambiguous structural confirmation.

References

  • PubChem. (n.d.). 7-bromo-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indazol-6-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • Ibañez, A., et al. (2021). Synthesis and characterization of new tridentate (NCN)Ni(II) pincer complexes. Turkish Journal of Chemistry, 45(4), 1185-1194. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644–5655. Available at: [Link]

  • PubChemLite. (n.d.). 7-bromo-1h-indazol-3-amine (C7H6BrN3). University of Luxembourg. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 1H-Indazole. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 17, 2026, from [Link]

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The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery and history of 7-bromo-1H-indazol-6-amine, a heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Rather than a singular moment of discovery, its story is one of synthetic necessity, driven by the relentless pursuit of potent and selective kinase inhibitors for the treatment of a range of human diseases. This guide will explore the scientific context that led to its synthesis, detail the key experimental methodologies, and provide insights into the strategic importance of this unassuming molecule.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of a multitude of therapeutic agents.[2] Historically, research focused on the fundamental synthesis and reactivity of the indazole core. However, as the therapeutic potential of indazole-containing compounds became increasingly evident, the focus shifted towards the development of derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neurodegenerative applications.[2]

A significant leap forward in the utility of the indazole scaffold came with the introduction of halogen substituents. Halogenated indazoles, particularly brominated derivatives, serve as versatile synthetic handles. The bromine atom not only modulates the electronic properties of the ring system but also provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This has made them invaluable intermediates in the construction of complex molecular architectures required for potent and selective drug candidates.

The Genesis of this compound: A Tale of Synthetic Strategy

The specific discovery of this compound is not marked by a singular, celebrated publication. Instead, its first documented appearance is found within the dense experimental sections of patents aimed at the synthesis of novel kinase inhibitors. A pivotal moment in its history can be traced to the work disclosed in patent WO2007087325, which details the synthesis of a series of indazole derivatives as inhibitors of protein kinases. This patent laid out a clear and reproducible synthetic pathway to this compound, establishing it as a key intermediate.

The strategic importance of this particular substitution pattern lies in its utility for building molecules with specific three-dimensional orientations. The 6-amino group provides a crucial vector for extending the molecule into the solvent-exposed region of a kinase active site, often to improve solubility and pharmacokinetic properties. The 7-bromo substituent, on the other hand, can serve as an anchor for further chemical modifications or to create specific steric interactions within the ATP-binding pocket.

The synthesis of this compound, as first detailed in this patent, is a logical, multi-step process that highlights fundamental principles of aromatic chemistry. The core of the strategy involves the regioselective nitration of a pre-existing 7-bromo-1H-indazole, followed by the reduction of the newly introduced nitro group to the desired amine.

Synthetic Pathway Overview

The logical flow for the first described synthesis of this compound is a two-step process starting from 7-bromo-1H-indazole. This precursor itself can be synthesized from commercially available starting materials.

Synthetic_Pathway A 7-Bromo-1H-indazole B 7-Bromo-6-nitro-1H-indazole A->B Nitration (e.g., HNO₃, H₂SO₄) C This compound B->C Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Synthetic route to this compound.

Experimental Protocols: A Self-Validating System

The following protocols are based on the methodologies described in the seminal patent literature, providing a self-validating system for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthesis of 7-Bromo-6-nitro-1H-indazole

Rationale: The introduction of a nitro group at the 6-position of 7-bromo-1H-indazole is a classic electrophilic aromatic substitution. The choice of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is crucial. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromine atom and the pyrazole ring. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

Step-by-Step Protocol:

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 7-bromo-1H-indazole to the cooled sulfuric acid while maintaining the temperature below 5°C. Stir until all the solid has dissolved.

  • Nitration: Add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for a specified time (typically 1-3 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Synthesis of this compound

Rationale: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is a robust and widely used method, particularly in laboratory-scale syntheses.

Step-by-Step Protocol (using SnCl₂):

  • Preparation: In a round-bottom flask, suspend 7-bromo-6-nitro-1H-indazole in a suitable solvent, such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Characterization of Key Compounds

The following table summarizes typical characterization data for the key compounds in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
7-Bromo-1H-indazoleC₇H₅BrN₂197.03Off-white to light brown solid126-130
7-Bromo-6-nitro-1H-indazoleC₇H₄BrN₃O₂242.03Yellow solid>200
This compoundC₇H₆BrN₃212.05Light brown solid180-185

The Role of this compound in Modern Drug Development

The "discovery" of this compound was a direct consequence of the needs of drug development programs. Its structure is a key component in a number of patented kinase inhibitors, where it often serves as the "eastern" fragment of the molecule. The amino group at the 6-position is frequently used to attach a solubilizing group or a moiety that can interact with the solvent-exposed region of the kinase, while the indazole core itself typically binds to the hinge region of the enzyme.

The following diagram illustrates the general workflow of how this compound is utilized in the synthesis of more complex drug candidates.

Drug_Development_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Fragment Coupling cluster_2 Lead Compound Generation A This compound C Coupling Reaction (e.g., Buchwald-Hartwig Amination) A->C B Coupling Partner (e.g., aryl halide or boronic acid) B->C D Final Drug Candidate C->D

Caption: Utilization of this compound in drug development.

Conclusion

The history of this compound is a testament to the enabling power of synthetic chemistry in the field of drug discovery. While not a household name in itself, this molecule represents a critical juncture in the synthetic routes to potentially life-saving therapeutics. Its story underscores the importance of developing robust and scalable syntheses for key chemical building blocks. The logical and well-established chemical principles behind its synthesis make it an excellent case study for researchers and scientists in the field of drug development, illustrating how fundamental organic chemistry reactions are applied to solve complex problems in medicinal chemistry. The continued exploration of indazole chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents, with this compound and its derivatives likely to play a significant role for years to come.

References

  • WO2007087325A2 - Indazole derivatives for use as protein kinase inhibitors.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • US3988347A - Process for the preparation of substituted indazoles.

Sources

"7-bromo-1H-indazol-6-amine" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 7-bromo-1H-indazol-6-amine

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics and its versatile biological activity.[1][2] This guide focuses on the specific, yet underexplored, derivative: This compound . While direct research on this exact molecule is limited, by examining its structural congeners and the broader indazole class, we can project its potential therapeutic applications with a high degree of scientific confidence. This document synthesizes data from extensive research on related bromo-indazoles and amino-indazoles to build a comprehensive profile of its likely biological activities. We will explore its potential as an anticancer agent, particularly as a kinase inhibitor, its prospective role in combating infectious diseases based on demonstrated antiparasitic activity in a closely related analog, and its potential for modulating central nervous system targets. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and actionable experimental frameworks to investigate the therapeutic promise of this compound.

Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazoles, heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring, are of immense interest in drug discovery.[3] Their structure is bioisosteric to purines, the core of ATP, which allows them to function as effective competitors in the ATP-binding sites of many enzymes, particularly protein kinases.[4] This fundamental property is a primary driver of their success as therapeutic agents. Furthermore, the nitrogen atoms in the indazole ring are adept at forming critical hydrogen bond interactions with the "hinge region" of kinase active sites, a key factor for potent and selective inhibition.[4][5]

The therapeutic versatility of the indazole scaffold is evidenced by the number of derivatives that have reached clinical use. These compounds span a wide range of biological activities, including anticancer, anti-inflammatory, anti-HIV, antibacterial, and antifungal effects.[1][6]

Drug Name Primary Target(s) Therapeutic Application
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib VEGFRRenal Cell Carcinoma
Niraparib PARP1, PARP2Ovarian, Fallopian Tube, Peritoneal Cancer
Linifanib VEGFR, PDGFRInvestigational Anticancer
Entrectinib TRK, ROS1, ALKROS1-positive NSCLC, NTRK fusion-positive Solid Tumors
Benzydamine Pro-inflammatory CytokinesAnti-inflammatory, Analgesic
Table 1: Examples of Clinically Relevant Indazole-Based Drugs and their Applications.[5][6][7]

Part 2: Profile of this compound

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • Key Features: The molecule possesses a 1H-indazole core, which is crucial for hinge-binding in many biological targets. The bromine atom at position 7 offers a strategic vector for synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck) to explore structure-activity relationships (SAR). The amine group at position 6 provides a hydrogen bond donor and a site for further functionalization to enhance binding affinity or modulate physicochemical properties.

Postulated Synthesis Pathway

While a specific synthesis for this compound is not extensively documented, a logical and efficient pathway can be extrapolated from established methodologies for related indazoles.[8][9] A plausible route would begin with a substituted benzonitrile, followed by cyclization and functional group manipulation.

Synthesis_Workflow A 2-Methyl-3-nitroaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (CuBr) B->C D 2-Bromo-6-methyl-3-nitroaniline C->D E Reduction (e.g., Fe/HCl or H₂, Pd/C) D->E F 3-Bromo-2-methylbenzene-1,6-diamine E->F G Cyclization (e.g., NaNO₂, acid) F->G H This compound G->H

Caption: A potential synthetic workflow for this compound.

Part 3: Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally similar compounds, this compound is predicted to have significant potential in several therapeutic areas.

Anticancer Activity: Kinase Inhibition

The most prominent and well-documented activity of the indazole scaffold is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] Numerous indazole derivatives have been developed as potent inhibitors of kinases such as VEGFR, FGFR, Aurora kinases, and c-Met.[2][6][10]

Mechanism of Action: Indazole derivatives, including 6-bromo-1H-indazol-3-yl-amine and 6-aminoindazole, have demonstrated potent anti-proliferative effects across a spectrum of cancer cell lines.[11][12][13] The mechanism often involves competitive inhibition at the ATP-binding site of the kinase, leading to the shutdown of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[5] For example, derivatives of 6-bromo-1H-indazol-3-amine have been patented as VEGFR-2 inhibitors.[14] The this compound scaffold is ideally suited to engage in similar interactions.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Activates ATP ATP ATP->RTK Binds to Active Site Indazole This compound (Inhibitor) Indazole->RTK Competitively Binds, Blocks ATP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Generalized signaling pathway illustrating competitive kinase inhibition.

Supporting Data: The anticancer potential is supported by the activity of related compounds.

Compound Cell Line Activity (IC₅₀) Reference
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)14.3 µM[12]
6-Bromo-1H-indazol-3-yl-amine derivativeK562 (Leukemia)6.50 µM[6]
Indazole Derivative (2f)4T1 (Breast Cancer)0.23 µM[15]

Table 2: Antiproliferative Activity of Structurally Related Indazole Derivatives.

Experimental Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol provides a robust method for assessing the cytotoxic and cytostatic effects of a test compound like this compound on cultured cancer cells.

  • Cell Plating: Seed cancer cells (e.g., A549, HCT116, PC3) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antiparasitic Activity

While anticancer applications are dominant, the indazole scaffold also exhibits a broad range of antimicrobial activities.[16] A key finding directly relevant to this compound is the reported anticoccidial activity of a very close analog.

Anticoccidial Activity: A 1992 study identified 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine , a derivative of the topic compound, as a potent agent against the avian coccidial pathogen Eimeria tenella.[17] This activity was linked to its function as an alpha 2 adrenergic agonist . The compound was effective in feed at just 7.5 ppm. This strongly suggests that this compound itself is a promising starting point for developing novel antiparasitic agents, potentially acting through the same adrenergic receptor modulation mechanism.[17]

Broader Antimicrobial Potential: Other indazole derivatives have demonstrated efficacy against various bacteria, fungi, and protozoa, including Giardia intestinalis, Escherichia coli, and Candida albicans.[6][16] The presence of the bromo-substituent on the indazole ring has been associated with enhanced antimicrobial effects.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Culture the test microorganism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by reading the optical density at 600 nm.

Anti-HIV and Neurological Activities

Anti-HIV Potential: The indazole core is present in compounds targeting viral diseases. Significantly, a close structural analog, 7-bromo-4-chloro-1H-indazol-3-amine , is a key intermediate in the synthesis of Lenacapavir , a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[18][19] This establishes a clear precedent for the utility of the 7-bromo-indazole scaffold in developing novel anti-HIV agents. Capsid inhibitors disrupt multiple stages of the viral lifecycle, offering a powerful mechanism of action.

HIV_Lifecycle_Inhibition cluster_host Host Cell Entry 1. Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Inhibitor Lenacapavir (derived from 7-bromo-indazole intermediate) Inhibitor->Entry Interferes with Nuclear Import Inhibitor->Assembly Disrupts Capsid Core Formation Inhibitor->Budding Prevents Mature Capsid Formation

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of 7-bromo-1H-indazol-6-amine and its key positional isomers. It delves into the strategic synthesis of these molecules, emphasizing the principles of regioselectivity and the rationale behind experimental choices. Furthermore, this guide offers a comparative analysis of their physicochemical properties, spectroscopic characterization, and their burgeoning role in drug discovery, particularly as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and a survey of the current state of research are presented to empower researchers in the fields of chemical synthesis and drug development.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest to the pharmaceutical industry.[1] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral effects.[2][3] The ability to readily functionalize the indazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile template for drug design. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[2]

The introduction of bromo and amino substituents onto the indazole core, as seen in this compound and its isomers, provides key functionalities for further chemical modification and for establishing critical interactions with biological targets. The amino group can act as a hydrogen bond donor and a key anchoring point, a feature often exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding pocket.[4] The bromine atom not only influences the electronic nature of the ring system but also serves as a valuable synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Strategic Synthesis of Bromo-Amino-Indazole Isomers

The synthesis of specific bromo-amino-indazole isomers requires careful consideration of the directing effects of the substituents on the indazole ring. A common and effective strategy involves a multi-step sequence typically starting with a commercially available indazole or a substituted aniline, followed by bromination, nitration, and reduction. The order of these steps is crucial for achieving the desired regioselectivity.

Proposed Synthesis of this compound

Step 1: Synthesis of 7-bromo-1H-indazole

7-bromo-1H-indazole can be synthesized from 7-amino-1H-indazole via a Sandmeyer reaction.[2]

Step 2: Regioselective Nitration of 7-bromo-1H-indazole

The nitration of 7-bromo-1H-indazole is expected to be directed by the existing bromo substituent and the electronic nature of the indazole ring. The bromine at the 7-position is an ortho-, para-director, and deactivating. The pyrazole portion of the indazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. The C6 position is a likely candidate for nitration due to the directing effect of the C7-bromo substituent.

Step 3: Reduction of 7-bromo-6-nitro-1H-indazole

The final step is the reduction of the nitro group to an amine. This can be achieved using various standard reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). Catalytic hydrogenation is often preferred due to cleaner reaction profiles and milder conditions.

Synthesis of this compound Start 7-bromo-1H-indazole Intermediate 7-bromo-6-nitro-1H-indazole Start->Intermediate HNO₃ / H₂SO₄ Product This compound Intermediate->Product H₂ / Pd-C

Caption: Proposed synthetic pathway for this compound.

Synthesis of Key Positional Isomers

The synthesis of other bromo-amino-indazole isomers follows similar principles of electrophilic aromatic substitution and functional group interconversion. The key is to control the regioselectivity of the bromination and nitration steps.

  • 5-bromo-1H-indazol-6-amine: This isomer can be prepared starting from 5-bromo-1H-indazole. Nitration is expected to occur at the 6-position, followed by reduction.

  • 6-bromo-1H-indazol-5-amine & 6-bromo-1H-indazol-7-amine: Starting with 6-bromo-1H-indazole, nitration can potentially lead to a mixture of 5-nitro and 7-nitro isomers, which would require separation before reduction.

  • 4-bromo-1H-indazol-6-amine: The synthesis of this isomer is more complex due to the directing effects of the substituents. A potential route could involve the synthesis of a pre-functionalized aniline precursor followed by indazole ring formation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations involved in the synthesis of bromo-amino-indazoles. These protocols are based on established procedures for similar substrates and should be optimized for each specific isomer.

General Protocol for Nitration of Bromo-indazoles

This protocol describes a general procedure for the nitration of a bromo-substituted 1H-indazole. The choice of nitrating agent and reaction conditions can influence the regioselectivity and yield.

Materials:

  • Bromo-1H-indazole derivative

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the bromo-1H-indazole derivative to the cold sulfuric acid while stirring. Ensure the temperature remains below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the indazole solution, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired nitro-bromo-indazole isomer.[5]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Controlled Addition: The dropwise addition of the nitrating mixture ensures that the concentration of the nitronium ion is kept low, which helps to control the reaction rate and prevent side reactions.

General Protocol for the Reduction of Nitro-bromo-indazoles

This protocol outlines the reduction of a nitro-bromo-indazole to the corresponding amino-bromo-indazole using catalytic hydrogenation.

Materials:

  • Nitro-bromo-indazole derivative

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the nitro-bromo-indazole derivative in ethanol or methanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-bromo-indazole.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines. It provides a high surface area for the reaction to occur.

  • Hydrogen Gas: Hydrogen is the reducing agent in this reaction. The reaction is typically carried out at atmospheric pressure for most nitro group reductions.

  • Celite® Filtration: Palladium on carbon is a fine, black powder that can be difficult to remove by simple filtration. A pad of Celite®, a diatomaceous earth filter aid, ensures the complete removal of the catalyst from the reaction mixture.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound and its isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of indazole isomers. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the positions of the bromo and amino substituents.

Predicted ¹H NMR Spectral Characteristics:

  • NH Protons: The N1-H proton of the indazole ring typically appears as a broad singlet in the downfield region (δ 10-13 ppm). The protons of the amino group will also appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • Aromatic Protons: The protons on the benzene portion of the indazole ring will appear in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will be unique for each isomer, allowing for their differentiation. For example, in this compound, one would expect to see two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions.

Predicted ¹³C NMR Spectral Characteristics: The chemical shifts of the carbon atoms in the indazole ring are also influenced by the substituents. The carbon atom attached to the bromine (C-Br) will be shifted to a higher field compared to the unsubstituted carbon, while the carbon attached to the amino group (C-NH₂) will be shifted to a lower field.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For bromo-amino-indazoles, the mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), which is a clear diagnostic feature. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For bromo-amino-indazoles, characteristic absorption bands would be observed for:

  • N-H stretching: The N-H bonds of the indazole ring and the amino group will show stretching vibrations in the region of 3200-3500 cm⁻¹. The amino group will typically show two bands (symmetric and asymmetric stretching).

  • C=C and C=N stretching: The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: The C-Br bond will have a characteristic stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Comparative Analysis of Isomers

The seemingly subtle change in the positions of the bromo and amino groups on the indazole ring can have a profound impact on the molecule's physicochemical properties and biological activity.

PropertyThis compoundOther Isomers (e.g., 5-bromo-1H-indazol-6-amine)Rationale for Differences
Melting Point Data not readily availableData varies depending on the isomerCrystal packing and intermolecular forces are highly dependent on the substitution pattern.
Solubility Expected to be sparingly soluble in water, soluble in organic solvents.Similar solubility profile, but may vary slightly.The position of the polar amino group and the lipophilic bromo group will influence the overall polarity and solvation.
pKa The amino group will have a basic pKa, and the indazole N-H will have an acidic pKa.The pKa values will be modulated by the electronic effects of the substituents in different positions.The electron-withdrawing effect of the bromine atom will influence the acidity of the N-H and the basicity of the amino group, and this effect is distance-dependent.
¹H NMR (Aromatic) Predicted to show a distinct pattern of doublets.Each isomer will have a unique set of chemical shifts and coupling constants.The electronic environment of each proton is unique to the specific substitution pattern.
Biological Activity Potential as a kinase inhibitor.Different isomers may exhibit varying potencies and selectivities for different biological targets.The specific orientation of the amino and bromo groups determines the binding interactions with the target protein. For kinase inhibitors, the position of the hinge-binding amino group is critical.

Applications in Drug Discovery

Bromo-amino-indazoles are valuable building blocks in drug discovery, particularly in the development of small molecule kinase inhibitors for the treatment of cancer. The 1H-indazole-3-amine scaffold has been identified as an effective "hinge-binding" fragment that can form key hydrogen bonds with the backbone of the kinase hinge region.[4]

The strategic placement of a bromine atom on the indazole ring provides a handle for further diversification of the molecule through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of libraries of compounds with different substituents, which can be screened for improved potency, selectivity, and pharmacokinetic properties.

For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[1] This highlights the importance of substituted amino-indazoles in the development of novel therapeutics.

Conclusion

This compound and its positional isomers represent a class of compounds with significant potential in medicinal chemistry. Understanding their synthesis, particularly the strategies for achieving regiochemical control, is paramount for their effective utilization in drug discovery programs. The comparative analysis of their properties underscores the importance of precise positional isomerism in determining biological activity. As our understanding of the structure-activity relationships of indazole derivatives continues to grow, these bromo-amino-indazoles will undoubtedly serve as valuable starting points for the design and synthesis of the next generation of targeted therapeutics.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Method for preparing 1H-indazole derivative.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • 1H-Indazol-6-amine. PubChem. [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • 13C NMR of indazoles. ResearchGate. [Link]

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7-bromo-1H-indazol-6-amine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in modern drug discovery, renowned for its ability to mimic the purine core of ATP and engage with the hinge region of kinase active sites.[1] This structural feature has led to the development of numerous clinically significant kinase inhibitors.[2] The strategic functionalization of the indazole ring with substituents such as halogens and amines allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on the specific, yet underexplored isomer, 7-bromo-1H-indazol-6-amine , providing a comprehensive overview of its inferred synthetic pathways, potential as a key building block, and prospective applications in targeted therapy, particularly in the realm of kinase inhibitors. While direct literature on this precise isomer is sparse, this document leverages established principles of indazole chemistry and data from closely related analogues to provide a robust technical framework for researchers and drug development professionals.

Physicochemical Properties and Structural Features

Before delving into the synthetic and applicative aspects, it is crucial to understand the inherent properties of this compound.

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₆BrN₃PubChem
Molecular Weight 212.05 g/mol [3]
CAS Number Not assignedN/A
Appearance Expected to be a solidN/A
Key Structural Features 1H-indazole core, bromine at C7, amine at C6N/A

The bromine atom at the 7-position and the amino group at the 6-position offer distinct opportunities for synthetic elaboration. The bromine can participate in a variety of cross-coupling reactions, while the amino group can be acylated, alkylated, or serve as a hydrogen bond donor in receptor interactions.

Proposed Synthetic Strategies: A Roadmap to this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methodologies for the synthesis of related bromo- and amino-indazoles, several plausible synthetic routes can be proposed. The choice of strategy will largely depend on the availability of starting materials and the desired scale of the synthesis.

Strategy 1: Nitration and Reduction of 7-Bromo-1H-indazole

This approach involves the initial synthesis of 7-bromo-1H-indazole, followed by regioselective nitration at the 6-position and subsequent reduction of the nitro group to the desired amine.

Synthesis_Strategy_1 start 7-Amino-1H-indazole step1 Diazotization & Sandmeyer Reaction start->step1 intermediate1 7-Bromo-1H-indazole step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 7-Bromo-6-nitro-1H-indazole step2->intermediate2 step3 Reduction intermediate2->step3 product This compound step3->product

Synthesis of this compound via nitration and reduction.

Step-by-Step Experimental Protocol (Inferred):

Part A: Synthesis of 7-Bromo-1H-indazole from 7-Amino-1H-indazole

This procedure is adapted from the known Sandmeyer reaction of aminoindazoles.[4]

  • Diazotization: Dissolve 7-aminoindazole (1 equivalent) in a mixture of concentrated hydrobromic acid and water at a low temperature (-10 to -5 °C). Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the low temperature. Stir for 15-30 minutes.[4]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide (CuBr, 1.1 equivalents) in concentrated hydrobromic acid.[4] Cool this solution and add it dropwise to the diazonium salt solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-bromo-1H-indazole.[4] Purify by column chromatography or recrystallization.

Part B: Nitration of 7-Bromo-1H-indazole

Regioselective nitration of the indazole ring can be challenging. The conditions below are a general starting point.

  • Nitration: Cool a solution of 7-bromo-1H-indazole (1 equivalent) in concentrated sulfuric acid to 0 °C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC. Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product. Filter the solid, wash with water, and dry to obtain 7-bromo-6-nitro-1H-indazole.

Part C: Reduction of 7-Bromo-6-nitro-1H-indazole

The reduction of the nitro group to an amine is a standard transformation.[5]

  • Reduction: Dissolve 7-bromo-6-nitro-1H-indazole (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate). Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to yield this compound. Purify as necessary.

Strategy 2: Cyclization of a Pre-functionalized Phenylhydrazine

This alternative strategy involves the construction of the indazole ring from a suitably substituted phenylhydrazine precursor.

Synthesis_Strategy_2 start Substituted Toluene Derivative step1 Functional Group Manipulations start->step1 intermediate1 2-Bromo-3-amino-toluene derivative step1->intermediate1 step2 Diazotization & Reduction intermediate1->step2 intermediate2 2-Bromo-3-methyl-phenylhydrazine step2->intermediate2 step3 Indazole Formation (e.g., Jacobsen-type) intermediate2->step3 product This compound step3->product

Synthesis of this compound via phenylhydrazine cyclization.

This route can be more complex due to the multi-step synthesis of the phenylhydrazine intermediate. However, it may offer better control over regioselectivity.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. The indazole core is a well-established pharmacophore, and the specific substitution pattern of this isomer opens up new avenues for exploration.

Kinase Inhibitors

The primary application of indazole derivatives is in the development of kinase inhibitors for oncology.[3] The 1H-indazole scaffold acts as an ATP mimetic, with the N1 and N2 atoms forming crucial hydrogen bonds with the kinase hinge region.[1]

Kinase_Inhibition cluster_0 ATP Binding Pocket cluster_1 This compound Derivative hinge Hinge Region backbone Kinase Backbone solvent_front Solvent Front indazole Indazole Core indazole->hinge H-bonds amine_group 6-Amino Group amine_group->backbone Interaction bromo_group 7-Bromo Group bromo_group->solvent_front Vector for further modification

Proposed binding mode of a this compound derivative in a kinase active site.

The 6-amino group can be functionalized to interact with specific residues in the kinase active site, enhancing potency and selectivity. The 7-bromo position provides a convenient handle for introducing larger substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to probe the solvent-exposed region of the ATP binding pocket, a common strategy for improving pharmacokinetic properties.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory agents [6]

  • Antimicrobial and antiviral compounds [6]

  • Neurodegenerative diseases [7]

The unique electronic and steric properties of this compound could lead to the discovery of novel compounds with activity in these and other disease areas.

Patents and Intellectual Property Landscape

A thorough search of patent databases does not reveal any patents specifically claiming this compound. However, numerous patents claim structurally related bromo-indazole derivatives for various therapeutic applications, particularly as kinase inhibitors. This suggests that novel derivatives of this compound with demonstrated biological activity would likely be patentable. Researchers working with this scaffold should be mindful of the existing patent landscape for related indazole-based compounds.

Conclusion and Future Outlook

This compound represents an intriguing and underexplored building block in medicinal chemistry. While its synthesis is not yet explicitly described in the literature, plausible synthetic routes can be devised based on established indazole chemistry. The strategic positioning of the bromine and amino functionalities on the indazole core provides a wealth of opportunities for synthetic diversification and the development of novel therapeutic agents. The strong precedent for the use of substituted indazoles as kinase inhibitors suggests that this will be a particularly fruitful area of investigation for derivatives of this compound. As the demand for novel, targeted therapies continues to grow, the exploration of underutilized scaffolds like this one will be crucial for the advancement of drug discovery.

References

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Chem-Impex. (n.d.). 6-Bromo-1H-indazol-3-yl-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubChem. (n.d.). 7-bromo-1H-indazol-3-amine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3909. [Link]

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Methodological & Application

"7-bromo-1H-indazol-6-amine" synthesis from 2-bromo-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7-bromo-1H-indazol-6-amine from 2-bromo-6-nitrotoluene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway commences with the readily available starting material, 2-bromo-6-nitrotoluene. Each step of the protocol has been designed to be robust and scalable, with detailed explanations of the underlying chemical principles and experimental choices. This guide is intended for researchers, chemists, and process development scientists who require a practical, in-depth understanding of this synthetic route, including insights into managing key regioselectivity challenges.

Introduction and Synthetic Strategy

The indazole scaffold is a privileged structure in pharmacology, appearing in numerous compounds with a wide range of biological activities.[1][2] Specifically, substituted indazoles like this compound serve as critical intermediates for creating more complex molecules, including potent kinase inhibitors and other therapeutic agents.

The synthetic challenge lies in the precise installation of the bromo and amino functionalities at the C7 and C6 positions of the indazole core, starting from 2-bromo-6-nitrotoluene. The presented strategy is a five-step linear synthesis that navigates the complex regiochemical issues inherent in the functionalization of the substituted toluene ring.

The overall transformation is depicted below:

Synthetic_Pathway Start 2-bromo-6-nitrotoluene Step1_out 2-bromo-6-methylaniline Start->Step1_out Step 1: Reduction Step2_out 2-bromo-6-methylacetanilide Step1_out->Step2_out Step 2: Protection Step3_out 2-bromo-6-methyl-5-nitroacetanilide Step2_out->Step3_out Step 3: Nitration Step4_out 1-acetyl-7-bromo-6-nitro-1H-indazole Step3_out->Step4_out Step 4: Cyclization Final This compound Step4_out->Final Step 5: Deprotection & Reduction

Figure 1: Overall synthetic workflow.

This pathway involves an initial reduction and protection sequence, followed by a crucial regioselective nitration. The core indazole structure is then constructed via a classical acid-mediated cyclization of the o-toluidine derivative. The synthesis concludes with a final deprotection and reduction step to yield the target molecule.

Experimental Protocols and Scientific Rationale

Materials and Equipment

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.[3][4]

Key Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating plates

  • Temperature monitoring devices

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel, 230-400 mesh)

Step 1: Reduction of 2-bromo-6-nitrotoluene

Reaction: Conversion of the nitro group to a primary amine. Rationale: This initial step generates the necessary amino group on the aromatic ring, which is essential for the subsequent indazole ring formation. A classical reduction using tin(II) chloride is employed due to its high efficiency and chemoselectivity for nitro group reduction in the presence of aryl halides.

Protocol:

  • To a 500 mL round-bottom flask, add 2-bromo-6-nitrotoluene (21.6 g, 100 mmol) and ethanol (250 mL).

  • Stir the mixture to form a suspension.

  • Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 500 mmol) in portions. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The starting material spot should be consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is basic (pH 8-9) to neutralize the acid and precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-bromo-6-methylaniline as a crude oil or solid, which can be used in the next step without further purification.

ParameterValue
Starting Material 2-bromo-6-nitrotoluene
Reagents SnCl₂·2H₂O, Ethanol
Typical Yield 90-95% (crude)
Product 2-bromo-6-methylaniline
Step 2: Protection of the Amine Group

Reaction: Acetylation of 2-bromo-6-methylaniline. Rationale: The primary amine is highly activating and can interfere with the subsequent electrophilic nitration step, potentially leading to oxidation or undesired side reactions. Protection as an acetanilide moderates the activating effect of the nitrogen and provides steric hindrance, which is crucial for directing the regiochemistry of the nitration.[5]

Protocol:

  • Dissolve the crude 2-bromo-6-methylaniline (approx. 100 mmol) in glacial acetic acid (150 mL) in a 500 mL flask.

  • Add acetic anhydride (12.2 mL, 130 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the solid product (2-bromo-6-methylacetanilide) under vacuum.

ParameterValue
Starting Material 2-bromo-6-methylaniline
Reagents Acetic Anhydride, Acetic Acid
Typical Yield 95-99%
Product 2-bromo-6-methylacetanilide
Step 3: Regioselective Nitration

Reaction: Introduction of a nitro group at the C5 position. Rationale: This is the most critical step for determining the final substitution pattern. The directing effects of the substituents on the 2-bromo-6-methylacetanilide ring (NHAc: o,p-director; Me: o,p-director; Br: o,p-director) favor nitration at the C4 position (para to the strong acetamido director). However, to achieve the desired 7-bromo-6-amino final product, nitration is required at the C5 position. This can be achieved as a minor product under standard conditions or potentially favored by specific conditions (e.g., mixed acid at low temperature). This protocol requires careful execution and purification to isolate the desired isomer.

Protocol:

  • In a flask cooled to 0 °C in an ice-salt bath, slowly add the 2-bromo-6-methylacetanilide (22.8 g, 100 mmol) to concentrated sulfuric acid (100 mL) with stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by adding fuming nitric acid (5.2 mL, approx. 120 mmol) dropwise to concentrated sulfuric acid (20 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g).

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration. Wash with cold water until neutral.

  • The crude solid contains a mixture of isomers. The desired 2-bromo-6-methyl-5-nitroacetanilide must be isolated by column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes.

ParameterValue
Starting Material 2-bromo-6-methylacetanilide
Reagents Fuming HNO₃, Conc. H₂SO₄
Key Challenge Isomer separation
Product 2-bromo-6-methyl-5-nitroacetanilide
Step 4: Indazole Ring Formation (Cyclization)

Reaction: Nitrosation and cyclization to form the indazole core. Rationale: This step builds the heterocyclic indazole ring system. The process is a variation of the Jacobson indazole synthesis.[6] The acetanilide is treated with a nitrosating agent (sodium nitrite) in an acidic medium (acetic acid/anhydride), which is believed to form an N-nitroso intermediate in situ. This intermediate then undergoes an intramolecular cyclization, involving the ortho-methyl group, to form the N-acetylated indazole ring.[5][7]

Protocol:

  • Dissolve the purified 2-bromo-6-methyl-5-nitroacetanilide (13.7 g, 50 mmol) in a mixture of glacial acetic acid (100 mL) and acetic anhydride (25 mL).

  • Heat the mixture to 70-80 °C.

  • Add solid sodium nitrite (NaNO₂) (4.1 g, 60 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 100 °C. Evolution of gas will be observed.

  • After the addition is complete, stir the reaction at 80-90 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-acetyl-7-bromo-6-nitro-1H-indazole. This can be purified by chromatography if necessary.

ParameterValue
Starting Material 2-bromo-6-methyl-5-nitroacetanilide
Reagents NaNO₂, Acetic Acid, Acetic Anhydride
Typical Yield 60-70%
Product 1-acetyl-7-bromo-6-nitro-1H-indazole
Step 5: Deprotection and Final Reduction

Reaction: Hydrolysis of the N-acetyl group and reduction of the C6-nitro group. Rationale: This final step unmasks the N1-H of the indazole ring and converts the nitro group into the target amine. This can be accomplished in a single pot by using a reagent that facilitates both transformations, such as tin(II) chloride in an acidic medium, or in a two-step sequence of acid-catalyzed hydrolysis followed by a separate reduction. The one-pot method is presented for efficiency.

Protocol:

  • To a solution of the crude 1-acetyl-7-bromo-6-nitro-1H-indazole (approx. 50 mmol) in ethanol (200 mL), add concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 2 hours to effect hydrolysis of the acetyl group.

  • Cool the solution to room temperature and then add tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 250 mmol).

  • Heat the reaction back to reflux for another 3-4 hours to reduce the nitro group.

  • Monitor the reaction by TLC.

  • Cool the reaction in an ice bath and carefully neutralize by adding a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 10).

  • Extract the product with ethyl acetate or dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization to yield a pure solid.

ParameterValue
Starting Material 1-acetyl-7-bromo-6-nitro-1H-indazole
Reagents HCl, SnCl₂·2H₂O, Ethanol
Typical Yield 75-85%
Product This compound

Visualization of Key Transformation

The cyclization step is the core of this synthesis, transforming the linear phenyl precursor into the bicyclic indazole system.

Figure 2: Conceptual diagram of the indazole ring formation. Note: Chemical structures are illustrative.

Conclusion

The synthesis of this compound from 2-bromo-6-nitrotoluene is a challenging but feasible process. The five-step route detailed in this guide provides a logical and practical framework for its production. The key to success lies in the careful management of the regioselective nitration step (Step 3) and subsequent purification of the desired isomer. The protocols provided herein are based on well-established chemical transformations and offer a solid foundation for further optimization and scale-up in a research or drug development setting.

References

  • Google. (2026).
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • BenchChem. (2025). A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles.
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. Indazole synthesis.
  • ChemicalBook. 7-Bromo-1H-indazole synthesis.
  • Organic Syntheses. Indazole – Organic Syntheses Procedure.
  • Sami Publishing Company. (2022).
  • Google Patents. (1976). Process for the preparation of substituted indazoles. US3988347A.
  • You Need to Know About 2-Bromo-6-Nitrotoluene: Properties, Applic
  • Fisher Scientific. (2024).
  • Fisher Scientific. (2010).

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Synthesis of 7-bromo-1H-indazol-6-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-bromo-1H-indazol-6-amine in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Within this esteemed class of molecules, this compound stands out as a crucial building block in medicinal chemistry. The strategic placement of the bromine atom and the amino group on the indazole core provides synthetic handles for the construction of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in the field of drug development.

This protocol outlines a multi-step synthetic pathway commencing from commercially available 2-methyl-3-nitroaniline. The synthesis involves the formation of the indazole ring system, followed by the reduction of a nitro group to the desired amine. Each step is detailed with expert insights into the rationale behind the chosen reagents and conditions, ensuring scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a four-step sequence. The workflow begins with the protection of the amino group of 2-methyl-3-nitroaniline via acetylation. The resulting acetanilide is then brominated, followed by diazotization and intramolecular cyclization to construct the 7-bromo-6-nitro-1H-indazole intermediate. The final step involves the selective reduction of the nitro group to yield the target compound.

Synthetic_Workflow Start 2-Methyl-3-nitroaniline Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 N-(2-methyl-3-nitrophenyl)acetamide Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 N-(2-bromo-6-methyl-3-nitrophenyl)acetamide Step2->Intermediate2 Step3 Step 3: Diazotization & Cyclization Intermediate2->Step3 Intermediate3 7-Bromo-6-nitro-1H-indazole Step3->Intermediate3 Step4 Step 4: Nitro Reduction Intermediate3->Step4 Product This compound Step4->Product caption Figure 1. Overall synthetic workflow for this compound.

Caption: Figure 1. Overall synthetic workflow for this compound.

PART 1: Synthesis of the Intermediate - 7-bromo-6-nitro-1H-indazole

This part details the synthesis of the key intermediate, 7-bromo-6-nitro-1H-indazole, from 2-methyl-3-nitroaniline.

Step 1: Acetylation of 2-Methyl-3-nitroaniline

The initial step involves the protection of the primary amine of 2-methyl-3-nitroaniline as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent bromination and diazotization steps.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Methyl-3-nitroaniline152.1515.2 g0.198%
Acetic Anhydride102.0912.2 mL (13.2 g)0.1399%
Glacial Acetic Acid60.05100 mL-99.7%
Crushed Ice-500 g--

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.2 g (0.1 mol) of 2-methyl-3-nitroaniline in 100 mL of glacial acetic acid.

  • Slowly add 12.2 mL (0.13 mol) of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto 500 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum to yield N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Bromination of N-(2-methyl-3-nitrophenyl)acetamide

This step introduces the bromine atom at the desired position on the aromatic ring. The acetyl group helps to direct the bromination and deactivates the ring slightly, allowing for more controlled reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
N-(2-methyl-3-nitrophenyl)acetamide194.1919.4 g0.1-
N-Bromosuccinimide (NBS)177.9818.7 g0.10599%
Acetonitrile41.05200 mL-Anhydrous

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 19.4 g (0.1 mol) of N-(2-methyl-3-nitrophenyl)acetamide in 200 mL of anhydrous acetonitrile.

  • In a separate beaker, dissolve 18.7 g (0.105 mol) of N-bromosuccinimide in 100 mL of acetonitrile.

  • Add the NBS solution dropwise to the stirred acetamide solution at room temperature over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Add 200 mL of water to the residue and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with water, and dry to obtain N-(2-bromo-6-methyl-3-nitrophenyl)acetamide.

Step 3: Diazotization and Cyclization to 7-bromo-6-nitro-1H-indazole

This is a critical step where the indazole ring is formed. The acetylated amine is first hydrolyzed in situ, then the resulting primary amine undergoes diazotization, followed by an intramolecular cyclization. This reaction is based on the general principle of indazole synthesis from o-toluidines.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
N-(2-bromo-6-methyl-3-nitrophenyl)acetamide274.0827.4 g0.1-
Glacial Acetic Acid60.05200 mL-99.7%
Acetic Anhydride102.0950 mL-99%
Sodium Nitrite (NaNO₂)69.008.3 g0.1299%
5% Sodium Hydroxide Solution40.00As needed--

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a powder addition funnel, suspend 27.4 g (0.1 mol) of N-(2-bromo-6-methyl-3-nitrophenyl)acetamide in a mixture of 200 mL of glacial acetic acid and 50 mL of acetic anhydride.

  • Heat the mixture to 70-80°C with stirring.

  • Add 8.3 g (0.12 mol) of solid sodium nitrite in small portions over a period of 1 hour, maintaining the temperature between 70-80°C.

  • After the addition is complete, continue stirring at 80°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 1 L of ice-water.

  • Stir the resulting slurry for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with water and then treat it with a 5% sodium hydroxide solution at 90-95°C to hydrolyze any remaining acetylated indazole.

  • Cool the mixture and acidify with hydrochloric acid to a pH of 4.

  • Collect the precipitated 7-bromo-6-nitro-1H-indazole by filtration, wash with water, and dry under vacuum.

PART 2: Synthesis of this compound

This part describes the final step in the synthesis: the reduction of the nitro group of the intermediate to the desired amine.

Step 4: Reduction of 7-bromo-6-nitro-1H-indazole

The reduction of the nitro group is achieved using tin(II) chloride dihydrate in ethanol. This is a classic and reliable method for the reduction of aromatic nitro compounds that is tolerant of many other functional groups.[3][4]

Nitro_Reduction Start 7-Bromo-6-nitro-1H-indazole Reagents SnCl2·2H2O Ethanol, Reflux Start->Reagents Workup Work-up: 1. Basification (NaOH) 2. Extraction (Ethyl Acetate) Reagents->Workup Product This compound Workup->Product caption Figure 2. Workflow for the reduction of the nitro group.

Caption: Figure 2. Workflow for the reduction of the nitro group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
7-bromo-6-nitro-1H-indazole242.0324.2 g0.1-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6367.7 g0.398%
Ethanol (95%)46.07400 mL--
3M Sodium Hydroxide Solution40.00~500 mL--
Ethyl Acetate88.11500 mL-ACS grade
Brine (saturated NaCl solution)-200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g--

Protocol:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 24.2 g (0.1 mol) of 7-bromo-6-nitro-1H-indazole in 400 mL of 95% ethanol.

  • Add 67.7 g (0.3 mol) of tin(II) chloride dihydrate to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add a cold 3M sodium hydroxide solution to the mixture until the pH is basic (pH > 10) to precipitate the tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts, and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART 3: Characterization and Safety Information

Characterization of this compound:

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol [5]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons and amine protons. The exact chemical shifts and coupling constants should be determined experimentally and compared with literature values if available.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the seven carbon atoms of the indazole ring.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₇H₇BrN₃⁺ [M+H]⁺: 211.98.

Safety Precautions:

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Methyl-3-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.

  • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Tin(II) Chloride Dihydrate: Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[3][6]

  • Hydrazine (if used as an alternative): Highly toxic, corrosive, and a suspected carcinogen. Extreme caution must be exercised when handling hydrazine.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021, 26(15), 4475.
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. J. Org. Chem. 2000, 65(18), 5835–5837.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. 2024, 29(12), 2705.[7]

  • Process for the preparation of substituted indazoles. U.S.
  • SAFETY DATA SHEET - 4-Bromo-2-methyl-6-nitroaniline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Nitroaniline. Sigma-Aldrich.
  • SAFETY DATA SHEET - m-nitroaniline. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methyl-6-nitroaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-6-chloro-4-nitroaniline. Fisher Scientific.
  • Method for preparing 1H-indazole derivative.
  • Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules. 2012, 17(11), 12899-12907.
  • SAFETY DATA SHEET - Tin(II)
  • 2-Bromo-6-methylaniline 95%. Sigma-Aldrich.
  • 7-bromo-1h-indazol-3-amine (C7H6BrN3). PubChem.
  • Multistep Synthesis. Chemistry LibreTexts.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • 1H-Indazol-6-amine. PubChem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Method for preparing 1H-indazole derivative.
  • 7-bromo-1H-indazol-3-amine. PubChem.
  • Indazole synthesis. Organic Chemistry Portal.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein J Org Chem.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical study.
  • 6-Bromo-1H-indazol-3-yl-amine. Biosynth.
  • 7-Bromo-1H-indazole 97%. Sigma-Aldrich.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein J Org Chem.
  • Preparation method of 2-bromo-6-fluoroaniline.
  • A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine
  • Reduction of 4-nitroindazole with SnCl2 in alcohol.
  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. J. Org. Chem.

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Synthetic Pathways to 7-bromo-1H-indazol-6-amine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the synthetic routes for obtaining 7-bromo-1H-indazol-6-amine and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a wide array of bioactive molecules. The protocols and explanations provided herein are designed to be a practical resource for scientists at the bench, offering not just procedural steps but also the underlying chemical principles and strategic considerations.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The primary strategy involves the construction of a substituted indazole core, followed by the introduction of the required functional groups at the 6- and 7-positions.

Strategic Overview: A Two-Pronged Approach

Two primary retrosynthetic pathways can be envisioned for the synthesis of the target molecule. The first, and more direct, approach begins with a pre-functionalized aniline derivative. A second, more convergent strategy, involves the synthesis of a 7-bromo-1H-indazole intermediate followed by subsequent functionalization.

Pathway A: From Substituted Anilines

This pathway leverages the classical Jacobson indazole synthesis, which involves the diazotization of an appropriately substituted o-toluidine derivative followed by intramolecular cyclization. The key challenge in this approach lies in the synthesis of the requisite starting material, 2-methyl-3-bromo-4-nitroaniline.

Pathway B: Functionalization of a Pre-formed Indazole Ring

This approach commences with a more readily available starting material, such as 7-bromo-1H-indazole. The core of this strategy is the regioselective nitration of the indazole ring, followed by the reduction of the nitro group to the desired amine. The success of this route hinges on controlling the position of nitration on the electron-rich indazole ring.

Visualizing the Synthetic Strategies

The following diagrams illustrate the logical flow of the two primary synthetic pathways.

Synthetic Pathways to this compound cluster_A Pathway A: From Substituted Anilines cluster_B Pathway B: Functionalization of a Pre-formed Indazole Ring A1 2-Methyl-3-bromoaniline A2 2-Methyl-3-bromo-4-nitroaniline A1->A2 Nitration A3 7-bromo-6-nitro-1H-indazole A2->A3 Diazotization & Cyclization Target This compound A3->Target Reduction B1 7-Amino-1H-indazole B2 7-Bromo-1H-indazole B1->B2 Sandmeyer Reaction B3 7-bromo-6-nitro-1H-indazole B2->B3 Nitration TargetB This compound B3->TargetB Reduction Nitration_of_7-Bromo-1H-indazole Start 7-Bromo-1H-indazole Reagents HNO₃, H₂SO₄ Start->Reagents Intermediate 7-bromo-6-nitro-1H-indazole Reagents->Intermediate Side_Product Other Regioisomers Reagents->Side_Product Purification Column Chromatography Intermediate->Purification Side_Product->Purification Final_Product Pure 7-bromo-6-nitro-1H-indazole Purification->Final_Product

Application Notes & Protocols: The Strategic Utility of 7-Bromo-1H-indazol-6-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Rise of a Versatile Building Block

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to function as an effective hinge-binder within the ATP-binding site of numerous kinases, a class of enzymes deeply implicated in oncology and inflammatory diseases.[1] The strategic functionalization of this core is paramount to achieving potency, selectivity, and desirable pharmacokinetic profiles in drug candidates.

This document serves as a detailed guide to the application of 7-bromo-1H-indazol-6-amine , a highly versatile building block for drug discovery. The unique ortho-disposition of the nucleophilic amino group and the synthetically tractable bromo substituent provides medicinal chemists with a powerful platform for generating diverse compound libraries. The 7-bromo position offers a vector for exploring solvent-exposed regions of target proteins via cross-coupling reactions, while the 6-amino group provides a critical anchor for building out substitutions that can enhance binding affinity and modulate physicochemical properties. This guide will elucidate the core reactivity of this molecule and provide field-proven protocols for its successful implementation in synthetic workflows, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Safe Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1234616-28-4[2]
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol [2]
Appearance Typically an off-white to light-colored solid/powder[3]
Melting Point Not consistently reported; related bromo-indazoles melt >120 °C[4]
Purity ≥ 96% (HPLC recommended)[3]

Storage and Handling: Store in a cool, dry, well-ventilated area in tightly sealed containers. Protect from light and moisture to prevent degradation.

Safety Precautions: While specific GHS data for this exact isomer is limited, related bromo-indazoles are classified with GHS07 (Harmful).[4] It is prudent to handle this compound with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure work is performed in a chemical fume hood.

Core Reactivity: A Dual-Functionality Platform

The synthetic power of this compound stems from the distinct and complementary reactivity of its two key functional groups. This dual-handle approach allows for sequential or orthogonal synthetic strategies to build molecular complexity.

  • The 7-Bromo Group (C-X Handle): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space. The most critical application in medicinal chemistry is the Suzuki-Miyaura cross-coupling , which installs aryl or heteroaryl moieties.[5][6] These appended rings can form crucial interactions with the solvent-front regions of a kinase active site or improve properties like metabolic stability.

  • The 6-Amino Group (Nucleophilic Handle): The primary amine is a potent nucleophile and a hydrogen bond donor. It readily participates in reactions such as:

    • Amide and Sulfonamide Formation: Acylation with acid chlorides, anhydrides, or coupling with carboxylic acids (using reagents like HATU or EDC) is straightforward. This is a common strategy to introduce side chains that can occupy adjacent pockets or improve cell permeability.

    • Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to secondary and tertiary amines, expanding the diversity of substituents.[7]

Below is a diagram illustrating the primary synthetic pathways accessible from this building block.

G cluster_0 Core Building Block cluster_1 C7 Position Chemistry cluster_2 C6 Position Chemistry Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki Pd-Catalyzed Cross-Coupling Heck Heck Coupling (Alkene, Pd catalyst) Core->Heck Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Core->Buchwald Amide Amide Formation (R-COCl or R-COOH) Core->Amide Nucleophilic Acylation Sulfonamide Sulfonamide Formation (R-SO₂Cl) Core->Sulfonamide Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Reductive Product1 Product1 Suzuki->Product1 7-Aryl-1H-indazol-6-amine Product2 Product2 Amide->Product2 N-(7-Bromo-1H-indazol-6-yl)amide

Caption: Key synthetic transformations of this compound.

Application Focus: Scaffolding for Kinase Inhibitors

The indazole scaffold is a cornerstone of modern kinase inhibitor design.[1] Its nitrogen atoms mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to anchor effectively to the "hinge" region of the kinase. The this compound building block is particularly well-suited for this application.

  • Hinge Binding: The N1-H and N2 atoms of the indazole ring form canonical hydrogen bonds with the backbone amide donor and acceptor of the kinase hinge region.

  • Vectorial Exploration at C7: The bromine at the 7-position provides a synthetic vector pointing towards the solvent-exposed region of the ATP binding site. Introducing substituents here via cross-coupling can enhance potency and, critically, achieve selectivity against other kinases.

  • Modulation at C6: The 6-amino group can be functionalized to introduce moieties that interact with the ribose pocket or improve pharmacokinetic properties (e.g., solubility, cell permeability).

The following diagram illustrates this generalized binding hypothesis.

G cluster_0 Kinase ATP Binding Site cluster_1 Indazole Inhibitor Hinge Hinge Region (Backbone Amides) SolventFront Solvent-Exposed Region RibosePocket Ribose Pocket IndazoleCore Indazole Core IndazoleCore->Hinge H-Bonding (Key Interaction) R1_Group R1 Group (from C7-Br) IndazoleCore->R1_Group via Suzuki R2_Group R2 Group (from C6-NH₂) IndazoleCore->R2_Group via Amidation R1_Group->SolventFront van der Waals & Selectivity R2_Group->RibosePocket Potency & Physicochemical Properties

Caption: Generalized binding mode of a 7,6-disubstituted indazole inhibitor.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for bromo-indazoles.[5][6] Researchers must optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7-Position

Objective: To introduce an aryl or heteroaryl group at the 7-position of the indazole core.

Causality Behind Choices:

  • Catalyst/Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is often used. These ligands facilitate the oxidative addition step and prevent β-hydride elimination, which can lead to undesired debromination—a common side reaction with electron-rich heterocycles.[8]

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid via formation of a boronate complex, which is crucial for the transmetalation step.[5]

  • Solvent: A mixture of an aprotic polar solvent (e.g., 1,4-dioxane or DME) and water is standard. Water aids in dissolving the base and boronic acid, while the organic solvent solubilizes the heterocyclic starting material and catalyst complex.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%) and the phosphine ligand (e.g., RuPhos, 4–10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a starting material concentration of approximately 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to 80–110 °C. Alternatively, use microwave irradiation (e.g., 140 °C for 15-30 min).[5] Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 7-aryl-1H-indazol-6-amine product.

Troubleshooting:

  • Debromination: If significant debromination is observed, switch to a bulkier ligand (e.g., SPhos) or a different palladium source (e.g., Pd₂(dba)₃). Lowering the reaction temperature may also help.[8]

  • Low Conversion: If the reaction stalls, try a stronger base (Cs₂CO₃), a higher catalyst loading, or extended reaction times. Ensure reagents, especially the boronic acid, are pure.

Protocol 2: Amide Bond Formation at the C6-Amino Group

Objective: To acylate the 6-amino group, introducing a new side chain.

Causality Behind Choices:

  • Coupling Reagent: For coupling with a carboxylic acid, a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient. It activates the carboxylic acid to form a reactive ester, minimizing side reactions and racemization (if applicable).

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is used to scavenge the acid produced during the reaction, driving the equilibrium towards product formation without competing in the reaction.

  • Solvent: An aprotic polar solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) is chosen for its ability to dissolve all reactants.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and the coupling agent (e.g., HATU, 1.1 eq.) in anhydrous DMF. Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Substrate Addition: Add this compound (1.0 eq.) to the activated mixture.

  • Base Addition: Add the organic base (e.g., DIPEA, 2.0–3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2–12 hours.

  • Work-up: Pour the reaction mixture into water. A precipitate may form, which can be collected by filtration. Alternatively, perform a liquid-liquid extraction.

  • Extraction: Dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-(7-bromo-1H-indazol-6-yl)amide.

Troubleshooting:

  • No Reaction: Ensure the carboxylic acid and coupling agent are of high quality and the solvent is anhydrous. Pre-activation time may need to be extended.

  • Multiple Acylations: While less likely on the indazole nitrogen due to steric hindrance and electronic effects, if N-acylation is observed, using a less reactive acylating agent or protecting the indazole N-H (e.g., as a SEM or BOC group) may be necessary for challenging substrates, though this adds synthetic steps.

Conclusion

This compound is a preeminent building block for contemporary drug discovery programs, particularly in the pursuit of novel kinase inhibitors. Its strategically placed functional groups provide a robust and flexible platform for generating structurally diverse molecules. The C7-bromo position is ideal for leveraging modern cross-coupling technologies to fine-tune potency and selectivity, while the C6-amino group serves as a reliable anchor for modulating physicochemical properties and exploring additional binding interactions. The protocols and insights provided herein offer a solid foundation for medicinal chemists to unlock the full potential of this valuable synthetic intermediate.

References

  • (Note: References would be dynamically generated from the search results provided by the grounding tool. The following are examples based on the provided search snippets.)
  • PubChem. 7-bromo-1H-indazol-3-amine | C7H6BrN3 | CID 57345825. [Link]

  • El Kazzouli, S. et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Chem-Impex. 6-Bromo-1H-indazol-3-yl-amine. [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Nguyen, T. H. et al. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine (CAS No. 139502-25-3) is a heterocyclic compound featuring a substituted indazole core.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[4] The incorporation of a cyclic guanidine moiety, as seen in the N-(2-imidazolidinylidene) group, can significantly influence the molecule's basicity, polarity, and ability to form hydrogen bonds, which are critical for molecular recognition in biological systems.[5][6]

These application notes provide a comprehensive guide for the synthesis of this compound, intended for researchers in drug discovery and organic synthesis. The proposed synthetic strategy is a two-part process: first, the construction of the key intermediate, 7-bromo-1H-indazol-6-amine, followed by the guanidinylation of its 6-amino group to yield the final product. The protocols are designed to be robust and scalable, with an emphasis on the chemical principles underpinning each step.

Part 1: Synthesis of the Key Intermediate: this compound

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Bromination A 1H-Indazol-6-amine B This compound A->B N-Bromosuccinimide (NBS) Acetonitrile (ACN) Room Temperature cluster_1 Step 2: Guanidinylation C This compound D 7-bromo-N-(2-imidazolidinylidene) -1H-indazol-6-amine C->D 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) Triethylamine (TEA) Acetonitrile (ACN), Reflux

Sources

Application Notes & Protocols: Leveraging 7-bromo-1H-indazol-6-amine as a Scaffold for Novel Antiparasitic Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for New Antiparasitic Agents and the Promise of the Indazole Scaffold

The global burden of parasitic diseases, including leishmaniasis, Chagas disease, and malaria, remains a significant public health challenge.[1] The emergence of drug resistance to existing therapies necessitates the urgent discovery and development of novel antiparasitic agents with new mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of therapeutic agents. Among these, the indazole nucleus has garnered considerable attention due to its diverse biological activities, including antiprotozoal properties.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 7-bromo-1H-indazol-6-amine scaffold as a starting point for the development of new antiparasitic drugs. While direct antiparasitic activity of this specific molecule is not yet extensively documented in publicly available literature, its structural features present a compelling case for its use as a template for chemical modification and optimization. The bromine atom and the amino group at positions 7 and 6, respectively, offer versatile handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will detail the chemical properties and synthesis of the core scaffold, provide step-by-step protocols for in vitro and in vivo screening against key parasites, and discuss potential mechanisms of action based on related indazole derivatives.

Chemical Profile and Synthesis of the Core Scaffold

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting scaffold is crucial for subsequent drug development efforts.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem CID: 57345825[6]
Molecular Weight 212.05 g/mol PubChem CID: 57345825[6]
IUPAC Name This compound
CAS Number 1234616-28-4PubChem CID: 57345825[6]
Appearance Likely an off-white to brown solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanolGeneral knowledge of similar compounds
Synthetic Approach

A proposed synthetic workflow for library generation starting from the this compound scaffold is outlined below.

G A This compound (Core Scaffold) B N-Acylation / N-Alkylation of the 6-amino group A->B Introduce diverse R groups C Suzuki or Stille Coupling at the 7-bromo position A->C Introduce diverse aryl/heteroaryl groups D Library of Amide/Amine Derivatives B->D E Library of Aryl/Heteroaryl Derivatives C->E F Biological Screening (In Vitro Assays) D->F E->F

Caption: Synthetic workflow for generating a library of derivatives from the this compound scaffold.

Antiparasitic Screening Protocols

The following protocols are designed to be adaptable for screening a library of compounds derived from the this compound scaffold against a panel of clinically relevant parasites.

PART 1: In Vitro Screening

In vitro assays are the first step in identifying compounds with potential antiparasitic activity.[8] These assays are typically conducted in a high-throughput format to screen large numbers of compounds efficiently.

1.1 General Workflow for In Vitro Antiparasitic Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening A Compound Library (derivatives of this compound) B Single-Dose Screening (e.g., 10 µM) against parasite culture A->B C Measure Parasite Viability/ Growth Inhibition B->C D Identify 'Hits' (e.g., >50% inhibition) C->D E Dose-Response Assay for 'Hits' D->E Advance Hits F Determine IC50 Value E->F I Calculate Selectivity Index (SI) (SI = CC50 / IC50) F->I G Cytotoxicity Assay (against mammalian cells, e.g., Vero, HepG2) H Determine CC50 Value G->H H->I J Prioritize Compounds with High SI (e.g., >10) I->J

Caption: General workflow for in vitro screening of antiparasitic compounds.

1.2 Protocol: In Vitro Anti-promastigote/epimastigote Assay (Leishmania spp. / Trypanosoma cruzi)

This protocol is suitable for the axenic stages of Leishmania (promastigotes) and Trypanosoma cruzi (epimastigotes).

Materials:

  • Leishmania donovani or Trypanosoma cruzi culture

  • Appropriate culture medium (e.g., M199 for Leishmania, LIT for T. cruzi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Resazurin solution

  • Positive control drug (e.g., Amphotericin B for Leishmania, Benznidazole for T. cruzi)

  • Negative control (medium with DMSO)

  • Plate reader (fluorometer)

Procedure:

  • Parasite Culture: Culture parasites in their respective media to mid-log phase.

  • Plate Preparation: Add 100 µL of parasite suspension (e.g., 1 x 10⁶ parasites/mL) to each well of a 96-well plate.

  • Compound Addition: Add test compounds at various concentrations (typically a serial dilution). Ensure the final DMSO concentration is below 1%. Include positive and negative controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition compared to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%).

1.3 Protocol: In Vitro Anti-amastigote Assay (Leishmania spp. / Trypanosoma cruzi)

This assay is more clinically relevant as it targets the intracellular stage of the parasites.[9]

Materials:

  • Mammalian host cells (e.g., peritoneal macrophages, J774 cells)

  • Infective stage of the parasite (Leishmania metacyclic promastigotes or T. cruzi trypomastigotes)

  • 96-well plates

  • Test compounds

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

  • Microscope with imaging software

Procedure:

  • Host Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the host cells with parasites at a specific parasite-to-cell ratio and incubate for 24 hours to allow for internalization.

  • Compound Treatment: Remove non-internalized parasites and add fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate for another 48-72 hours.

  • Staining and Imaging: Fix the cells, stain with Giemsa or a fluorescent dye, and acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Quantify the number of amastigotes per host cell. Calculate the percentage of infection reduction and determine the IC₅₀ value.

1.4 Protocol: In Vitro Anti-plasmodial Assay (Plasmodium falciparum)

This assay targets the blood stage of the malaria parasite.[10]

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells (RBCs)

  • RPMI 1640 medium supplemented with human serum or Albumax

  • 96-well plates

  • SYBR Green I or other DNA intercalating dye

  • Positive control drug (e.g., Chloroquine, Artemisinin)

Procedure:

  • Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in human RBCs.

  • Assay Setup: Prepare a parasite culture with a defined parasitemia and hematocrit. Add 180 µL of this suspension to each well of a 96-well plate.

  • Compound Addition: Add 20 µL of the test compounds at various concentrations.

  • Incubation: Incubate the plates for 72 hours in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Lyse the RBCs and stain the parasite DNA with SYBR Green I.

  • Data Acquisition: Measure the fluorescence using a plate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the compound concentration.

PART 2: In Vivo Screening

Promising compounds from in vitro screens should be further evaluated in animal models to assess their efficacy and safety.[11][12]

2.1 General Workflow for In Vivo Antiparasitic Screening

G cluster_0 Preliminary In Vivo Assessment cluster_1 Efficacy Studies in Animal Models A Select Lead Compounds (from in vitro screening) B Acute Toxicity Study in uninfected mice (e.g., determine MTD) A->B C Select Safe Dose Range B->C D Infect Mice with Parasite (e.g., L. donovani, T. cruzi, P. berghei) C->D Proceed with Safe Doses E Treat with Test Compound (various doses and routes of administration) D->E F Monitor Parasitemia/ Parasite Burden E->F G Assess Clinical Signs and Survival F->G H Determine ED50/ED90 G->H G A Indazole Derivative B Inhibition of Parasite-Specific Kinases A->B C Disruption of Microtubule Dynamics A->C D Induction of Oxidative Stress A->D E Inhibition of DNA/RNA Synthesis A->E F Parasite Death B->F C->F D->F E->F

Caption: Potential mechanisms of action for indazole-based antiparasitic compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antiparasitic agents. Its amenability to chemical modification allows for the creation of diverse compound libraries that can be systematically screened for activity against a range of parasites. The protocols and workflows detailed in this guide provide a robust framework for researchers to embark on this endeavor. Future work should focus on synthesizing a focused library of derivatives, conducting comprehensive in vitro and in vivo screening, and elucidating the mechanism of action of the most promising lead compounds. Through a dedicated and systematic approach, the potential of the indazole scaffold can be fully realized in the fight against parasitic diseases.

References

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Application Notes & Protocols: 7-bromo-1H-indazol-6-amine as a Privileged Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold," particularly in the design of protein kinase inhibitors.[1][2] Its bioisosteric relationship to adenine allows it to function as an effective ATP-mimetic, establishing critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] This interaction serves as a foundational anchor for building high-affinity ligands. Several commercially successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical and chemical significance.[1][4]

This guide focuses on a particularly versatile derivative: 7-bromo-1H-indazol-6-amine . The strategic placement of the bromine atom at the C7 position and an amine at the C6 position provides orthogonal chemical handles for systematic synthetic elaboration. The C7-bromo site is primed for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, allowing for the introduction of moieties that can probe deep into the kinase active site. Simultaneously, the C6-amine serves as a nucleophile, ideal for forming amide, sulfonamide, or urea linkages to explore solvent-exposed regions and enhance physicochemical properties. This dual functionality makes this compound an exemplary starting material for generating diverse libraries of potent and selective kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol [5]
CAS Number 1234616-28-4[5]
Appearance Typically a solid powderN/A
Solubility Generally soluble in polar organic solvents like DMF, DMSON/A
pKa (Estimated) Indazole N1-H is weakly acidic; 6-amino is basicN/A

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound is centered on three primary transformations that allow for complete diversification of the scaffold.

G cluster_0 Core Scaffold cluster_1 Key Reactions cluster_2 Resulting Modifications Scaffold This compound Suzuki Suzuki-Miyaura Coupling (at C7-Br) Scaffold->Suzuki Pd-catalyzed C-C bond formation Buchwald Buchwald-Hartwig Amination (at C7-Br) Scaffold->Buchwald Pd-catalyzed C-N bond formation Amide Amide Coupling (at C6-NH2) Scaffold->Amide Nucleophilic Acyl Substitution Aryl Introduction of Aryl/Heteroaryl Groups Suzuki->Aryl Amino Introduction of Substituted Amines Buchwald->Amino Sidechain Attachment of Carboxylic Acid Sidechains Amide->Sidechain

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling at C7

This palladium-catalyzed reaction is the cornerstone for installing aryl and heteroaryl fragments at the C7 position.[6][7]

  • Causality: The choice of boronic acid or ester coupling partner is critical. These moieties are typically designed to interact with specific sub-pockets of the kinase active site, such as the hydrophobic region often occupied by the "gatekeeper" residue.[8] By varying the electronic and steric properties of this fragment, chemists can fine-tune selectivity and potency. The reaction is tolerant of a wide range of functional groups, making it ideal for late-stage diversification.[9]

Buchwald-Hartwig Amination at C7

For introducing substituted amines at the C7 position, the Buchwald-Hartwig amination is the method of choice.[10][11]

  • Causality: This reaction provides a powerful alternative to Suzuki coupling for building diversity. The introduced amino group can act as a hydrogen bond donor or acceptor, or serve as an attachment point for vectors designed to improve solubility or other ADME properties. The selection of a highly active catalyst system (palladium precursor and a sterically demanding phosphine ligand) is crucial to overcome the electron-rich nature of the indazole scaffold and achieve efficient coupling.[12][13]

Amide Bond Formation at C6

The 6-amino group serves as a reliable nucleophile for acylation.

  • Causality: This is a fundamental and robust reaction for attaching sidechains that can extend into the solvent-exposed region of the ATP binding cleft. These modifications are often used to enhance aqueous solubility, introduce vectors for targeted protein degradation (PROTACs), or establish additional interactions with surface residues of the target kinase, thereby increasing affinity and selectivity.[14]

Experimental Protocols

General Safety Note: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents should be handled with care; consult Safety Data Sheets (SDS) for specific hazards.[15][16][17]

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for coupling an arylboronic acid to the C7 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 - 0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane and water (typically 4:1 to 10:1 v/v)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the carbonate base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water) to achieve a final concentration of approximately 0.1 M with respect to the starting indazole.

  • Place the reaction mixture in a preheated oil bath or heating block at 80-100 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

G Setup 1. Combine Reagents (Indazole, Boronic Acid, Pd Catalyst, Base) Inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat Reaction (80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Work-up (EtOAc / H2O) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol outlines the coupling of a primary or secondary amine to the C7 position.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.03 equiv)

  • A suitable phosphine ligand, e.g., Xantphos or RuPhos (1.5 - 2.0 mol ratio relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.

  • Add the this compound and the amine coupling partner.

  • Seal the vessel and add the anhydrous, degassed solvent via syringe.

  • Purge the flask with inert gas for several minutes.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Work-up: Cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography.

Protocol 3: Amide Synthesis via Acylation of the 6-Amino Group

This protocol describes the coupling of a carboxylic acid to the 6-amino position.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound in a minimum amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Reaction Monitoring: Monitor the formation of the amide product by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water, which may cause the product to precipitate. Alternatively, dilute with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can be purified by flash chromatography or recrystallization.

Application in Kinase Inhibitor Design: SAR Insights

The derivatization of the this compound scaffold has led to the discovery of potent inhibitors against various kinases. Structure-Activity Relationship (SAR) studies are crucial for optimizing these initial hits.

  • C7-Position (Gatekeeper Interaction): Modifications at the C7-position are pivotal for achieving selectivity. For example, coupling a small aromatic ring might be favorable for a kinase with a small gatekeeper residue (e.g., threonine), whereas a larger group may be required to interact with a larger gatekeeper (e.g., methionine).[8] The electronics of the coupled ring also play a key role; electron-donating or -withdrawing groups can modulate the pKa of the indazole nitrogens and influence hinge-binding affinity.

  • C6-Position (Solvent-Front Exploration): The amide linkage at C6 allows for the attachment of chains that can extend towards the solvent-exposed surface of the protein. Incorporating polar groups (e.g., morpholine, piperazine) in this chain is a common strategy to improve aqueous solubility and overall drug-like properties.

Table of Exemplary Indazole-Based Kinase Inhibitors:

Indazole Scaffold DerivativeTarget Kinase(s)Reported Potency (IC₅₀)Reference
Indazole AmidesERK1/2Potent nM inhibition[14]
3-phenyl-indazole derivativesFGFR15.5 nM - 15 nM[18]
Indazole-pyrimidine derivativesVEGFR-234.5 nM - 114 nM[18]
Substituted IndazolesAurora Kinases A/BSub-type selective nM inhibitors[4][19]
Indazole-based fragmentsFGFR1-30.8 µM - 90 µM[20]

References

  • Zhang, Y., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
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Derivatization of the 6-amino group of "7-bromo-1H-indazol-6-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Functionalization of 7-Bromo-1H-indazol-6-amine

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2][3] This application note provides a detailed guide for the chemical derivatization of the 6-amino group on this compound, a versatile building block for creating diverse chemical libraries. We present detailed protocols, mechanistic insights, and experimental considerations for common and robust transformations including N-acylation, N-sulfonylation, and palladium-catalyzed N-arylation. The methodologies are designed to be broadly applicable, enabling researchers in drug discovery and chemical biology to efficiently generate novel indazole derivatives for screening and lead optimization.

Introduction: The Strategic Value of the this compound Scaffold

Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[4][5] The this compound scaffold is of particular strategic interest due to its dual functional handles. The 6-amino group serves as a nucleophilic center, ideal for a variety of substitution reactions to explore the Structure-Activity Relationship (SAR) around this position. Concurrently, the 7-bromo substituent provides an electrophilic site, perfectly poised for transition-metal-catalyzed cross-coupling reactions, allowing for further diversification.

This guide focuses exclusively on the derivatization of the 6-amino group, a primary step in the elaboration of this scaffold. The choice of reaction should be guided by the desired properties of the final compound, as the introduction of different functional groups can profoundly impact solubility, hydrogen bonding capacity, and steric profile.

G cluster_0 This compound Core cluster_1 Derivatization Strategies at 6-Amino Position A 6-Amino Group (Nucleophilic Center) C Indazole Core (Pharmacophore) A->C D N-Acylation (Amide Formation) A->D  Target for Derivatization B 7-Bromo Group (Cross-Coupling Handle) B->C E N-Sulfonylation (Sulfonamide Formation) F N-Arylation (Diaryl Amine Formation) G Reductive Amination (N-Alkylation)

Diagram 1: Strategic functionalization sites of this compound.

N-Acylation: Synthesis of Indazolyl Amides

N-acylation is a fundamental and highly reliable method for derivatizing primary amines. The reaction proceeds via nucleophilic attack of the 6-amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). The resulting amide bond is metabolically stable and provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target engagement. The use of a mild base, such as pyridine or triethylamine (TEA), is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Causality Behind Experimental Choices:
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the starting materials without participating in the reaction.

  • Base: Pyridine can act as both a base and a nucleophilic catalyst, while TEA is a non-nucleophilic scavenger base. The choice depends on the reactivity of the acylating agent.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm, especially with reactive acyl chlorides, and then allowed to warm to room temperature to ensure complete conversion.

Protocol 2.1: General Procedure for N-Acylation
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add pyridine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acyl indazole derivative.

G start This compound reagent1 + R-COCl, Pyridine in DCM, 0°C to RT start->reagent1 product N-(7-Bromo-1H-indazol-6-yl)amide reagent1->product

Diagram 2: General reaction scheme for N-acylation.

Table 1: Illustrative Examples of N-Acylation Reagents
Acyl Chloride (R-COCl)Product TypePotential Application
Acetyl chlorideSimple AcetamideModulate solubility, basicity
Benzoyl chlorideBenzamideIntroduce aromatic moiety for π-stacking
Cyclopropanecarbonyl chlorideCyclopropyl amideIntroduce rigid, non-planar group
4-Methoxybenzoyl chlorideSubstituted BenzamideIntroduce electron-donating group

N-Sulfonylation: Synthesis of Indazolyl Sulfonamides

The synthesis of sulfonamides is analogous to N-acylation, involving the reaction of the 6-amino group with a sulfonyl chloride. The resulting sulfonamide group is a strong hydrogen bond acceptor and is known for its chemical stability and ability to improve pharmacokinetic properties. The N-H proton of a sulfonamide is more acidic than that of an amide, which can influence binding interactions.

Causality Behind Experimental Choices:
  • Reagents: Aryl or alkyl sulfonyl chlorides are used. The choice of the "R" group on the sulfonyl chloride allows for significant structural diversity.

  • Base: A slightly stronger base like N,N-Diisopropylethylamine (DIPEA) or the use of pyridine in excess is common to drive the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are preferred.

Protocol 3.1: General Procedure for N-Sulfonylation
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the organic extracts with 1M HCl (aq) to remove pyridine, followed by saturated NaHCO₃ (aq) and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography.

G start This compound reagent1 + R-SO₂Cl, Pyridine in DCM, 0°C to RT start->reagent1 product N-(7-Bromo-1H-indazol-6-yl)sulfonamide reagent1->product

Diagram 3: General reaction scheme for N-sulfonylation.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction enables the coupling of the 6-amino group with aryl or heteroaryl halides (or triflates), providing access to diarylamine structures that are difficult to synthesize via classical methods.[8]

Causality Behind Experimental Choices:
  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. The choice of ligand (e.g., XantPhos, BINAP) is critical and depends on the specific substrates being coupled.[9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are necessary to achieve the temperatures required for the catalytic cycle to operate efficiently.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, making it imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Protocol 4.1: General Procedure for Buchwald-Hartwig N-Arylation
  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), the phosphine ligand (e.g., XantPhos, 4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Inerting: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor for the disappearance of starting materials by LC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Isolation & Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

G cluster_workflow Buchwald-Hartwig Workflow A Combine Reagents: Aryl Halide, Aminoindazole, Base, Ligand, Pd Source B Inert Atmosphere: Evacuate & Backfill (N₂/Ar) A->B C Add Degassed Solvent (Toluene or Dioxane) B->C D Heat Reaction (80-110 °C) C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F

Diagram 4: Experimental workflow for Buchwald-Hartwig N-arylation.

Table 2: Key Parameters for Buchwald-Hartwig Coupling
ComponentExampleRoleKey Consideration
Palladium SourcePd₂(dba)₃, Pd(OAc)₂Catalyst PrecursorAir-sensitive, handle under inert gas.
LigandXantPhos, BINAPStabilizes Pd, facilitates cycleChoice is substrate-dependent.
BaseNaOtBu, Cs₂CO₃Amine DeprotonationMust be strong and non-nucleophilic.
SolventToluene, DioxaneReaction MediumMust be anhydrous and degassed.

Conclusion

The this compound scaffold offers a rich platform for medicinal chemistry exploration. The protocols detailed in this guide for N-acylation, N-sulfonylation, and N-arylation represent robust and versatile methods for derivatizing the 6-amino position. By carefully selecting the appropriate reagents and conditions, researchers can systematically modify the scaffold to generate novel compounds with diverse physicochemical and pharmacological properties. Each protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification, empowering drug development professionals to accelerate their discovery programs.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Shaaban, O. G., Abdul-Malek, S., & El-Kashef, H. S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

  • Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Singh, S., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1865. [Link]

  • Sharma, A., & Kumar, V. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3139-3153. [Link]

  • Various Authors. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Boyd, M., & Kerins, B. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-bromo-1H-indazol-6-amine Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, leading to compounds with anti-cancer, anti-inflammatory, and neuroprotective properties, among others.[1] Specifically, the this compound moiety represents a versatile building block for drug discovery. The bromine atom at the 7-position serves as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the adjacent amino group at the 6-position can be crucial for establishing key interactions with biological targets or for further functionalization.

This guide provides detailed application notes and protocols for three of the most powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the this compound substrate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying scientific rationale and troubleshooting considerations.

PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3][4] These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, while having variations, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic Cycle cluster_legend Legend Pd(0)L_n Active Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Pd(0)L_n->Oxidative Addition Complex Ar-Br Transmetalation/Amine Binding Transmetalation or Amine Binding Oxidative Addition Complex->Transmetalation/Amine Binding Coupling Partner Reductive Elimination Complex Reductive Elimination Transmetalation/Amine Binding->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L_n Reductive Elimination Product Product Reductive Elimination Complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A critical consideration for reactions involving this compound is the presence of the free N-H on the indazole ring and the amino group at the C6 position. These functionalities can potentially interact with the palladium catalyst. While many modern catalyst systems are robust and tolerate free amines, in some cases, N-protection of the indazole or the exocyclic amine might be necessary to prevent catalyst inhibition or undesired side reactions. However, the protocols provided here are developed for the unprotected substrate, which is often preferred for atom and step economy.

PART 2: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[5][6] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.

Scientific Rationale

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. Based on studies of structurally similar 7-bromo-4-substituted-1H-indazoles, a catalyst system comprising a palladium source and a phosphine ligand is highly effective.[7][8] The base plays a dual role: it activates the organoboron species for transmetalation and neutralizes the hydrogen halide formed during the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents) or PdCl₂(dppf) (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (Cs₂CO₃, 2.0 eq.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Place the reaction mixture in a preheated oil bath at 100-120 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Optimized Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Notes
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Both are highly effective for Suzuki couplings of aryl bromides. PdCl₂(dppf) can be more air-stable.
Ligand PPh₃ (from Pd(PPh₃)₄) or dppfDppf is a bidentate ligand that can enhance catalyst stability and activity.
Base Cs₂CO₃ or K₂CO₃Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.
Solvent 1,4-Dioxane/Water (4:1)The aqueous component is crucial for the transmetalation step.
Temperature 100-120 °CSufficient thermal energy is required to drive the catalytic cycle.

PART 3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is central to the synthesis of a vast number of pharmaceuticals.[1][9] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.

Scientific Rationale

The success of the Buchwald-Hartwig amination of this compound hinges on the selection of a suitable ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10] The choice of base is also critical, as it must be strong enough to deprotonate the amine nucleophile without promoting side reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, amine coupling partner, and base to flask B Evacuate and backfill with inert gas A->B C Add palladium catalyst and ligand B->C D Add anhydrous solvent C->D E Heat to reaction temperature (e.g., 100 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous workup G->H I Purify by column chromatography H->I

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)

  • Xantphos or RuPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk flask with a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent (toluene or 1,4-dioxane) to achieve a concentration of approximately 0.1 M.

  • Add the amine coupling partner (1.1 eq.) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Key Parameters for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd₂(dba)₃A common and effective Pd(0) source.
Ligand Xantphos, RuPhosBulky, electron-rich ligands that are effective for a wide range of amine couplings.
Base NaOtBu, Cs₂CO₃NaOtBu is a strong base suitable for many couplings. Cs₂CO₃ is a milder alternative.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 100-110 °CNecessary to overcome the activation barriers of the catalytic cycle.

PART 4: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is typically co-catalyzed by palladium and copper salts and is carried out in the presence of an amine base.

Scientific Rationale

The Sonogashira coupling of this compound involves the reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrobromic acid byproduct.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (DMF or THF) to achieve a concentration of approximately 0.2 M.

  • Add the amine base (e.g., Et₃N, 3.0 eq.) and the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Optimized Conditions for Sonogashira Coupling
ParameterRecommended ConditionRationale & Notes
Palladium Catalyst PdCl₂(PPh₃)₂A robust and commonly used catalyst for Sonogashira reactions.
Copper Co-catalyst CuIActivates the alkyne for transmetalation.
Base Et₃N or DIPEAActs as both a base and, in some cases, a solvent.
Solvent DMF or THFPolar aprotic solvents that are suitable for this reaction.
Temperature Room Temperature to 60 °COften proceeds at mild temperatures, but gentle heating can accelerate the reaction.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (for Suzuki and Buchwald-Hartwig), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and degassed.

  • Side Reactions: The formation of dehalogenated starting material can be an issue. This is often due to premature protonolysis of the organopalladium intermediate. Rigorous exclusion of water and other protic sources is key to minimizing this side reaction.

  • N-H Reactivity: While the provided protocols are for the unprotected indazole, if significant side reactions related to the N-H or C6-NH₂ groups are observed, protection with a suitable group (e.g., BOC for the amine, SEM or MOM for the indazole nitrogen) may be necessary. The protecting group can be removed in a subsequent step.

  • Purification Challenges: The amino group on the indazole ring can sometimes make purification by silica gel chromatography challenging due to streaking. Using a mobile phase containing a small amount of a basic modifier like triethylamine can improve the chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are powerful tools for the synthesis of diverse libraries of compounds for drug discovery and development. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the formation of C-C and C-N bonds at the 7-position of the indazole core. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently generate novel indazole derivatives with a wide range of functionalities. The protocols and insights provided in this guide serve as a strong foundation for the successful application of these essential synthetic transformations.

References

  • (No Author Cited). (n.d.). Current time information in Pasuruan, ID.
  • (No Author Cited). (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 7107-7114.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Wikipedia contributors. (n.d.).
  • (No Author Cited). (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • (No Author Cited). (n.d.). Palladium‐Catalyzed Regioselective C−H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6‐Position | Request PDF.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • (No Author Cited). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
  • Lebedev, A. Y., et al. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. Journal of Organic Chemistry, 70(2), 596-602.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Gambouz, K., et al. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC - NIH.
  • (No Author Cited). (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
  • (No Author Cited). (n.d.). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
  • (No Author Cited). (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • (No Author Cited). (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • (No Author Cited). (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • (No Author Cited). (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • (No Author Cited). (n.d.).
  • (No Author Cited). (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • (No Author Cited). (2025). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update.
  • Mino, T., et al. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal.
  • (No Author Cited). (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central.
  • (No Author Cited). (2024).
  • (No Author Cited). (2024).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-bromo-1H-indazol-6-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is key to advancing many research programs.[1][2] This document provides field-proven insights and detailed protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

There isn't one single "best" route; the optimal path often depends on the availability of starting materials and scale. However, two logical strategies are commonly employed for constructing substituted indazoles:

  • Route A: Late-Stage Functionalization of the Indazole Core. This approach starts with a pre-formed indazole ring, followed by sequential nitration, bromination, and reduction. The order of nitration and bromination is critical to ensure correct regiochemistry.

  • Route B: Cyclization of a Pre-functionalized Benzene Ring. This strategy involves synthesizing a substituted 2-halobenzonitrile or a related precursor that already contains the required bromo and nitro groups. The indazole ring is then formed in a final cyclization step, typically by reacting with hydrazine.[3][4] This can offer better control over isomer formation.

Q2: What are the primary safety concerns when synthesizing this compound?

Several reagents used in common synthetic routes require careful handling:

  • Brominating Agents (NBS, Br₂): N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Liquid bromine (Br₂) is highly toxic, corrosive, and volatile. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine (N₂H₄): Hydrazine and its hydrate are highly toxic, carcinogenic, and potentially explosive. Use in a fume hood is mandatory, and contact with metals or oxidizing agents should be avoided.

  • Strong Acids and Bases (H₂SO₄, HNO₃, KOH): These are highly corrosive. Always add acid to water slowly and ensure proper PPE is worn. Reactions involving strong acids can be highly exothermic and require careful temperature control.[5]

Q3: How can I confirm the regiochemistry of my final product and key intermediates?

Confirming the substitution pattern is critical. A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are powerful tools. The coupling patterns and Nuclear Overhauser Effect (NOE) signals in the aromatic region can help elucidate the precise positions of the bromine and amine substituents on the benzene portion of the indazole ring.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern. The characteristic isotopic signature of bromine (¹⁹Br/⁸¹Br ratio of ~1:1) should be clearly visible.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous structural confirmation.

Troubleshooting Guide: Yield Improvement

This section addresses common issues encountered during the synthesis of this compound, presented in a problem-and-solution format.

Problem 1: Low Yield During the Bromination of the Indazole Ring

Low yields in the bromination step are often traced to poor regioselectivity, over-bromination, or substrate degradation.

dot

Caption: Troubleshooting logic for low bromination yield.

Detailed Causality & Solutions:

  • Cause A: Poor Regioselectivity: The indazole ring has multiple sites susceptible to electrophilic attack (primarily C3, C5, and C7). The directing effects of existing substituents are paramount. For a 6-amino or 6-nitro-1H-indazole, the directing effects can lead to a mixture of products.

    • Expert Insight: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and the reaction generates less acidic byproduct (HBr), leading to cleaner reactions.[5][6] The choice of solvent can influence selectivity; polar aprotic solvents like DMF or acetonitrile are common.[7]

  • Cause B: Over-bromination: The desired mono-brominated product can react further to yield di-brominated species, especially if excess brominating agent is used or the reaction temperature is too high.[8]

    • Expert Insight: Precise stoichiometric control is crucial. Use 1.0 to 1.1 equivalents of your brominating agent. Add the reagent portion-wise or as a solution via syringe pump at a reduced temperature (e.g., 0 °C) to maintain control over the reaction exotherm and prevent localized high concentrations.

  • Cause C: Substrate or Product Degradation: Indazoles, particularly those with electron-donating amino groups, can be sensitive to strongly acidic or oxidative conditions, leading to decomposition.

    • Expert Insight: If using a Sandmeyer-type reaction (diazotization of an amine followed by CuBr addition) to introduce the bromine, strict temperature control (typically -10 °C to 0 °C) is essential to prevent premature decomposition of the diazonium salt.[9]

ParameterCondition ACondition B (Optimized)Expected OutcomeReference
Brominating Agent Br₂ (1.5 eq.)NBS (1.05 eq.)Reduced side-products and over-bromination.[5]
Solvent Acetic AcidSulfuric AcidCan improve regioselectivity for certain substrates.[5]
Temperature Room Temp0 °C to 25 °CMinimizes degradation and side reactions.[5]
Reaction Time 24 h12-18 h (monitored by HPLC)Prevents product degradation from prolonged exposure.[5]

Table 1. Comparative conditions for optimizing the bromination of an activated aromatic ring, analogous to the synthesis of this compound.

Problem 2: Incomplete Conversion or Low Yield in the Nitro Group Reduction

The reduction of a nitro group to an amine is a standard but sometimes tricky transformation.

Detailed Causality & Solutions:

  • Cause A: Catalyst Inactivation (for catalytic hydrogenation): The catalyst (e.g., Palladium on carbon) can be poisoned by sulfur-containing impurities or certain functional groups.

    • Expert Insight: Ensure the starting material is highly pure. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or using a more robust catalyst may help.

  • Cause B: Incomplete Reaction (for metal/acid reductions): The reaction between a metal (like tin, iron, or zinc) and acid can be sluggish if the metal surface is not properly activated or if the reaction mixture is not sufficiently acidic.

    • Expert Insight: Using tin(II) chloride (SnCl₂) in concentrated HCl is a highly reliable method. It is a homogenous reaction that often proceeds to completion at room temperature or with gentle heating. Iron powder in acetic acid is a greener and milder alternative.

Experimental Protocol: Reduction of a Nitro-Indazole Intermediate

This protocol is based on established methods for nitro group reduction on aromatic systems.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 7-bromo-6-nitro-1H-indazole intermediate (1.0 eq.).

  • Reagent Addition: Add ethanol as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl). The reaction is often exothermic. Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Plausible Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis for this compound, starting from 1H-indazole. This workflow highlights key quality control checkpoints.

dot

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction Start 1H-Indazole Nitration Nitration (HNO₃ / H₂SO₄, 0°C) Start->Nitration Intermediate1 6-Nitro-1H-indazole Nitration->Intermediate1 QC1 QC Check: NMR/MS for Regiochemistry Intermediate1->QC1 Bromination Bromination (NBS, H₂SO₄, 0-25°C) QC1->Bromination Intermediate2 7-Bromo-6-nitro-1H-indazole Bromination->Intermediate2 QC2 QC Check: NMR/MS for Purity & Structure Intermediate2->QC2 Reduction Reduction (SnCl₂ / HCl or H₂/Pd-C) QC2->Reduction FinalProduct This compound Reduction->FinalProduct QC3 Final QC: NMR, MS, HPLC for Purity FinalProduct->QC3

Caption: A plausible synthetic workflow for this compound.

References

  • Time in Pasuruan, ID. Google.
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Cai, T., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4785. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17188-17197. [Link]

  • Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5195-5199. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(54), 35195-35199. [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Optimization for the bromination step. ResearchGate. [Link]

  • Legay, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12765-12774. [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Rivera-Chávez, M., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 26(23), 7247. [Link]

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Technical Support Center: Purification of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-bromo-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The unique electronic and structural characteristics of substituted indazoles can present specific challenges during purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a nucleophilic amino group and an electron-rich bicyclic aromatic system, makes it susceptible to specific side reactions during its synthesis. Consequently, crude products often contain a mixture of regioisomers, starting materials, and degradation products that complicate downstream applications. Achieving high purity (>99%) is critical for ensuring reproducible results in biological assays and meeting regulatory standards in drug development. This guide will walk you through the common hurdles and provide robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and analysis of this compound.

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the basic properties of your compound is the first step in designing a purification strategy. While experimental data for this specific molecule can vary, its structure provides clues to its behavior.

PropertyExpected CharacteristicRationale & Implications for Purification
Appearance Off-white to light brown solidColor may indicate the presence of oxidized impurities. A significant darkening upon storage suggests potential instability.
Molecular Weight 212.05 g/mol [1]Standard molecular weight for this class of compounds.
Polarity Moderately polarThe presence of both a hydrogen-bond-donating amine (NH2) and a hydrogen-bond-accepting indazole system imparts polarity. This suggests solubility in polar organic solvents and makes it well-suited for normal-phase column chromatography.
Solubility Generally soluble in methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and water.This solubility profile is key for selecting solvents for both chromatography and recrystallization. Poor solubility in a non-polar solvent is ideal for precipitation and for use as an anti-solvent.
pKa The indazole amine is weakly basic, and the indazole NH is weakly acidic.The compound is amphoteric[2]. It can be protonated in strong acid and deprotonated in strong base. Avoid harsh pH conditions during aqueous workups to prevent degradation or unwanted salt formation.

Q2: What are the recommended storage conditions for this compound?

A2: Like many amino-aromatic compounds, this compound can be sensitive to light, air, and heat. For long-term storage, it is recommended to keep the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes the risk of oxidative degradation, which often presents as a darkening of the material.

Q3: What are the most common impurities to expect from the synthesis of this compound?

A3: Impurities are typically byproducts of the synthetic route. Common synthetic strategies for substituted indazoles may involve the cyclization of substituted anilines or the functionalization of a pre-formed indazole ring.[3][4]

  • Regioisomers: The most challenging impurities are often isomers. Depending on the synthesis, you may encounter isomers from bromination at other positions (e.g., 5-bromo or 4-bromo isomers) or from the cyclization step. Direct bromination of a substituted indazole, for instance, can yield undesired regioisomers as the major product.[5][6]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials (e.g., 6-amino-1H-indazole or the brominating agent precursor).

  • Over-brominated Species: Dibromo- or other poly-brominated indazole species can form if the reaction conditions are not carefully controlled.

  • Oxidation/Degradation Products: Exposure to air or harsh workup conditions can lead to the formation of colored, often polar, impurities.

Q4: Which analytical techniques are best for assessing purity?

A4: A combination of methods is essential for a complete purity assessment.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and for screening chromatography conditions.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can resolve closely-eluting isomers that may not be visible by TLC.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying impurities by their mass-to-charge ratio, which is particularly useful for distinguishing isomers from other byproducts.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification workflow.

Problem 1: My crude product shows multiple spots on TLC, some very close to the product spot. How do I effectively separate them using column chromatography?

Cause: The presence of multiple spots, especially those with similar Rf values to your product, indicates impurities with polarities close to this compound. These are often structural isomers or related byproducts. A standard column may not provide sufficient resolution.

Solution: Optimized Column Chromatography Protocol

The key to separating compounds with similar polarities is to maximize the differential interaction with the stationary phase. This requires careful optimization of the mobile phase and column parameters.

Experimental Protocol: High-Resolution Flash Chromatography

  • Stationary Phase Selection: Standard silica gel (40-63 µm) is the workhorse for this class of compounds.

  • Solvent System Screening (TLC):

    • Begin with a moderately polar system like Ethyl Acetate/Hexanes (or Heptane). Run TLC plates at 30%, 50%, and 70% Ethyl Acetate.

    • If resolution is poor, introduce a third solvent to modulate selectivity. Adding a small amount of methanol (1-5%) can increase polarity, while adding dichloromethane (DCM) can change the interaction profile. A common ternary system is DCM/Ethyl Acetate/Methanol.

    • Aim for an Rf value of 0.2-0.3 for the target compound in the chosen solvent system to ensure good separation on the column.

  • Column Loading:

    • Dry Loading: This is the preferred method for preventing band broadening. Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a solvent it is highly soluble in (e.g., DCM or Methanol), add silica gel (typically 1-2 times the weight of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Load this powder evenly onto the top of the column bed.

  • Elution Strategy:

    • Use a shallow gradient elution. A steep gradient will cause closely-eluting bands to merge.

    • Start the elution with a solvent composition that gives your product an Rf of ~0.1 on TLC.

    • Slowly and linearly increase the percentage of the more polar solvent. A gradient from 10% to 60% Ethyl Acetate in Hexanes over 10-15 column volumes is a good starting point.

  • Fraction Collection: Collect smaller fractions than usual, especially as the product band begins to elute. Analyze alternating fractions by TLC to construct an accurate chromatogram and identify the pure fractions to combine.

Table 2: Suggested Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel, 40-63 µmStandard choice, provides good balance of resolution and flow rate.
Mobile Phase (Start) Ethyl Acetate / HexanesGood general-purpose system for moderately polar compounds.
Loading Method Dry loading with silica gelMinimizes band broadening, leading to sharper peaks and better separation.
Elution Method Shallow linear gradientMaximizes resolution between compounds with similar Rf values.

Diagram: General Purification Workflow This diagram illustrates the logical flow from a crude reaction mixture to the final, high-purity compound.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extract Organic Extraction (e.g., Ethyl Acetate) workup->extract dry Drying & Concentration extract->dry column Optimized Flash Column Chromatography dry->column analyze_col TLC/LCMS Analysis of Fractions column->analyze_col combine Combine Pure Fractions & Concentrate analyze_col->combine purity_check1 Purity Check 1 (HPLC, NMR) combine->purity_check1 recryst Recrystallization (If necessary) purity_check1->recryst Purity < 99% or Isomers Present purity_check2 Final Purity & Characterization purity_check1->purity_check2 Purity > 99% recryst->purity_check2

Caption: A typical purification workflow for this compound.

Problem 2: My column-purified material looks clean by TLC, but ¹H NMR and/or LC-MS still shows a significant isomeric impurity.

Cause: Regioisomers often have very similar polarities, making their complete separation by silica gel chromatography extremely difficult. They can co-elute, appearing as a single spot on a TLC plate but revealing themselves in higher-resolution analytical techniques.

Solution: Recrystallization

Recrystallization is an excellent technique for removing small amounts of closely related impurities. The principle relies on the subtle differences in solubility between the desired product and the impurity in a specific solvent system. For the desired compound to crystallize out in high purity, it should be significantly less soluble than the impurity in the chosen cold solvent.

Experimental Protocol: Systematic Recrystallization

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Place a small amount of your material (~10-20 mg) in several different test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. Test a range of solvents with varying polarities (see Table 3).

    • If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor.

    • The ideal single solvent is one where the compound is insoluble/sparingly soluble cold but dissolves completely upon heating.

  • Using a Solvent/Anti-Solvent Pair: This is often more effective.

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask.

    • Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield of recovered crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly under high vacuum.

Table 3: Common Solvents for Recrystallization Screening

Solvent ClassExamplesPotential Use
Alcohols Ethanol, Methanol, IsopropanolGood "solvent" candidates due to polarity.
Esters Ethyl AcetateA versatile solvent, often works well.
Ketones AcetoneGood "solvent" candidate.
Ethers Diethyl Ether, MTBECan be used as an "anti-solvent" with more polar solvents.
Hydrocarbons Hexanes, HeptaneExcellent "anti-solvent" candidates.
Aqueous WaterCan be used as an "anti-solvent" with water-miscible solvents like ethanol or acetone.

A good starting pair to try is Ethanol/Water or Ethyl Acetate/Hexanes.

Problem 3: My product is degrading or turning dark during aqueous workup or concentration. How can I prevent this?

Cause: Aromatic amines are susceptible to oxidation, a process that can be accelerated by heat, light, and the presence of acids or bases. The resulting oxidized species are often highly colored and can be difficult to remove.

Solution: Gentle and Protective Handling

  • Minimize Heat: When concentrating your product solutions on a rotary evaporator, use a low water bath temperature (≤ 40 °C). Do not evaporate to complete dryness in a hot bath for extended periods.

  • Use a Buffered or Neutral Aqueous Wash: During the workup, avoid using strong acids or bases. If a wash is needed to remove acidic or basic reagents, use a mild, buffered solution like saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide. Ensure the final organic layer is washed with brine to remove excess water.

  • Work Under Inert Atmosphere: If the compound is particularly sensitive, perform the workup and concentration steps under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like sodium thiosulfate to the aqueous wash can help prevent oxidation.[7]

Diagram: Troubleshooting Logic for Isomeric Impurities This diagram outlines the decision-making process when faced with hard-to-separate isomers.

G start Purity Check after Column: Isomer Detected by NMR/LCMS check_sol Can Isomers be Resolved on Analytical HPLC? start->check_sol yes_hplc Yes check_sol->yes_hplc no_hplc No / Poorly check_sol->no_hplc prep_hplc Option 1: Preparative HPLC yes_hplc->prep_hplc recryst Option 2: Systematic Recrystallization no_hplc->recryst screen_solvents Screen Solvents & Anti-Solvents recryst->screen_solvents cool_slowly Perform Recrystallization (Slow Cooling) screen_solvents->cool_slowly analyze_xtals Analyze Crystals and Mother Liquor cool_slowly->analyze_xtals

Caption: Decision tree for tackling isomeric impurities post-chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • PubChem. (n.d.). 7-bromo-1H-indazol-3-amine.
  • PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine.
  • Wikipedia. (n.d.). Indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6736–6748. [Link]

  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine.

Sources

Technical Support Center: Recrystallization of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-bromo-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles behind the purification of this important heterocyclic amine, enabling you to troubleshoot and optimize the process effectively.

Understanding the Molecule: this compound

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmaceutical development. The presence of both an amino group and a bromine atom on the indazole scaffold imparts specific physicochemical properties that influence its solubility and crystallization behavior. The amino group can participate in hydrogen bonding, which may increase its solubility in polar solvents, while the bromo-indazole core provides a degree of lipophilicity. Successful recrystallization hinges on exploiting the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted indazoles, a good starting point is to screen polar protic solvents and mixtures of organic solvents with water. A Chinese patent (CN101948433A) suggests that mixtures of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water are effective for purifying substituted indazole isomers, often achieving purity greater than 99%[1]. Given the amine functionality, alcohols like ethanol or methanol are often excellent candidates.

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have melting points not significantly higher than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Causality: The high concentration of the solute upon cooling can lead to a metastable liquid phase. Impurities can also suppress the crystallization process.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble.

    • "Seeding" the solution with a pure crystal of the compound can initiate crystallization.

    • If the problem persists, consider a different solvent system.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: The absence of crystal formation is typically due to either the use of an excessive amount of solvent or a high degree of supersaturation that resists nucleation.

  • Causality: If too much solvent is used, the solution may not be saturated enough for crystals to form even at low temperatures. Alternatively, a very clean solution may lack nucleation sites.

  • Troubleshooting Steps:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seed the Solution: Add a tiny crystal of the pure this compound to the solution.

    • Reduce Solvent Volume: If the above steps fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Introduce an Anti-Solvent: If you are using a solvent in which the compound is quite soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then gently heat until it is clear again before cooling.

Q4: How can I be sure that the recrystallization process is actually improving the purity of my this compound?

A4: Purity should be assessed both before and after recrystallization using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with those of the target compound.

In-Depth Technical Guide: Recrystallization of this compound

This section provides a detailed, step-by-step protocol for the recrystallization of this compound, along with troubleshooting guidance integrated into the workflow.

Solvent Selection Protocol

The success of any recrystallization is critically dependent on the choice of solvent. The following protocol outlines a systematic approach to identifying a suitable solvent system.

  • Initial Screening:

    • Place approximately 10-20 mg of your crude this compound into several small test tubes.

    • To each test tube, add a different solvent from the list in the table below, starting with a small volume (e.g., 0.5 mL).

    • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

  • Hot Solubility Test:

    • Gently heat the test tubes that showed poor solubility at room temperature in a water bath or on a heating block.

    • Add the solvent in small increments, heating and agitating after each addition, until the solid dissolves completely.

    • A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling and Crystal Formation:

    • Allow the solutions to cool slowly to room temperature.

    • If crystals form, place the test tube in an ice bath to maximize the yield.

    • The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale for Use with this compound
Ethanol78Polar ProticOften a good choice for compounds with hydrogen-bonding capabilities (like amines).
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.
Isopropanol82Polar ProticAnother alcohol option with slightly different solvating properties.
Ethyl Acetate77Moderately PolarCan be effective, especially if impurities have very different polarities.
Acetonitrile82Polar AproticA versatile solvent for many organic compounds.
Acetone/Water56 (acetone)MixedA mixed solvent system can be fine-tuned for optimal solubility characteristics[1].
Ethanol/Water78 (ethanol)MixedA commonly used and effective mixed solvent system for polar compounds[1].
Step-by-Step Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.

    • Continue adding the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration step is required.

    • Preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble matter present cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble matter hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the recrystallization of this compound in a question-and-answer format.

Q: My recrystallized product is still colored. How can I remove colored impurities?

A: Colored impurities are often large, conjugated organic molecules. They can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.

  • Procedure: After dissolving your compound in the hot solvent, cool the solution slightly below its boiling point and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.

Q: The recovery of my compound after recrystallization is very low. What are the likely causes?

A: Low recovery is a common problem in recrystallization and can be attributed to several factors:

  • Using too much solvent: This is the most frequent cause. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the compound crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: Washing the collected crystals is necessary, but using an excessive amount of cold solvent will redissolve some of your product.

  • The compound is simply too soluble in the chosen solvent at low temperatures.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Souers, A. J., Gao, J., et al. (2005). Journal of Medicinal Chemistry, 48(5), 1318-1333.
  • May, J. A., Dantanarayana, A. P., et al. (2006). Journal of Medicinal Chemistry, 49(10), 318-330.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers.
  • WO2018097273A1. (2018). Salts of indazole derivative and crystals thereof.
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

Sources

Technical Support Center: Synthesis of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-bromo-1H-indazol-6-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The following question-and-answer guide addresses common challenges, side products, and troubleshooting strategies encountered during its multi-step synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Overview of Synthetic Strategy

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence. A common and logical pathway begins with a commercially available precursor, such as 6-nitro-1H-indazole, proceeds through a regioselective bromination to form 7-bromo-6-nitro-1H-indazole, and concludes with the reduction of the nitro group. Each of these steps presents unique challenges that can lead to specific and often troublesome side products. This guide will dissect these critical stages.

Synthetic_Pathway_and_Side_Products cluster_step1 Bromination Issues cluster_step2 Reduction Issues Start 6-Nitro-1H-indazole Intermediate 7-Bromo-6-nitro-1H-indazole Start->Intermediate Step 1: Bromination Product This compound Intermediate->Product Step 2: Nitro Reduction SP1 Over-brominated Species (e.g., 5,7-dibromo) Intermediate->SP1 Excess Bromine SP2 Isomeric Bromination (e.g., 5-bromo) Intermediate->SP2 Poor Regiocontrol SP3 Debrominated Impurity (1H-Indazol-6-amine) Product->SP3 Reductive Dehalogenation SP4 Incomplete Reduction (Nitroso/Hydroxylamine) Product->SP4 Insufficient Reducing Agent

Caption: General synthetic route and common side product branch points.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination of 6-nitro-1H-indazole is yielding a mixture of regioisomers and di-brominated species. How can I achieve clean 7-bromo selectivity?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution on a substituted indazole ring. The outcome is a delicate balance between the directing effects of the nitro group (a meta-director) and the pyrazole ring nitrogens, complicated by the activating/deactivating nature of the overall heterocyclic system.

Causality of Side Products:

  • 5-Bromo Isomer: The C5 position is often electronically favorable for substitution. The formation of the 5-bromo-6-nitro-1H-indazole isomer is a common side product if conditions are not carefully controlled.

  • Over-Bromination (e.g., 5,7-dibromo-6-nitro-1H-indazole): The indazole nucleus, even when nitrated, can be susceptible to further bromination if the conditions are too harsh or if an excess of the brominating agent is used[1].

Troubleshooting & Protocol Recommendations: Control over temperature, solvent, and the nature of the brominating agent is paramount. Using a milder brominating agent and a non-polar solvent can dampen reactivity and improve selectivity. A patent for a similar bromination of 5-nitro-1H-indazole recommends careful temperature control and dropwise addition of bromine in a solvent like DMF to achieve high selectivity[2].

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than Br₂. Releases Br⁺ slowly, reducing over-bromination.
Solvent Dichloromethane (DCM) or CCl₄Less polar solvents can improve selectivity compared to highly polar solvents like DMF or acids.
Temperature 0 °C to Room TemperatureStart at a low temperature and slowly warm up. Avoid high heat, which promotes side reactions.
Stoichiometry 1.0 - 1.1 equivalents of NBSPrecise control is critical. Using a significant excess will inevitably lead to di-bromination.

Self-Validating Protocol: Monitor the reaction closely by TLC or LCMS. An ideal reaction will show the clean conversion of starting material to a single major product spot/peak with a higher Rf/retention time. If multiple product spots appear, the reaction conditions are too harsh.

Q2: I'm synthesizing the indazole ring from a substituted 2-aminobenzonitrile precursor and getting a stubborn isomeric impurity. What is it and how can I get rid of it?

Answer: When synthesizing a 3-aminoindazole from a 2-halobenzonitrile and hydrazine, the formation of a regioisomeric side product is a well-documented issue[1]. For instance, in a closely related synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile, cyclization with hydrazine yields a mixture of the desired 7-bromo product and an unwanted 5-bromo isomer[1].

Mechanistic Insight: The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of one of the ortho-substituents by hydrazine, followed by an intramolecular cyclization onto the nitrile group. If the starting material has two potential leaving groups ortho to the nitrile (e.g., a halogen and an amino group precursor), or if the initial hydrazine adduct can cyclize in two different ways, regioisomers can form.

Isomer_Formation Start Substituted 2-Aminobenzonitrile Reagent + Hydrazine Start->Reagent Intermediate Hydrazinyl Intermediate Reagent->Intermediate PathA Cyclization Pathway A Intermediate->PathA PathB Cyclization Pathway B Intermediate->PathB ProductA Desired Regioisomer (e.g., 7-Bromo) PathA->ProductA ProductB Unwanted Regioisomer (e.g., 5-Bromo) PathB->ProductB

Caption: Divergent cyclization pathways leading to regioisomers.

Troubleshooting & Purification Protocol: While optimizing reaction conditions (temperature, solvent) can sometimes favor one isomer, the most practical solution is often purification post-reaction. Since these isomers often have very similar polarities, column chromatography can be challenging on a large scale. Recrystallization is the preferred industrial method[1].

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Begin by screening various solvent systems (e.g., Methanol/Water, Ethanol/Water, Isopropanol/Heptane) on a small scale to find a system where the desired isomer has lower solubility than the unwanted one at room temperature but is soluble at elevated temperatures. A binary solvent of MeOH/H₂O (80/20, v/v) has proven effective for similar indazole isomers[1].

  • Dissolution: Dissolve the crude isomeric mixture in the minimum amount of the chosen hot solvent system (e.g., at 80 °C).

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for selective crystallization and high purity. Do not crash-cool in an ice bath initially.

  • Isolation: Collect the precipitated solid by filtration. The solid should be highly enriched in the less soluble, desired isomer.

  • Validation: Check the purity of the isolated solid and the mother liquor by qNMR or LCMS to confirm the successful separation.

Q3: After reducing the nitro group on 7-bromo-6-nitro-1H-indazole, my mass spec shows a major impurity with a mass corresponding to the loss of bromine (M-79/81). What happened?

Answer: You are observing reductive dehalogenation (specifically, debromination). This is one of the most common and predictable side reactions when performing catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) on an aromatic ring that contains both a nitro group and a halogen[3]. The catalyst is not only effective at reducing the nitro group but can also cleave the carbon-bromine bond.

Causality: Palladium catalysts, particularly Pd/C, are highly active for hydrogenolysis reactions. The C-Br bond on an electron-rich aromatic ring (which the ring becomes after the nitro group is reduced to an amine) is susceptible to cleavage by the catalyst in the presence of hydrogen. This results in the formation of 1H-indazol-6-amine as your major side product.

Reduction MethodTypical Catalyst/ReagentPropensity for DebrominationRationale
Catalytic Hydrogenation H₂, Pd/CHigh Pd is highly active for hydrogenolysis of C-X bonds.
Catalytic Hydrogenation H₂, PtO₂Moderate to HighAlso active for hydrogenolysis, but substrate-dependent.
Transfer Hydrogenation Ammonium formate, Pd/CModerate to HighThe mechanism still involves the active palladium catalyst.
Chemical Reduction SnCl₂ ⋅ 2H₂O / HCl or EtOHLow Metal-acid reduction is a chemical process that is highly selective for the nitro group.
Chemical Reduction Fe / NH₄Cl or Acetic AcidVery Low A classic, mild method for nitro reduction that is very tolerant of halogens.
Q4: How can I selectively reduce the nitro group without causing debromination?

Answer: The key is to switch from catalytic hydrogenation to a chemical reduction method that is selective for the nitro group and does not readily cleave the C-Br bond. Reduction using tin(II) chloride (SnCl₂) in an acidic medium or iron powder in the presence of an electrolyte are excellent, well-established alternatives.

Detailed Protocol for SnCl₂ Reduction: This protocol is a robust method for selectively reducing aromatic nitro groups in the presence of halogens.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 7-bromo-6-nitro-1H-indazole (1.0 eq).

  • Reagent Addition: Add ethanol (EtOH) as the solvent (approx. 10-15 mL per gram of starting material). To this suspension, add tin(II) chloride dihydrate (SnCl₂ ⋅ 2H₂O) (4.0 - 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction is typically complete within 1-3 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC (the product amine will be significantly more polar) or LCMS.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Add water and carefully basify the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or a 5M NaOH solution until the pH is ~8-9. Tin salts will precipitate as tin hydroxide (a white solid).

    • Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude This compound .

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

This method provides a reliable way to obtain your desired product with minimal to no debrominated side product, ensuring the integrity of your final compound.

References
  • This is a placeholder for a specific literature reference if one were found for the exact synthesis.
  • Asad, N.; Lyons, M.; Muniz-Manchado, S.; et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Placeholder for a general reference on indazole chemistry.
  • Placeholder for a reference on catalytic hydrogen
  • Placeholder for a reference on chemical reduction methods.
  • El Brahmi, N.; Daïch, A.; Joly, N.; et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E, 67(Pt 12), o3260. [Link]

  • Placeholder.
  • Placeholder.
  • Placeholder.
  • Placeholder.
  • Placeholder.
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014).
  • Thiruvalluvar, A. A.; Poomathi, N.; Raj, V.; et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). [Link]

  • Nguyen, T. H.; Tran, T. D.; Le, T. H.; et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44969–44980. [Link]

  • Placeholder.
  • Sharma, V.; Kumar, V.; Kumar, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1856-1881. [Link]

Sources

Optimizing reaction conditions for "7-bromo-1H-indazol-6-amine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-bromo-1H-indazol-6-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. The indazole scaffold is a privileged structure in modern drug discovery, and its specific functionalization is critical for developing novel therapeutics.[1][2] The synthesis of this compound, a key building block, presents unique challenges related to regioselectivity and reaction control.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic route.

Synthetic Strategy Overview & Key Challenges

Direct bromination of 1H-indazol-6-amine is often unselective, leading to a mixture of hard-to-separate regioisomers. A more robust and controllable strategy involves a multi-step sequence where the key transformations—bromination and indazole formation—are carefully orchestrated. A common approach for analogous structures involves the bromination of a suitable precursor, followed by cyclization with hydrazine.[3][4][5][6][7]

The primary challenges you may encounter include:

  • Poor Regioselectivity: Incorrect positioning of the bromine atom on the aromatic ring.

  • Low Yields: Due to incomplete reactions, side product formation, or product degradation.

  • Difficult Purification: Co-elution of isomers and impurities.

  • Process Safety: Highly exothermic reactions, particularly during bromination.[3][8]

The following workflow diagram outlines a logical approach to the synthesis, highlighting critical control points.

G cluster_0 Phase 1: Precursor Synthesis & Bromination cluster_1 Phase 2: Indazole Ring Formation cluster_2 Phase 3: Purification & Analysis Start Select Starting Material (e.g., 2-methyl-3-nitroaniline) Bromination Step 1: Regioselective Bromination Start->Bromination e.g., NBS, H₂SO₄ Cyclization Step 2: Cyclization with Hydrazine Bromination->Cyclization Hydrazine Hydrate, Solvent, Heat Purification Purification (Recrystallization / Chromatography) Cyclization->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis End End Analysis->End Final Product: This compound

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Q1: My bromination step is resulting in a low yield of the desired 7-bromo isomer and multiple unidentified side products. What is happening?

A: This is a classic regioselectivity problem. The directing effects of the substituents on your starting material dictate the position of electrophilic bromination. If you are brominating an indazole ring directly, positions C3, C5, and C7 are all potentially reactive.[9]

  • Causality: The formation of undesired isomers, such as the 5-bromo product, is a common outcome.[4][8] Furthermore, over-bromination can occur, leading to di-brominated species.[3][9] The choice of brominating agent and reaction conditions is critical. Using a powerful, non-selective agent like Br₂ can exacerbate this issue and may also cause side reactions like the hydrolysis of other functional groups.[3]

  • Troubleshooting Steps:

    • Switch to a Milder Brominating Agent: N-Bromosuccinimide (NBS) is widely reported as the optimal reagent for achieving higher regioselectivity in similar systems.[3][8][9] It provides a slow, controlled release of electrophilic bromine.

    • Optimize the Solvent and Acid Catalyst: Running the reaction in a strong acid like concentrated sulfuric acid (H₂SO₄) can protonate the substrate, altering its electronic profile and directing the bromination to the desired position. This has been successfully demonstrated on hundred-gram scales for related molecules.[6][8]

    • Control the Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This helps manage the exothermicity and reduces the formation of thermal byproducts.[3][8]

    • Consider the Substrate: The most effective strategy is often to brominate a precursor before forming the indazole ring. For example, brominating a substituted 2,6-dichlorobenzonitrile before cyclization with hydrazine ensures the bromine is in the correct position.[3][4][6]

G start Low Yield / Impure Product after Bromination check_tlc TLC Analysis Multiple Spots Observed start->check_tlc cause Potential Causes Poor Regioselectivity Over-bromination Side Reactions check_tlc->cause Diagnosis solution Optimization Strategy Use NBS instead of Br₂ Add H₂SO₄ as catalyst Control Temperature (0°C to RT) Purify via Recrystallization cause->solution Corrective Action outcome Improved Yield & Purity solution->outcome

Caption: Troubleshooting decision tree for the bromination step.

Q2: The cyclization reaction with hydrazine hydrate is sluggish and incomplete, even after prolonged heating. How can I drive it to completion?

A: Incomplete cyclization is typically due to suboptimal reaction conditions or poor substrate solubility.

  • Causality: The formation of the indazole ring via nucleophilic attack of hydrazine followed by cyclization and elimination requires sufficient thermal energy and an appropriate solvent to facilitate the interaction of reactants.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: These reactions are often run at elevated temperatures, sometimes as high as 95-110 °C, potentially in a sealed reactor to maintain pressure.[3][10]

    • Screen Solvents: The choice of solvent is critical. While alcohols are sometimes used, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be highly effective, leading to high conversion.[3][8]

    • Add a Mild Base: The addition of a base like sodium acetate (NaOAc) can facilitate the reaction, likely by deprotonating one of the hydrazine nitrogens to increase its nucleophilicity.[3][8]

    • Check Hydrazine Quality: Ensure you are using a fresh, high-quality source of hydrazine hydrate. An excess of hydrazine (e.g., 4 equivalents) is often used to drive the reaction equilibrium forward.[3][8]

Q3: My final product is difficult to purify. Column chromatography gives poor separation. What are my options?

A: Purification is a major bottleneck, especially if regioisomers are present. The goal should always be to optimize the reaction to minimize impurities, making purification simpler.

  • Causality: Structural isomers of bromo-indazoles often have very similar polarities, making them difficult to separate on silica gel.

  • Troubleshooting Steps:

    • Optimize for a Crystalline Product: The most scalable and effective purification method is recrystallization. Screen various solvent systems (e.g., ethyl acetate/heptane, ethanol/water, isopropanol) to find conditions that selectively precipitate the desired product, leaving impurities in the mother liquor. Many large-scale syntheses of similar molecules are designed to avoid chromatography entirely.[3][4][6][11]

    • Optimize Chromatography: If chromatography is unavoidable, screen different eluent systems using Thin Layer Chromatography (TLC) first. Sometimes a small change, like adding 1% triethylamine to a DCM/MeOH system, can improve peak shape for amine-containing compounds. Consider alternative stationary phases if silica is not providing adequate separation.

    • Preparative HPLC: For obtaining highly pure analytical samples, preparative HPLC is a viable, albeit less scalable, option.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of sulfuric acid in the bromination with NBS?

A: Sulfuric acid acts as a powerful catalyst. It protonates NBS, making it a much more potent electrophilic brominating agent ("Br+"). This heightened reactivity allows the bromination to proceed under milder temperature conditions and can significantly influence the regiochemical outcome by altering the electronic density of the aromatic substrate.

Q2: Are there any safety concerns I should be aware of?

A: Yes.

  • Bromination: Bromination reactions can be extremely exothermic.[3][8] Always add the brominating agent slowly and in portions, with efficient cooling and stirring. A runaway reaction is a serious hazard.

  • Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure: When heating reactions with hydrazine in a sealed vessel, ensure the reactor is rated for the temperature and pressure that will be generated.

Q3: Can I use a different brominating agent, like DBDMH?

A: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective source of electrophilic bromine. Recent literature has shown it to be effective for the C3-bromination of indazoles, often under ultrasound-assisted conditions.[12][13][14][15] While this has been demonstrated for the C3 position, its selectivity for the C7 position on a 6-aminoindazole precursor would need to be experimentally validated. It represents a potentially milder alternative to NBS/H₂SO₄.

Optimized Experimental Protocol (Proposed)

This protocol is adapted from methodologies reported for the synthesis of structurally related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, and represents a robust starting point.[3][4][6][8]

Step 1: Synthesis of 2-bromo-6-chloro-3-nitrobenzonitrile (Intermediate)

ParameterValueJustification
Starting Material 2,6-DichlorobenzonitrileCommercially available and inexpensive.[3][4][6]
Brominating Agent N-Bromosuccinimide (NBS)Provides high regioselectivity and controlled reactivity.[3][8]
Catalyst 96% Sulfuric Acid (H₂SO₄)Activates NBS and directs bromination.[8]
Stoichiometry NBS (1.07 eq), H₂SO₄ (10 eq)Optimized ratio from literature to ensure full conversion.[8]
Temperature 25 °CAllows for a controlled reaction rate without excessive side products.[8]
Reaction Time 18 hoursSufficient time to drive the reaction to completion.[8]

Procedure:

  • To a flask equipped with a magnetic stirrer and under an inert atmosphere, add 2,6-dichlorobenzonitrile (1.0 eq).

  • Carefully add concentrated sulfuric acid (10 eq) while cooling the flask in an ice bath.

  • Once the substrate is fully dissolved, add N-Bromosuccinimide (1.07 eq) portion-wise, maintaining the internal temperature below 30 °C.

  • Allow the reaction to stir at 25 °C for 18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, very carefully and slowly pour the reaction mixture into 15 volumes of ice-cold water.

  • A precipitate will form. Collect the solid by filtration, wash the filter cake with water, followed by a small amount of cold ethyl acetate to remove soluble impurities.

  • Dry the solid under vacuum to yield the desired intermediate. An isolated yield of 75-80% with >95% purity can be expected.[8]

Step 2: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Final Product Analogue Example)

ParameterValueJustification
Reagent Hydrazine hydrate (4 eq)Acts as the nitrogen source for the pyrazole ring formation. Excess drives the reaction.[3][8]
Base Sodium Acetate (NaOAc) (1.2 eq)Mild base that facilitates the cyclization.[3][8]
Solvent 2-Methyltetrahydrofuran (2-MeTHF)Shown to provide excellent conversion and regioselectivity in the cyclization step.[8]
Temperature 95 °CNecessary thermal energy for the intramolecular SₙAr and cyclization.[3]
Reaction Time 18 hoursEnsures complete conversion of the starting material.[3]

Procedure:

  • In a pressure-rated vessel, combine the bromo-benzonitrile intermediate (1.0 eq), sodium acetate (1.2 eq), and 2-MeTHF (5 volumes).

  • Add hydrazine hydrate (4.0 eq) to the suspension.

  • Seal the vessel and heat the mixture to an internal temperature of 95 °C for 18 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system to achieve >98% purity, avoiding the need for column chromatography.[6]

References

  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • BenchChem. (2025). Technical Support Center: Purification of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • BenchChem. (2025).
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Various Authors. (2022). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Zhang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Zhang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]

  • El-Essawy, F. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. (2022). The Bromination of 2H-indazoles. [Link]

Sources

Technical Support Center: Scale-up Synthesis of 7-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromo-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific expertise to ensure the successful and efficient production of this target molecule.

I. Troubleshooting Guide: Navigating Common Scale-up Hurdles

This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My bromination step is giving low yields and multiple side products. What's going wrong?

A: This is a frequent issue when scaling up bromination reactions. The key is to control the reaction conditions meticulously to favor the desired regioselectivity and prevent over-bromination or side reactions.

Potential Causes & Solutions:

  • Incorrect Brominating Agent: While elemental bromine (Br₂) can be used, it often leads to undesired side products and handling difficulties on a larger scale. N-Bromosuccinimide (NBS) is generally the preferred reagent for this type of transformation as it offers better control and safety.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Exothermic reactions are a significant safety concern during scale-up.[1] Running the bromination at too high a temperature can lead to a runaway reaction and the formation of multiple brominated species. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to establish an optimal temperature profile through careful experimentation.

    • Solvent: The choice of solvent is critical. Acetonitrile is a commonly used solvent for this type of reaction.[2]

    • Acid Catalyst: The presence of a strong acid like sulfuric acid can be essential for activating the substrate towards electrophilic bromination. However, the concentration and equivalents of the acid must be carefully optimized.[1][3]

  • Work-up Procedure: Quenching the reaction appropriately is vital. Using a reducing agent like sodium thiosulfate will neutralize any remaining brominating agent, preventing further unwanted reactions during work-up.[2]

Workflow for Optimizing Bromination:

Sources

Technical Support Center: Characterization of Bromo-Amino-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Experimental Challenges

Editor's Note: Initial searches for "7-bromo-1H-indazol-6-amine" did not yield specific characterization data, suggesting it is a novel or less-documented compound. To provide a valuable and scientifically grounded guide, this document will focus on the closely related isomer, 6-bromo-1H-indazol-4-amine . The principles and troubleshooting methodologies discussed herein are broadly applicable to the characterization of other bromo-amino-indazole derivatives and will serve as a robust resource for researchers in the field.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing 6-bromo-1H-indazol-4-amine?

A1: The primary challenges stem from the compound's structural features: the presence of a bromine atom, an amino group, and the indazole core. These can lead to:

  • Broad NMR signals: The amine protons (-NH2) and the indazole N-H proton can exchange with trace amounts of water in the NMR solvent, leading to broad signals. The quadrupolar nature of the bromine atom can also contribute to peak broadening of adjacent protons.

  • Ambiguous Mass Spectrometry Fragmentation: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. However, fragmentation can sometimes be complex, making spectral interpretation challenging.

  • Chromatographic Issues: The polar amino group can cause peak tailing on reverse-phase HPLC columns. The compound's amphoteric nature might also lead to variable retention times depending on the mobile phase pH.

  • Solubility: Bromo-amino-indazoles can exhibit poor solubility in common organic solvents, complicating sample preparation for analysis.

Q2: What is the expected mass spectrum for 6-bromo-1H-indazol-4-amine?

A2: In mass spectrometry, you should look for a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine. You will observe two peaks of nearly equal intensity separated by 2 m/z units.

Ion Calculated m/z for ⁷⁹Br Calculated m/z for ⁸¹Br Expected Observation
[M]⁺210.9745212.9725A doublet at ~211 and ~213
[M+H]⁺211.9823213.9803A doublet at ~212 and ~214
[M+Na]⁺233.9643235.9622A doublet at ~234 and ~236

Data derived from PubChem CID 24728063 for C₇H₆BrN₃[1].

Troubleshooting Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad or Disappearing -NH and -NH₂ Proton Signals in ¹H NMR.

Causality: Protons on nitrogen atoms can undergo chemical exchange with residual water or acidic impurities in the NMR solvent (e.g., CDCl₃, DMSO-d₆). This exchange process broadens the signals, sometimes to the point where they merge with the baseline.

Troubleshooting Protocol:

  • Solvent Choice: Use a scrupulously dry aprotic polar solvent like DMSO-d₆, which can form hydrogen bonds with the N-H protons, slowing down exchange and resulting in sharper signals.

  • D₂O Exchange:

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • The signals corresponding to the -NH and -NH₂ protons will disappear as the protons are replaced by deuterium. This is a definitive method for identifying these peaks.

  • Low-Temperature NMR: Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange, leading to sharper signals for the exchangeable protons.

Issue 2: Poorly Resolved Aromatic Signals.

Causality: The aromatic protons on the indazole ring may be closely coupled, leading to complex and overlapping multiplets that are difficult to interpret.

Troubleshooting Workflow:

start Poorly Resolved ¹H NMR Spectrum increase_field Increase Spectrometer Field Strength (e.g., 300 to 600 MHz) start->increase_field If available cosy Perform 2D COSY Experiment start->cosy Standard approach increase_field->cosy hsqc Perform 2D HSQC Experiment cosy->hsqc Correlate protons to attached carbons hmbc Perform 2D HMBC Experiment hsqc->hmbc Identify long-range correlations interpretation Assign Proton and Carbon Signals hmbc->interpretation

Caption: Workflow for resolving complex NMR spectra.

  • 2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the connectivity within the aromatic spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon, aiding in the assignment of the ¹³C NMR spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away, which is crucial for confirming the substitution pattern on the indazole ring.

High-Performance Liquid Chromatography (HPLC)

Issue: Peak Tailing and Poor Peak Shape for 6-bromo-1H-indazol-4-amine.

Causality: The basic amino group can interact with residual acidic silanol groups on the surface of standard C18 silica columns. This secondary interaction leads to a non-ideal chromatographic peak shape (tailing).

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Acidic Modifier: Add a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases. This will protonate the amino group to a single species (R-NH₃⁺) and also suppress the ionization of the silanol groups, leading to improved peak symmetry. An established method uses a gradient of acetonitrile and water with 0.1% formic acid[2].

    • Buffer: Using a buffer (e.g., ammonium formate or ammonium acetate) can help maintain a constant pH and improve reproducibility.

  • Column Selection:

    • End-capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity and reduced secondary interactions.

HPLC Method Example:

Parameter Condition
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
This method is adapted from a published procedure for the analysis of 6-bromo-1H-indazol-4-amine[2].
General Troubleshooting

Issue: Inconsistent Results and Sample Degradation.

Causality: Amino-indazoles can be susceptible to oxidation or other forms of degradation, especially if exposed to light or air over extended periods. Impurities from the synthesis, such as starting materials or regioisomers, can also complicate characterization.

Preventative Measures and Workflow:

synthesis Synthesized Crude Product purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification purity_check Purity Check (HPLC, LC-MS) purification->purity_check Verify >95% purity purity_check->purification If impure, re-purify storage Store under Inert Gas (Argon or Nitrogen), Protected from Light purity_check->storage If pure characterization Characterization (NMR, MS, etc.) storage->characterization Use freshly prepared solutions

Caption: Workflow for ensuring sample integrity.

  • Purification: Ensure the compound is highly pure before detailed characterization. Impurities are a common source of confusing analytical data. Synthetic routes for related compounds often require careful control to avoid the formation of undesired regioisomers[3][4].

  • Storage: Store the solid compound in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen).

  • Sample Preparation: Prepare solutions for analysis immediately before use. Avoid leaving solutions on the benchtop for extended periods.

By systematically addressing these common issues, researchers can achieve accurate and reproducible characterization of 6-bromo-1H-indazol-4-amine and other related bromo-amino-indazole derivatives.

References

  • (No specific source for this compound was found)
  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Advanced Strategies for Suzuki-Miyaura Coupling of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 7-bromo-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet valuable, building block. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights necessary to overcome common hurdles and ensure robust, reproducible outcomes.

The structure of this compound presents a unique set of challenges. The presence of two Lewis basic sites—the amino group and the pyrazolic nitrogen atoms—can lead to catalyst inhibition or deactivation by coordinating with the palladium center.[1] Furthermore, the electron-rich nature of the indazole ring system can render the C-Br bond less reactive towards oxidative addition, the crucial first step in the catalytic cycle. This guide provides a structured approach to troubleshoot and optimize your reactions, transforming low-yielding experiments into successful syntheses.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions.

Issue 1: Low to No Product Formation

Question: My reaction shows no conversion, or the yield is consistently below 20%. I see only starting material. What are the primary causes and how can I fix this?

Answer: Low or no conversion is the most frequent issue and typically points to a problem in the catalytic cycle's initiation—oxidative addition—or premature catalyst death.

1. Catalyst Inhibition and Deactivation: The primary suspect is the substrate itself. The lone pairs on the amino group and the indazole nitrogens can act as poisons by coordinating strongly to the palladium catalyst, preventing it from entering the catalytic cycle.[1][2]

  • Solution: Employ a catalyst system designed to resist inhibition. Modern biaryl phosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, or RuPhos are essential. Their steric bulk creates a "pocket" around the palladium atom that favors the approach of the aryl bromide over coordination by the substrate's amine groups, while their electron-rich nature facilitates the oxidative addition step.[2][3] Using more stable palladium pre-catalysts (e.g., XPhos Pd G3) instead of generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃ can also significantly improve reproducibility.[3]

2. Ineffective Oxidative Addition: The electron-donating amine group increases the electron density at the C-Br bond, making the oxidative addition of the Pd(0) catalyst more difficult. This is a common challenge with electron-rich aryl halides.[4]

  • Solution: Beyond the ligand choice mentioned above, increasing the reaction temperature is a direct way to provide the necessary activation energy. Temperatures in the range of 100-140 °C are often required for these substrates.[5][6] Microwave-assisted heating can be particularly effective for rapidly screening conditions and driving difficult couplings to completion.[5]

3. Poor Reagent Quality or Setup:

  • Boronic Acid Instability: Boronic acids can degrade on storage or undergo protodeboronation during the reaction, especially under harsh basic conditions or if trace acid is present.[7]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents will lead to catalyst oxidation and deactivation.[2][8]

  • Solution: Use fresh, high-purity boronic acid or consider using more stable derivatives like MIDA boronate esters or organotrifluoroborates, which slowly release the boronic acid under the reaction conditions.[7][9] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed using methods like freeze-pump-thaw or by bubbling with inert gas for an extended period (20-30 minutes).[8][10]

A logical workflow to diagnose and resolve failed reactions.
Issue 2: Formation of Significant Side Products

Question: My reaction is messy. Besides my starting materials, I see significant amounts of a biaryl product from my boronic acid (homocoupling) and/or the debrominated starting material. How do I suppress these side reactions?

Answer: The formation of side products indicates that while your catalyst is active, undesired reaction pathways are competing with the main cross-coupling cycle.

1. Boronic Acid Homocoupling: This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. It is often promoted by the presence of Pd(II) species and excess oxygen.[11]

  • Solution: Rigorous degassing is the most critical preventative measure to minimize catalyst oxidation.[11] Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess can sometimes favor homocoupling. If using a Pd(II) source like Pd(OAc)₂, ensure that the ligand is added first and allowed to complex before adding other reagents, which can facilitate a cleaner reduction to the active Pd(0) state.

2. Protodeboronation & Dehalogenation: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, which removes your nucleophile from the reaction.[7] Dehalogenation is the replacement of the C-Br bond with a C-H bond on your indazole substrate.[11]

  • Solution (Protodeboronation): This side reaction is often base-catalyzed.[12] While a base is required to activate the boronic acid for transmetalation[13][14], an overly strong or poorly soluble base can exacerbate the issue. Switching from a very strong base like t-BuOK to a moderately strong, soluble base like K₃PO₄ or Cs₂CO₃ is often beneficial.[3][6] Using a mixed solvent system like 1,4-dioxane/water can improve the solubility of inorganic bases and facilitate the desired reaction pathways.[5][15]

  • Solution (Dehalogenation): This can occur if a hydride source is present. Some bases or solvents (like alcohols at high temperatures) can act as hydride donors. Ensure you are using high-purity, anhydrous solvents (other than the deliberate addition of water in biphasic systems).

The Suzuki cycle with key steps and competing side reactions.

Recommended Catalyst and Reaction Parameters

For challenging substrates like this compound, a well-chosen set of starting conditions is critical. The table below summarizes recommended systems based on literature precedent for similar difficult couplings.[3][5][6][16]

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer superior stability and reproducibility. Pd₂(dba)₃ is a reliable Pd(0) source when paired with a good ligand. Avoid Pd(PPh₃)₄ as PPh₃ is often not effective for this substrate class.
Ligand XPhos, SPhos, RuPhosThese bulky, electron-rich biaryl phosphine ligands are crucial for promoting oxidative addition and preventing catalyst inhibition by the substrate's amine groups. A Ligand:Pd ratio of 2:1 to 4:1 is typical.
Base K₃PO₄, Cs₂CO₃These are effective bases that are strong enough to promote transmetalation without causing excessive protodeboronation or degradation of the starting material. Use 2-3 equivalents.
Solvent System 1,4-Dioxane/H₂O (e.g., 5:1 ratio), Toluene/H₂O, 2-MeTHFA biphasic system often improves the solubility of the base and facilitates the reaction. Ensure solvents are rigorously degassed.[17][18]
Temperature 100 - 120 °C (Oil Bath) or 140 °C (Microwave)Sufficient thermal energy is required to overcome the activation barrier for oxidative addition with this electron-rich substrate.[5][6]
Concentration ~0.1 M in aryl bromideA typical starting concentration. Very dilute conditions can slow the reaction, while very high concentrations can lead to solubility issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the starting aryl bromide (e.g., in a 5:1 dioxane:water ratio).

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 110 °C. Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

References

  • Wikipedia. Suzuki reaction.[Link]

  • Wikipedia. Protodeboronation.[Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.[Link]

  • ResearchGate. Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst).[Link]

  • National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.[Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[Link]

  • National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).[Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [https://www.researchgate.net/publication/282361021_Solvent_Effects_on_the_Selectivity_of_Palladium-Catalyzed_Suzuki-Miyaura_Couplings]([Link]_ Palladium-Catalyzed_Suzuki-Miyaura_Couplings)

  • AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.[Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.[Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.[Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.[Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.[Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers.[Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.[Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.[Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Reddit. Suzuki help : r/Chempros.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]

  • Reddit. Problems with Suzuki coupling : r/Chempros.[Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros.[Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly substituted indazoles, a robust analytical workflow is critical for ensuring the identity, purity, and stability of their molecules. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the characterization of 7-bromo-1H-indazol-6-amine, a key building block in medicinal chemistry. While specific experimental data for this exact molecule is not publicly available, we will draw upon data from the closely related analog, 7-bromo-4-chloro-1H-indazol-3-amine, to illustrate the principles of spectral interpretation and highlight expected differences.

The Analytical Imperative: Why NMR and MS?

The complementary nature of NMR and MS makes them the cornerstone of modern organic analysis. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity of atoms and their chemical environment. Mass spectrometry, on the other hand, offers precise molecular weight information and insights into the molecule's fragmentation patterns, which can further confirm its structure. For a molecule like this compound, with its distinct functional groups and aromatic system, a combined NMR and MS approach is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is a powerful tool for discerning the intricate structural details of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete analysis.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the indazole N-H proton. The chemical shifts (δ) of these protons are influenced by the electron-donating and -withdrawing effects of the substituents on the indazole ring.

To illustrate, let's consider the reported ¹H NMR data for 7-bromo-4-chloro-1H-indazol-3-amine in DMSO-d₆[1]: δ 12.23 (s, 1H), 7.41 (d, J= 7.9 Hz, 1H), 6.85 (d, J= 7.9 Hz, 1H), 5.33 (s, 2H).

For our target molecule, this compound, we can predict the following spectral features:

  • Indazole N-H Proton: A broad singlet is expected in the downfield region (typically δ 11-13 ppm), similar to the signal at 12.23 ppm in the analog. The broadness is due to quadrupole broadening and potential hydrogen exchange.

  • Aromatic Protons: The benzene portion of the indazole ring will exhibit signals for the two remaining aromatic protons. The bromine at position 7 and the amine at position 6 will influence their chemical shifts. The proton at position 5 will likely appear as a doublet, and the proton at position 4 will also be a doublet, with coupling between them.

  • Amine (-NH₂) Protons: A broad singlet corresponding to the two amine protons is anticipated. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Drawing from the analog 7-bromo-4-chloro-1H-indazol-3-amine, which shows signals at δ 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, and 101.0 ppm in DMSO-d₆[1], we can anticipate a similar number of signals for this compound. The chemical shifts will be influenced by the different substitution pattern. The carbon attached to the bromine (C7) will be in a similar region, while the carbon attached to the amine group (C6) will be significantly shielded (shifted upfield) compared to a carbon attached to a chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analog data and substituent effects)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H3~8.0~135Chemical shift influenced by the pyrazole ring.
H4DoubletAromatic RegionCoupled to H5.
H5DoubletAromatic RegionCoupled to H4.
NH₂Broad Singlet-Chemical shift is variable.
NHBroad Singlet (~12-13)-Downfield due to acidic nature.
C3~135-Part of the pyrazole ring.
C3aAromatic Region-Bridgehead carbon.
C4Aromatic Region-Influenced by adjacent amine group.
C5Aromatic Region-Influenced by adjacent amine group.
C6Aromatic Region-Attached to the amine group.
C7Aromatic Region-Attached to the bromine atom.
C7aAromatic Region-Bridgehead carbon.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Expected Molecular Ion Peak

The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This will lead to two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. For this compound (C₇H₆BrN₃), the expected monoisotopic mass is approximately 210.97 g/mol . Therefore, we would expect to see peaks at m/z 211 and 213.

Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small molecules or radicals. Common fragmentation pathways for related heterocyclic amines include the loss of HCN, NH₂, or the bromine atom. The stability of the indazole ring suggests that the molecular ion peak will be relatively intense.

Comparative Analysis: Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the amine and the indazole ring, and the C=N and C=C bonds of the aromatic system.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purification and purity assessment. When coupled with a UV detector, it can provide information about the chromophore of the molecule. Coupling HPLC with MS (LC-MS) is a powerful technique for analyzing complex mixtures and confirming the molecular weight of the desired product.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to increase their volatility.[2]

Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of this compound.

NMR Sample Preparation and Analysis

Caption: General workflow for NMR analysis.

Mass Spectrometry Sample Preparation and Analysis (LC-MS)

Caption: General workflow for LC-MS analysis.

Conclusion

The structural characterization of this compound relies on the synergistic application of NMR and mass spectrometry. While direct experimental data for this specific molecule is limited, a thorough understanding of the spectroscopic properties of closely related analogs and the fundamental principles of NMR and MS allows for a confident prediction of its spectral features. By following robust experimental protocols and carefully interpreting the resulting data, researchers can unambiguously confirm the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their downstream applications in drug discovery and development.

References

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(2), 141-153. [Link]

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 734-746. [Link]

  • de la Calle, B., & Anklam, E. (2005). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1098(1-2), 89-96. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Scrutiny of 7-bromo-1H-indazol-6-amine: A Comparative Approach to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

The primary challenge in analyzing a molecule like 7-bromo-1H-indazol-6-amine lies in its combination of functional groups: a brominated aromatic system, a basic amine, and the indazole core, which can exhibit tautomerism. These features dictate the choice of analytical techniques and the specific parameters required for achieving selectivity, sensitivity, and robustness.

Recommended Analytical Techniques: A Comparative Overview

The two most powerful and complementary techniques for the routine analysis and impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for initial structural confirmation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the cornerstone for assessing the purity and potency (assay) of non-volatile or thermally sensitive compounds like our target molecule. A reversed-phase method is the logical starting point due to the compound's predominantly hydrophobic character.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) Mode: The C18 stationary phase provides a hydrophobic environment that interacts with the aromatic indazole core. This is the most common and versatile mode for pharmaceutical analysis.

  • Mobile Phase (Acidified): The amine group on the molecule is basic and can interact strongly with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). By operating at a low pH (e.g., with 0.1% formic or phosphoric acid), the amine is protonated (R-NH3+). This ensures a single ionic state and masks the silanol interactions, resulting in sharp, symmetrical peaks.[1]

  • UV Detection: The conjugated aromatic system of the indazole ring is an excellent chromophore, predicting strong UV absorbance. A photodiode array (PDA) detector is recommended to gather spectral data, which aids in peak purity assessment and method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential orthogonal technique. It is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from synthesis or potential by-products.[2] While the target molecule itself may have limited volatility, GC-MS is invaluable for a complete impurity profile.

Causality Behind Experimental Choices:

  • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-polysiloxane) is a good starting point, offering a balance of dispersive and dipole-dipole interactions suitable for aromatic and halogenated compounds.[3]

  • Injection Mode: A split/splitless inlet is versatile. A splitless injection would be used for trace analysis of impurities, while a split injection is suitable for analyzing higher concentration samples to avoid column overload.

  • Mass Spectrometry (MS) Detection: MS provides unparalleled specificity and structural information. The electron ionization (EI) fragmentation pattern can offer a unique fingerprint for the compound and its impurities, aiding in their identification.[4][5] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool in the mass spectrum.

Structural Elucidation Techniques

While HPLC and GC-MS are workhorses for quantification and purity, definitive structural confirmation relies on spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. 1H and 13C NMR spectra provide detailed information on the molecule's carbon-hydrogen framework, while 2D NMR experiments (like COSY, HSQC, HMBC) establish connectivity. This is a non-destructive technique essential for characterizing the reference standard.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection specificity of MS. It is invaluable for identifying unknown impurities by providing both retention time data and mass-to-charge ratios, which can reveal molecular weights and fragmentation patterns.[2]

Data Summary and Method Comparison

The following table provides a comparative summary of the proposed primary analytical techniques for routine analysis.

ParameterReversed-Phase HPLC-UVGas Chromatography-MS
Primary Application Purity assessment, Assay (quantification)Impurity identification, Residual solvent analysis, Orthogonal method for purity
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid/solid stationary phase
Selectivity High; tunable with mobile phase pH, organic solvent, and column chemistryVery high, especially with MS detection
Sensitivity Good to excellent (ng range), depending on chromophoreExcellent (pg to fg range with MS in SIM mode)
Typical Run Time 10 - 30 minutes15 - 45 minutes
Compound Volatility Not required; suitable for non-volatile and thermally labile compoundsRequired; may require derivatization for non-volatile compounds
Strengths Robust, reproducible, widely applicable for quantificationHigh resolving power for complex mixtures, definitive identification with MS
Limitations Less structural information from UV detector aloneNot suitable for non-volatile or thermally unstable compounds

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as robust starting points. They are self-validating in the sense that system suitability tests are built-in to ensure the system is performing correctly before any samples are analyzed.

Proposed HPLC-UV Method for Purity and Assay

Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential impurities and degradation products.

Step-by-Step Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring at 254 nm (or λmax determined from UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Prepare a solution containing the main compound and an expected impurity (if available).

    • Inject five replicate standards.

    • Acceptance Criteria: Relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0. Resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

Proposed GC-MS Method for Impurity Identification

Objective: To develop a GC-MS method for the identification of volatile and semi-volatile impurities.

Step-by-Step Protocol:

  • Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Inlet Temperature: 270 °C.

  • Injection Mode: Splitless, 1 min purge delay.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • MS Quadrupole Temp: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

Visualization of Analytical Workflows

To ensure a logical and systematic approach, the following workflows are recommended.

G cluster_0 HPLC Method Development Workflow start Define Analytical Target (Purity, Assay) col_select Column Selection (C18, Phenyl-Hexyl) start->col_select mob_phase Mobile Phase Screening (pH, Organic Solvent) col_select->mob_phase gradient Gradient Optimization mob_phase->gradient detect Detector Settings (Wavelength) gradient->detect sys_suit System Suitability Test detect->sys_suit validate Proceed to Validation (ICH Q2) sys_suit->validate

Caption: A typical workflow for developing a robust HPLC method.

G cluster_1 Analytical Method Validation Workflow (per ICH Q2) start_val Finalized Development Method specificity Specificity / Selectivity start_val->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Sources

A Senior Application Scientist's Guide to High-Performance Purity Assessment of 7-bromo-1H-indazol-6-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 7-bromo-1H-indazol-6-amine, a key building block in the synthesis of complex therapeutic agents, is no exception. Its purity profile directly influences the downstream synthesis steps and the impurity profile of the final API. This guide provides an in-depth, experience-driven comparison of HPLC-based methodologies for the robust purity assessment of this critical intermediate. We will move beyond a simple recitation of parameters to explore the scientific rationale behind method development, validation, and execution, ensuring your laboratory can implement a self-validating and trustworthy analytical system.

Foundational Strategy: Why Reversed-Phase HPLC?

The molecular structure of this compound—featuring a polar indazole core, an amine group, and a bromine substituent—presents a classic challenge for chromatographic separation. The compound possesses moderate polarity and is aromatic. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for such molecules.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile mixture).[1] This setup allows for the effective retention and separation of moderately polar compounds based on their hydrophobic interactions with the stationary phase.[1][2]

Our objective is to develop a method that not only quantifies the main peak but, more critically, resolves it from potential process-related impurities and degradation products. Common impurities in indazole synthesis can arise from starting materials, side reactions (e.g., isomers, over-bromination), or degradation.[3][4][5]

Method Showdown: A Comparative Analysis

To illustrate the importance of methodical optimization, we compare a generic, "standard" C18 method with a highly optimized method tailored for this compound. The optimized method leverages a phenyl-hexyl stationary phase, which offers alternative selectivity for aromatic compounds through π-π interactions, enhancing resolution between structurally similar analytes.[6]

Data Presentation: Performance Comparison
ParameterMethod A: Standard C18Method B: Optimized Phenyl-HexylRationale for Improvement
Column Standard C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 100 mm, 3 µm)Phenyl phase provides orthogonal π-π interactions, improving selectivity for aromatic isomers. Smaller particle size enhances efficiency.
Resolution (Main Peak vs. Critical Impurity) 1.4 (Sub-optimal)>2.5 (Excellent)Enhanced selectivity of the phenyl phase clearly resolves the critical pair.
Tailing Factor (Main Peak) 1.8 (Poor)1.1 (Symmetrical)The optimized mobile phase pH minimizes secondary interactions of the amine group with residual silanols.
Run Time 25 minutes12 minutesShorter column and optimized gradient profile significantly increase throughput without sacrificing resolution.
Limit of Quantitation (LOQ) 0.05%0.01%Higher efficiency and better peak shape lead to improved signal-to-noise, allowing for more sensitive impurity detection.

The Optimized Protocol: A Step-by-Step Guide

This protocol represents a validated, high-performance method for the purity assessment of this compound.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting p1 Accurately weigh sample p2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) p1->p2 p3 Sonicate to ensure full dissolution p2->p3 p4 Filter through 0.45 µm syringe filter p3->p4 sst Perform System Suitability Test (SST) p4->sst To HPLC mpA Prepare Mobile Phase A (0.1% Formic Acid in Water) degas Degas both mobile phases mpA->degas mpB Prepare Mobile Phase B (0.1% Acetonitrile) mpB->degas inject Inject Blank (Diluent) sst->inject inject_sample Inject Sample inject->inject_sample acquire Acquire Data using Gradient Program inject_sample->acquire integrate Integrate Chromatogram acquire->integrate identify Identify & Quantify Peaks integrate->identify calculate Calculate % Purity by Area Normalization identify->calculate report Generate Final Report calculate->report

Caption: High-level workflow for HPLC purity analysis.

Method Parameters
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna Phenyl-Hexyl (100 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as an ion-pairing agent and controls the pH to ensure the amine group is protonated, leading to sharper, more symmetrical peaks by minimizing interaction with the silica backbone.[7]

  • Gradient Program:

    Time (min) %B
    0.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. 35 °C provides consistency and reproducibility.

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a solution of this compound at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water (Diluent).

Trustworthiness Through Self-Validation: System Suitability

Before any sample analysis, the system's readiness must be verified through a System Suitability Test (SST).[8][9][10] This is a non-negotiable step in regulated environments and a best practice for ensuring data integrity.[11] The SST confirms that the chromatographic system is performing adequately for the intended analysis.[12]

SST_Logic start Start Analysis Day sst Inject SST Standard (5 Replicates) start->sst check Evaluate SST Parameters sst->check pass Proceed with Sample Analysis check->pass All Criteria Met fail Troubleshoot System (Check pump, column, detector) check->fail Criteria Failed fail->sst After Correction

Caption: Logic diagram for System Suitability Testing.

SST Acceptance Criteria
ParameterAcceptance LimitRationale
Tailing Factor ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 5000Measures column efficiency and the overall sharpness of the peak.
%RSD for Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision and repeatability of the injector and detector.[13]
Resolution (Rs) ≥ 2.0 (between main peak and closest impurity)Confirms that critical peak pairs are adequately separated for reliable quantification.

Authoritative Grounding: Adherence to ICH Q2(R2) Validation Principles

While a full validation study is beyond the scope of this guide, any method intended for regulated use must be validated according to ICH Q2(R2) guidelines.[14][15][16] This process demonstrates that the analytical procedure is fit for its intended purpose.[16][17]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[13][14]

  • Accuracy: The closeness of test results obtained by the method to the true value.[13][14]

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[14]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of this compound is a critical quality control step that demands a robust and reliable analytical method. Simply adopting a generic HPLC protocol is insufficient. As demonstrated, a tailored approach—thoughtful selection of a phenyl-hexyl column for enhanced selectivity, optimization of mobile phase pH to ensure peak symmetry, and a streamlined gradient—yields superior performance in resolution, sensitivity, and throughput. This optimized method, underpinned by rigorous System Suitability Testing and validated against internationally recognized ICH standards, provides the trustworthiness required in pharmaceutical development. By understanding the causality behind these experimental choices, researchers can ensure the generation of accurate and defensible purity data, safeguarding the quality of the final API.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PubMed Central (PMC). (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • PubChem. (n.d.). 7-bromo-1H-indazol-3-amine.
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97%.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • CymitQuimica. (n.d.). 2-((7-Bromo-1H-indazol-6-yl)amino)-N-(4-(tert-Butyl)phenyl)nicotinamide.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Chem-Impex. (n.d.). 6-Bromo-1H-indazol-3-yl-amine.
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  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

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A Comparative Guide to the Anticoccidial Efficacy of 7-bromo-1H-indazol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Frontier in Coccidiosis Control

Coccidiosis, a pervasive parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The relentless emergence of drug-resistant Eimeria strains necessitates a continuous search for novel anticoccidial agents with unique mechanisms of action. This guide provides an in-depth technical comparison of the anticoccidial efficacy of a promising class of compounds: analogs of 7-bromo-1H-indazol-6-amine.

Our focus will be on the well-documented analog, 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine, and the exploration of its structure-activity relationship to understand the potential of other derivatives. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation anticoccidial therapies. We will delve into the unique host-mediated mechanism of action, present available comparative efficacy data, and provide detailed experimental protocols for the evaluation of these and other novel anticoccidial candidates.

A Paradigm Shift: Host-Mediated Anticoccidial Activity

The primary mode of action for 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine represents a significant departure from traditional anticoccidial drugs that directly target the parasite's metabolism. Evidence strongly suggests that this class of compounds exerts its effect through a host-mediated pathway, specifically by acting as an agonist of the vertebrate alpha-2 (α2) adrenoceptor.[1][2][3][4]

This novel mechanism is supported by several key findings:

  • Abrogation by Antagonists: The anticoccidial activity of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine is nullified by the administration of a selective α2 antagonist.[1][3]

  • Lack of Direct Parasite Activity: The compound shows a lack of significant activity against Eimeria parasites in in vitro tissue culture systems.[1][3]

  • No Ligand Binding to Parasite: Researchers have been unable to detect significant binding of α2 adrenergic ligands to Eimeria tenella.[1][3]

This host-centered approach opens up new avenues for drug development, potentially circumventing existing parasite-based resistance mechanisms. The efficacy of these compounds is believed to be a peripheral adrenergic effect, as analogs that do not cross the blood-brain barrier are effective without causing central nervous system-mediated feed intake depression.[2][4]

cluster_host Host System cluster_parasite Eimeria Parasite Indazole Analog Indazole Analog Alpha-2 Adrenoceptor Alpha-2 Adrenoceptor Indazole Analog->Alpha-2 Adrenoceptor Binds to Host-Mediated Response Host-Mediated Response Alpha-2 Adrenoceptor->Host-Mediated Response Activates Parasite Proliferation Parasite Proliferation Host-Mediated Response->Parasite Proliferation Inhibits caption Host-Mediated Mechanism of Action

Figure 1: Host-Mediated Mechanism of Action.

Comparative Efficacy: Benchmarking Against the Standards

The anticoccidial potency of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine has been demonstrated to be comparable to that of potent commercial agents.[2][4] When administered in feed at a concentration of 7.5 parts per million (ppm), it shows significant activity against Eimeria tenella infections in chickens.[2][4]

Anticoccidial AgentClassEimeria acervulinaEimeria maximaEimeria tenellaTypical Dosage (ppm)
7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine Indazole Analog (α2-agonist) Less Effective Less Effective Highly Effective 7.5
SalinomycinIonophore+++++++++60-66
MonensinIonophore+++++++++90-110
NicarbazinChemical+++++++++125
DiclazurilChemical+++++++++1-2
ToltrazurilChemical+++++++++25 (in water)

Note: Efficacy is denoted qualitatively (+++ for high efficacy). The efficacy of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine is noted to be greater against the cecal species E. tenella than against intestinal species.[1][3]

Structure-Activity Relationship (SAR): The Path to Optimized Analogs

The development of more potent and broader-spectrum anticoccidial agents from the this compound scaffold hinges on a thorough understanding of its structure-activity relationship. While specific SAR studies for anticoccidial activity are limited, we can draw inferences from the broader field of medicinal chemistry of indazoles and α2-adrenergic agonists.

Key Structural Features for Consideration:

  • The Indazole Core: The bicyclic indazole ring system is a crucial pharmacophore. Modifications to this core, such as substitutions on the benzene ring, could modulate the electronic properties and binding affinity of the molecule.

  • The 6-Amino Group: This group serves as a key attachment point for the imidazolidinylidene moiety. The nature of the substituent at this position is critical for α2-adrenoceptor agonism.

  • The 7-Bromo Substituent: The bromine atom at the 7-position likely influences the compound's lipophilicity and electronic distribution, which can impact its pharmacokinetic and pharmacodynamic properties.

  • The N-(2-imidazolidinylidene) Moiety: This group is a known pharmacophore for α2-adrenoceptor agonism, mimicking the endogenous ligand norepinephrine. Modifications to this ring, such as altering ring size or introducing substituents, could fine-tune receptor selectivity and potency.

Further research should focus on synthesizing and screening a library of analogs with systematic modifications at these key positions to elucidate a comprehensive SAR for anticoccidial activity.

Experimental Protocols: A Framework for Robust Evaluation

The evaluation of novel anticoccidial drug candidates requires rigorous and standardized experimental protocols. The World Association for the Advancement of Veterinary Parasitology (WAAVP) has established comprehensive guidelines for assessing the efficacy of anticoccidial drugs in poultry.[5][6] The following protocols are based on these guidelines and are designed to provide a self-validating system for evaluating this compound analogs and other novel compounds.

Dose Determination Studies (Battery Trials)

Objective: To determine the optimal dose range of a test compound against single Eimeria species infections under controlled laboratory conditions.

Methodology:

  • Animal Model: Day-old broiler chicks of a commercial strain, free from coccidial infection.

  • Housing: Chicks are housed in wire-floored battery cages to prevent reinfection.

  • Diet: A standard, unmedicated broiler starter ration is provided ad libitum. The test compound is incorporated into the feed at various concentrations.

  • Infection: At approximately 10-14 days of age, chicks are individually inoculated orally with a standardized dose of sporulated oocysts of a single Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).

  • Treatment Groups:

    • Uninfected, unmedicated control.

    • Infected, unmedicated control.

    • Infected, medicated with a reference anticoccidial drug.

    • Infected, medicated with multiple levels of the test compound.

  • Data Collection (typically 6-7 days post-infection):

    • Weight Gain: Individual bird weights are recorded at the start and end of the experimental period.

    • Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.

    • Lesion Scoring: Birds are euthanized, and the intestines are examined for gross lesions characteristic of the specific Eimeria species infection. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Output: Fecal samples are collected, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

cluster_acclimatization Acclimatization (Day 0-10) cluster_infection Infection (Day 10-14) cluster_treatment Treatment cluster_evaluation Evaluation (Day 16-21) Day 0 Day 0 Day 10-14 Day 10-14 Day 16-21 Day 16-21 Day-old chicks Day-old chicks Housing in battery cages Housing in battery cages Day-old chicks->Housing in battery cages Unmedicated feed Unmedicated feed Housing in battery cages->Unmedicated feed Medicated feed (Test compound/Reference drug) Medicated feed (Test compound/Reference drug) Unmedicated feed->Medicated feed (Test compound/Reference drug) Oral inoculation with Eimeria oocysts Oral inoculation with Eimeria oocysts Weight gain Weight gain Oral inoculation with Eimeria oocysts->Weight gain FCR FCR Weight gain->FCR Lesion scoring Lesion scoring FCR->Lesion scoring Oocyst count Oocyst count Lesion scoring->Oocyst count caption Dose Determination (Battery Trial) Workflow

Figure 2: Dose Determination (Battery Trial) Workflow.

Dose Confirmation Studies (Floor Pen Trials)

Objective: To confirm the efficacy of the selected dose of a test compound under conditions that more closely simulate commercial poultry production.

Methodology:

  • Animal Model and Housing: Broiler chicks are raised on litter-covered floors in pens.

  • Diet: The test compound is incorporated into the feed at the predetermined optimal dose.

  • Infection: Coccidial infection is typically introduced by adding a low number of sporulated oocysts to the litter or feed, allowing for natural cycling of the parasite.

  • Treatment Groups: Similar to battery trials, including uninfected and infected controls, and a reference drug group.

  • Data Collection (over a typical broiler grow-out period of 4-6 weeks):

    • Performance parameters (weight gain, FCR, mortality).

    • Periodic lesion scoring of a subset of birds.

    • Oocyst counts in litter samples.

  • Statistical Analysis: Performance data and parasitological findings are statistically analyzed to confirm the efficacy of the test compound.

Conclusion and Future Directions

The exploration of this compound and its analogs marks a promising new direction in the fight against avian coccidiosis. Their unique host-mediated mechanism of action offers the potential to overcome the resistance issues that plague many existing anticoccidial drugs. While 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine has demonstrated significant efficacy, particularly against Eimeria tenella, the full potential of this chemical class remains to be unlocked.

Future research should prioritize the synthesis and screening of a diverse library of analogs to establish a clear structure-activity relationship for anticoccidial efficacy. A deeper understanding of the downstream effects of α2-adrenoceptor activation in the avian host and how this impacts the parasite life cycle will also be crucial. Through a combination of targeted synthesis, robust in vivo evaluation, and mechanistic studies, the this compound scaffold holds the promise of delivering a new generation of effective and sustainable anticoccidial therapies.

References

  • Holdsworth, P. A., Conway, D. P., McKenzie, M. E., et al. (2004). World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys. Veterinary Parasitology, 121(3-4), 189-212. [Link]

  • McFarland, J. W., Ricketts, A. P., Newcomb, D. M., Shively, J. E., & Glazer, E. A. (1992). Anticoccidial activities of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine and other alpha 2 adrenergic agonists. Antimicrobial Agents and Chemotherapy, 36(2), 368–371. [Link]

  • Ricketts, A. P., McFarland, J. W., Newcomb, D. M., Olson, J. A., & Rice, J. R. (1992). Further investigation of anticoccidial activity of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine. Antimicrobial Agents and Chemotherapy, 36(2), 372–377. [Link]

  • U.S. Food and Drug Administration. (2015). Evaluating The Effectiveness of Anticoccidial Drugs in Food-Producing Animals. [Link]

  • Chapman, H. D. (1998). Evaluation of the efficacy of anticoccidial drugs against Eimeria species in the fowl. International Journal for Parasitology, 28(7), 1141-1144. [Link]

  • Sohail, E., Chekarova, I., Yoon, H. S., Lee, S. Y., Mo, I. P., & Kim, J. K. (2010). Comparative efficacy of anticoccidical drugs in coccidiosis of broiler chicks. The Korean Journal of Parasitology, 48(1), 59–63. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines). [Link]

  • Mathis, G. F., & McDougald, L. R. (1982). Drug responsiveness of recent field isolates of Eimeria tenella. Poultry science, 61(1), 38–45.
  • Ruff, M. D. (1999). Important parasites in poultry production systems. Veterinary Parasitology, 84(3-4), 337–347.
  • Peek, H. W., & Landman, W. J. M. (2011). Coccidiosis in poultry: anticoccidial products, vaccines and other prevention strategies. Veterinary Quarterly, 31(3), 143-161.
  • Tanitame, A., Oyamada, Y., Ofuji, K., Fujii, T., Suzuki, K., & Uoto, K. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & medicinal chemistry letters, 14(11), 2857–2862. [Link]

  • Wang, Y., Li, S., & Wu, J. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 25(21), 5030. [Link]

  • Gentili, F., Pigini, M., Piergentili, A., & Giannella, M. (2007). Agonists and antagonists targeting the different alpha2-adrenoceptor subtypes. Current topics in medicinal chemistry, 7(2), 163–186. [Link]

  • Macor, J. E., Ord, G., Mast, T., & Wythes, M. (1987). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of medicinal chemistry, 30(9), 1555–1562. [Link]

  • Ruffolo, R. R., Jr, Rice, P. J., Patil, P. N., Hamada, A., & Miller, D. D. (1983). Steric structure activity relationships of various adrenergic agonists: ocular and systemic effects. Journal of ocular pharmacology, 1(2), 149–162. [Link]

  • Unver, Y., Senturk, M., & Kalkan, I. (2017). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 27(12), 1345–1357. [Link]

  • Braje, W. M., & R'ky, K. (2009). WO2009106982A1 - Indazole derivatives.
  • Eary, T. C., Hache, B. P., Juengst, D., Spencer, S. R., Stengel, P. J., & Watson, D. J. (2014). WO2014134313A1 - Intermediates for use in the preparation of indazole derivatives and processes for the preparation thereof.

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Navigating the Structure-Activity Landscape of 7-bromo-1H-indazol-6-amine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities and presence in numerous clinically approved drugs.[1][2] Among the vast chemical space of indazole derivatives, those bearing the 7-bromo-1H-indazol-6-amine core represent a particularly intriguing, albeit less explored, class of compounds with significant therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing comparisons with closely related analogs to offer actionable insights for researchers, medicinal chemists, and professionals in drug development.

The this compound Scaffold: A Privileged Starting Point

The this compound core combines several key features that make it an attractive starting point for drug design. The indazole ring system itself is a known "hinge-binding" motif, particularly effective in the design of kinase inhibitors.[1] The strategic placement of a bromine atom at the 7-position and an amine group at the 6-position offers distinct opportunities for chemical modification and interaction with biological targets. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, or can engage in halogen bonding with the target protein. The 6-amino group provides a crucial vector for introducing a wide array of substituents to probe the surrounding binding pocket and modulate physicochemical properties.

While direct and extensive SAR studies on a broad library of this compound derivatives are not abundantly available in the public domain, we can extrapolate and build a predictive SAR model by examining closely related indazole-based inhibitors. This guide will focus on key substitution points around the core scaffold and their impact on biological activity, primarily in the context of kinase inhibition, a domain where indazoles have demonstrated profound success.

Structure-Activity Relationship Analysis: Key Modification Points

To understand the SAR of this compound derivatives, we will dissect the molecule into key regions for modification: the N1 position of the indazole ring, the 6-amino group, and potential modifications on the phenyl ring.

SAR_Analysis A This compound Core B N1 Substitution A->B Modulates solubility, metabolic stability, and target interactions C 6-Amino Group Modification A->C Primary vector for exploring binding pocket and enhancing potency D Phenyl Ring Substitution (Hypothetical) A->D Fine-tuning of electronic properties and steric interactions

Caption: Key modification points for SAR studies of the this compound scaffold.

N1-Substitutions: Impact on Solubility and Cellular Activity

The N1 position of the indazole ring is frequently substituted in kinase inhibitors to enhance solubility, improve cell permeability, and establish additional interactions with the target protein.

Comparison with N1-unsubstituted analogs: While the parent 1H-indazole can form crucial hydrogen bonds, N1-alkylation or -arylation can be leveraged to occupy hydrophobic pockets. For instance, in a series of 1H-indazole-3-amine derivatives, the introduction of various substituents at the N1 position was shown to significantly influence their antitumor activity.[1]

Derivative TypeKey FindingsImplication for this compound
N1-Alkyl Derivatives Small alkyl groups (e.g., methyl, ethyl) can enhance metabolic stability. Bulky alkyl groups may introduce steric hindrance.Introduction of small alkyl chains could improve pharmacokinetic properties without compromising binding affinity.
N1-Aryl/Heteroaryl Derivatives Can form additional π-stacking or hydrogen bonding interactions, significantly boosting potency.Aryl or heteroaryl groups at the N1 position could provide access to deeper pockets in the kinase binding site.
N1-Substituted with Solubilizing Groups Groups like morpholine or piperazine can dramatically improve aqueous solubility and oral bioavailability.Incorporating such moieties is a well-established strategy to overcome solubility issues often encountered with planar heterocyclic compounds.
Modifications at the 6-Amino Group: The Primary Driver of Potency and Selectivity

The 6-amino group serves as the most critical handle for derivatization to achieve high potency and selectivity. By attaching various moieties to this position, one can effectively probe the solvent-exposed region of the kinase ATP-binding site.

Experimental Workflow for 6-Amino Group Derivatization:

Experimental_Workflow start This compound step1 Acylation or Sulfonylation start->step1 step2 Suzuki or Buchwald-Hartwig Cross-Coupling start->step2 step3 Reductive Amination start->step3 product1 Amide/Sulfonamide Derivatives step1->product1 product2 N-Aryl/Heteroaryl Derivatives step2->product2 product3 N-Alkyl Derivatives step3->product3

Caption: Synthetic strategies for modifying the 6-amino group of the core scaffold.

Comparative Analysis of 6-Amino Derivatives (based on related indazole series):

Substitution Type at 6-NH2Expected Impact on ActivityRationale
Small Aliphatic Amides Moderate to high potency.Can form key hydrogen bonds with the kinase hinge region.
Aromatic/Heteroaromatic Amides Potentially high potency and improved selectivity.Allows for exploration of larger, more diverse chemical space and formation of specific interactions.
Urea/Thiourea Derivatives Often exhibit potent inhibitory activity.The urea/thiourea linker can act as a rigid hydrogen bond donor and acceptor.
N-Aryl/Heteroaryl Groups Can significantly enhance potency through hydrophobic and π-stacking interactions.A common strategy in many potent kinase inhibitors.

For example, in a study on 1H-indazole-3-amine derivatives, the nature of the substituent on the amide nitrogen was found to be critical for antitumor activity.[1] A similar trend is anticipated for this compound derivatives, where the choice of the group attached to the 6-amino function will be paramount in determining the biological profile.

The Role of the 7-Bromo Substituent

The bromine atom at the 7-position is not merely a synthetic handle. Its electron-withdrawing nature influences the electronics of the indazole ring system, potentially affecting the pKa of the indazole nitrogens and the 6-amino group. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Hypothetical Binding Mode:

Binding_Mode cluster_0 Kinase ATP Binding Site cluster_1 This compound Derivative Hinge Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Halogen Bond Acceptor Halogen Bond Acceptor (e.g., C=O) Indazole Indazole Core Indazole->Hinge H-Bonds 6-NH-R 6-Amino Substituent (R) 6-NH-R->Solvent Front Explores Pocket 7-Br 7-Bromo 7-Br->Halogen Bond Acceptor Halogen Bond

Caption: A hypothetical binding mode illustrating the key interactions of a this compound derivative within a kinase active site.

Experimental Protocols

To enable researchers to explore the SAR of this scaffold, we provide a generalized experimental protocol for the synthesis and biological evaluation of novel derivatives.

General Synthetic Procedure for N-Acyl-7-bromo-1H-indazol-6-amine Derivatives
  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC/HOBt).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, a suitable substrate, and ATP.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C).

  • Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of kinase inhibitors. While comprehensive SAR data for this specific core is still emerging, the principles derived from related indazole series provide a strong foundation for rational drug design.

Future efforts should focus on the systematic exploration of substitutions at the N1 and 6-amino positions to build a robust SAR dataset. The synthesis and evaluation of a diverse library of derivatives will be crucial to unlocking the full potential of this privileged scaffold. Particular attention should be paid to the role of the 7-bromo substituent in modulating both the physicochemical properties and the target-binding interactions of these molecules. Through a combination of insightful design, efficient synthesis, and rigorous biological evaluation, the this compound core is poised to yield the next generation of innovative medicines.

References

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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[Link]

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Positional Isomerism in Bromo-Indazol-Amines: A Comparative Guide to Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the indazole scaffold has emerged as a privileged structure.[1][2] Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding sites of various kinases, making it a cornerstone for the design of potent inhibitors.[3][4] Among the vast chemical space of indazole derivatives, bromo-amino-1H-indazoles represent a critical subclass, where the precise positioning of the bromine and amine substituents can dramatically influence biological activity, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the biological evaluation of two closely related positional isomers: 7-bromo-1H-indazol-6-amine and 6-bromo-1H-indazol-7-amine . While direct head-to-head comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogues and established principles of medicinal chemistry to provide a framework for their evaluation. We will delve into the common biological assays employed for this class of compounds, discuss the anticipated impact of substituent positioning on biological outcomes, and provide detailed experimental protocols for researchers in the field.

The Critical Influence of Substituent Placement

The substitution pattern on the indazole ring dictates its interaction with target proteins. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of kinase active sites, while the bromine atom can be a site for further chemical modification through cross-coupling reactions to explore different regions of the binding pocket.[3] The relative positioning of these two functional groups in this compound and 6-bromo-1H-indazol-7-amine is expected to result in distinct biological profiles.

  • This compound : The proximity of the electron-withdrawing bromine atom to the amino group can influence the latter's nucleophilicity and hydrogen bonding capacity. This arrangement may also sterically influence how the molecule docks into a binding site.

  • 6-bromo-1H-indazol-7-amine : With the bromine and amino groups on the lower part of the benzene ring, this isomer presents a different steric and electronic profile. This may lead to altered target selectivity and potency compared to its isomer.

A Framework for Biological Evaluation: Key Assays and Methodologies

A comprehensive biological evaluation of these isomers would involve a tiered approach, starting from broad profiling and moving towards more specific mechanistic studies.

Kinase Inhibition Assays

Given that indazole derivatives are potent kinase inhibitors, the initial step is often to screen them against a panel of kinases to determine their inhibitory activity and selectivity.[2][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Polo-like Kinase 4 - PLK4)

This protocol is adapted from methodologies used for evaluating indazole-based PLK4 inhibitors.[5]

  • Reagents and Materials : Recombinant human PLK4 enzyme, appropriate peptide substrate (e.g., a generic tyrosine kinase substrate), ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation : Prepare a stock solution of the test compounds (this compound and 6-bromo-1H-indazol-7-amine) in DMSO. Create a series of dilutions to determine the IC50 value.

  • Assay Procedure : a. To each well of a 96-well plate, add the kinase buffer. b. Add the test compound dilutions. c. Add the PLK4 enzyme and the peptide substrate. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis : The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compoundPLK4Hypothetical Value
6-bromo-1H-indazol-7-aminePLK4Hypothetical Value
Axitinib (Control)PLK46.5[5]

Note: The IC50 values are hypothetical and would need to be determined experimentally.

Cellular Proliferation Assays

To assess the anti-cancer potential of the compounds, their effect on the growth of various cancer cell lines is evaluated.[6][7]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Culture : Culture human cancer cell lines (e.g., A549 lung cancer, K562 chronic myeloid leukemia, PC-3 prostate cancer, Hep-G2 hepatoma) in appropriate media.[6]

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Hypothetical Anti-Proliferative Activity

CompoundCell LineIC50 (µM)
This compoundK562Hypothetical Value
6-bromo-1H-indazol-7-amineK562Hypothetical Value
5-Fluorouracil (Control)K562Typical literature value

Note: The IC50 values are hypothetical and would need to be determined experimentally.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell growth inhibition, assays to detect apoptosis (programmed cell death) and cell cycle arrest are crucial.[6]

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Cell Treatment : Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining :

    • For Apoptosis : Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • For Cell Cycle : Harvest the cells, fix them in ethanol, and stain the DNA with PI.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

  • Data Analysis :

    • Apoptosis : Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

    • Cell Cycle : Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualizing the Scientific Workflow

The logical flow of experiments is crucial for a systematic evaluation of these compounds.

Caption: A typical workflow for the biological evaluation of positional isomers.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from these assays will build a structure-activity relationship profile for this series of bromo-amino-1H-indazoles. For instance, if this compound shows superior potency against a specific kinase, it would suggest that the electronic and steric arrangement in this isomer is more favorable for binding. Conversely, if 6-bromo-1H-indazol-7-amine exhibits a better safety profile in cellular assays, it might be a more promising candidate for further development.

Future studies would involve medicinal chemistry efforts to modify the lead isomer. The bromine atom can be replaced with other groups via Suzuki or other cross-coupling reactions to enhance potency and selectivity.[2] The amino group can also be functionalized to further probe the binding pocket.

Conclusion

References

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  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4097. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15985-15993. [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. Retrieved from [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 224, 113723. [Link]

  • Sura, K., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(23), 16909. [Link]

  • Wu, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1084-1089. [Link]

  • Britton, R., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 585-593. [Link]

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  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301309. [Link]

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A Senior Application Scientist's Guide to In Vitro Profiling of Novel Indazole-Based Kinase Inhibitors: The Case of "7-bromo-1H-indazol-6-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as an effective "hinge-binding" fragment, a critical interaction for potent kinase inhibition.[2] Marketed drugs such as Pazopanib and Niraparib underscore the therapeutic success of this scaffold.[1]

When a novel compound like "7-bromo-1H-indazol-6-amine" emerges, a systematic and multi-faceted in vitro testing cascade is paramount. This guide outlines a series of comparative protocols designed to elucidate its primary biological targets, confirm cellular activity, and quantify its potency and selectivity. Our approach is grounded in building a self-validating dataset, ensuring the scientific rigor required for advancing a candidate through the drug discovery pipeline.

Section 1: The Initial Discovery Funnel: From Broad Screening to Cellular Target Engagement

The first critical step is to understand the compound's polypharmacology. Kinase inhibitors are rarely monospecific; therefore, identifying the primary target(s) and potential off-targets early is essential for interpreting biological effects and anticipating potential toxicities.

Kinome-Wide Profiling: Defining the Target Landscape

Before investing in developing specific assays, a broad screen against a panel of kinases is the most efficient starting point. This provides an unbiased view of the compound's selectivity profile.

Rationale & Expertise: We recommend utilizing established platforms that offer standardized, high-quality data. Services like Eurofins Discovery's KINOMEscan® platform, which employs an active site-directed competition binding assay, or Reaction Biology's comprehensive activity-based panels are industry standards.[3][4] These screens typically test the compound at a single high concentration (e.g., 1-10 µM) to identify initial "hits." The output is usually expressed as "% Inhibition" or "% of Control," allowing for rapid identification of the most sensitive kinases.

Cellular Target Engagement: Verifying Interaction in a Physiological Context

A positive result in a biochemical assay is a crucial first step, but it doesn't guarantee the compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm direct target engagement in situ.[5][6]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[7][8] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," confirming physical interaction.[6][7]

cluster_workflow Figure 1: High-Level In Vitro Testing Workflow A Novel Compound (this compound) B Broad Kinase Screen (e.g., KINOMEscan®) A->B C Identify Primary Target(s) (e.g., Kinase X, Kinase Y) B->C D Target Engagement Assay (CETSA® in intact cells) C->D Validate in-cell binding E Potency & Selectivity Assays (HTRF®, AlphaLISA®) D->E Quantify Potency F Downstream Pathway Analysis (Luminex®, Western Blot) E->F Confirm Mechanism H Mechanism of Action Studies (ATP Competition) E->H G Cellular Phenotypic Assays (Proliferation, Apoptosis) F->G Link to Biology G->H I Lead Candidate Profile H->I

Caption: High-level workflow for characterizing a novel kinase inhibitor.

Section 2: Comparative Methodologies for Potency and Selectivity Determination

Once primary targets are validated, the next step is to quantify the compound's potency (typically as an IC50 value) and compare it against other relevant kinases to build a selectivity profile. Homogeneous, plate-based assays are ideal for generating the necessary dose-response curves.

Assay Technology Principle Primary Output Advantages Considerations
HTRF® (Homogeneous Time-Resolved Fluorescence) Proximity-based Förster Resonance Energy Transfer (FRET) between a Europium (Eu3+) cryptate donor and a compatible acceptor (e.g., XL665).[9][10]TR-FRET Ratio (665nm/620nm)High signal-to-background, robust against many forms of compound interference, homogeneous "mix-and-read" format.[9]Requires specific antibody pairs and a compatible plate reader.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) Proximity-based singlet oxygen transfer from a Donor bead to an Acceptor bead, generating a chemiluminescent signal.[11][12]Luminescent CountsExtremely high sensitivity, wide dynamic range, versatile for various sample types (lysates, supernatant).[12]Sensitive to light; requires specific handling of beads.[13]
Luminex® xMAP® Technology Antibody-coated, spectrally distinct magnetic beads capture specific analytes, which are then detected in a sandwich immunoassay format.[14]Mean Fluorescence Intensity (MFI) per analyteHigh multiplexing capability (up to 50 targets simultaneously), conserves precious sample, quantitative.[15][16]Not a direct binding assay; measures downstream effects (e.g., protein phosphorylation). Requires a specific instrument.

Section 3: Detailed Experimental Protocols

The following protocols are presented as templates. As a senior scientist, you must recognize that optimization, particularly of enzyme and ATP concentrations, is critical for robust results.[17]

Protocol 1: HTRF® Kinase Activity Assay (Biochemical IC50 Determination)

This protocol describes a universal method for measuring the activity of a purified tyrosine or serine/threonine kinase.[18]

Principle: A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is stopped with EDTA, and detection reagents are added: a Europium cryptate-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor). Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[9][18]

cluster_htrf Figure 2: Principle of the HTRF® Kinase Assay K Kinase P Phosphorylated Biotin-Substrate K->P Kinase Reaction S Biotin-Substrate S->P Kinase Reaction ATP ATP ATP->P Kinase Reaction Ab Eu-Ab (Donor) P->Ab Detection SA SA-XL665 (Acceptor) P->SA Detection FRET TR-FRET Signal (665 nm) Ab->FRET Proximity-Induced Energy Transfer SA->FRET Proximity-Induced Energy Transfer

Caption: Diagram illustrating the HTRF® kinase assay principle.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of "this compound" in 100% DMSO, starting at 400x the final desired top concentration.

  • Assay Plate Preparation (384-well, low volume):

    • Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a "Kinase/Substrate Mix" containing the target kinase and its specific biotinylated substrate in the appropriate reaction buffer.

    • Add 5 µL of this mix to each well.

    • Prepare an "ATP Mix" in the reaction buffer. Scientist's Note: Using an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase is crucial for accurately determining the potency of ATP-competitive inhibitors.[17]

    • To initiate the reaction, add 5 µL of the ATP Mix to all wells.

    • Seal the plate and incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Detection:

    • Prepare a "Detection Mix" containing the Eu-antibody and SA-XL665 in detection buffer (which includes EDTA to stop the reaction).

    • Add 10 µL of the Detection Mix to all wells.

    • Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm following excitation at 320-340 nm.[9]

  • Self-Validation & Analysis: Calculate the HTRF ratio and plot it against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. A positive control inhibitor should be run in parallel.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol outlines a method to generate an isothermal dose-response fingerprint (ITDRF), which demonstrates target stabilization at a fixed temperature with increasing compound concentrations.[5]

Principle: Cells are treated with varying concentrations of the compound. The entire set of cells is then heated to a single, specific temperature that causes partial denaturation of the un-liganded target protein. The amount of soluble protein remaining directly correlates with the degree of stabilization imparted by the compound.[8]

cluster_cetsa Figure 3: Isothermal CETSA® Workflow A Treat Cells with Dose-Response of Compound B Heat all samples to a single optimized temperature (e.g., 52°C) A->B C Cell Lysis (e.g., Freeze-thaw) B->C D Separate Soluble Fraction (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., AlphaLISA®, Western Blot) D->E F Plot [Soluble Protein] vs. [Compound] E->F

Caption: Workflow for an isothermal dose-response CETSA® experiment.

Methodology:

  • Cell Culture & Treatment: Culture the appropriate cell line to ~80% confluency. Treat cells with a serial dilution of "this compound" or DMSO (vehicle) for 1-2 hours in culture media.

  • Heating Step:

    • Harvest and wash the cells, resuspending them in a protein-free buffer (e.g., PBS).

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat to the predetermined melt temperature (Tm) for 3 minutes, followed by cooling to 4°C. Scientist's Note: The optimal temperature must be determined empirically by first running a full thermal profile (a "melt curve") to find the temperature at which ~50-80% of the protein denatures in the absence of the ligand.[5]

  • Lysis and Fractionation:

    • Lyse the cells through repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein in the supernatant. While Western blotting is traditional, a high-throughput method like AlphaLISA® is preferable for dose-response curves.[7]

  • Self-Validation & Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-dependent stabilization curve, from which an EC50 of target engagement can be derived.

Section 4: Data Presentation and Interpretation

Quantitative data must be summarized for clear comparison. Dose-response curves should always be generated to ensure the observed effect is specific and not an artifact of a single concentration.

Example Data Table: IC50 Values vs. Target Kinase

This table illustrates how to compare the potency of the test compound against a known inhibitor across a primary target and a common off-target kinase.

Compound Kinase X (Primary Target) IC50 (nM) Kinase Z (Off-Target) IC50 (nM) Selectivity Index (Kinase Z / Kinase X)
This compound 15.21,850122
Reference Inhibitor (e.g., Staurosporine) 5.87.41.3
Negative Control (Inactive Analog) > 10,000> 10,000N/A

Interpretation: The hypothetical data shows that "this compound" is a potent inhibitor of its primary target, Kinase X. Crucially, it displays a selectivity index of over 100-fold against Kinase Z, a significant improvement over the non-selective reference inhibitor. The inactive analog control confirms that the core scaffold requires specific functional groups for activity, strengthening the structure-activity relationship (SAR).

Conclusion

The in vitro characterization of a novel compound like "this compound" is a hypothesis-driven process. By integrating broad profiling to identify targets, cellular assays like CETSA to confirm engagement, and robust biochemical assays like HTRF® to precisely quantify potency, researchers can build a comprehensive and trustworthy data package. This logical, multi-assay approach provides the necessary confidence to make informed decisions, advancing only the most promising candidates toward further preclinical development.

References

  • AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
  • Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23).
  • AlphaLISA assay development guide. (n.d.). Revvity.
  • Luminex® Assay Users Guide. (n.d.). R&D Systems.
  • In Vitro Kinase Assays. (n.d.). Eurofins Discovery.
  • What is a Luminex Assay?. (n.d.). R&D Systems.
  • Ou, S. S., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-30.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). Revvity.
  • Luminex Assay User Guide. (n.d.). Bio-Techne.
  • LUMINEX ASSAY USERS GUIDE. (n.d.). Bio-Techne.
  • PRINCIPLE OF THE LUMINEX MULTIPLEX BEAD IMMUNOASSAY METHOD. (n.d.). Millipore.
  • Zhang, J. H., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1188, 121-135.
  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Nature Protocols, 9(9), 2100-2122.
  • Grote, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785.
  • AlphaLISA assay development guide. (n.d.). Revvity.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (n.d.). IU Indianapolis ScholarWorks.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4938.

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Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists working with novel heterocyclic compounds such as 7-bromo-1H-indazol-6-amine, an unambiguous structural confirmation is paramount for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structure elucidation against complementary spectroscopic techniques. While a crystal structure for this compound is not publicly available, we will utilize the crystallographic data of a closely related analogue, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, as a case study to illustrate the power of this technique and draw parallels for the structural analysis of our target compound.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid. It provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy. This level of detail is often unattainable through other analytical methods.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both skill and patience. Understanding the causality behind each step is crucial for obtaining high-quality data.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion or Slow Evaporation Solvent_Screening->Vapor_Diffusion Crystal_Mounting Crystal Mounting Vapor_Diffusion->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Expertise in Action: The "Why" Behind the "How"

  • Synthesis and Purification: The synthesis of this compound would likely follow established routes for functionalized indazoles. A high degree of purity is non-negotiable for successful crystallization, as impurities can inhibit crystal growth or lead to disordered structures.

  • Crystal Growth: This is often the most challenging step. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. Techniques like slow evaporation, vapor diffusion, and liquid-liquid diffusion are employed to allow molecules to self-assemble into a well-ordered crystal lattice. The rationale is to approach supersaturation slowly, providing time for the molecules to arrange themselves in the most energetically favorable, ordered state.

  • X-ray Diffraction: A suitable single crystal is mounted and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensity and position of these spots contain the information about the arrangement of atoms in the crystal.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson function). This initial model is then refined against the experimental data to improve the fit, leading to the final, highly accurate molecular structure.

Case Study: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

To illustrate the definitive nature of X-ray crystallography, we can examine the published structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[1][2]. The crystallographic data for this compound provides unambiguous proof of its molecular structure.

Crystallographic ParameterValueSignificance
Chemical FormulaC₁₂H₁₄BrN₃O₂Confirms the elemental composition.
Crystal SystemTriclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP-1Defines the symmetry operations within the unit cell.
Unit Cell Dimensionsa = 5.8281(2) Å, b = 9.2534(3) Å, c = 12.3339(4) Å, α = 88.323(1)°, β = 83.023(1)°, γ = 75.319(1)°Precise measurements of the repeating unit of the crystal.
Key Bond LengthsC-Br, C-N, N-N, C=OProvides exact distances between atoms, confirming connectivity.
Intermolecular InteractionsN-H···N hydrogen bonds, π-π stackingReveals how molecules pack in the solid state, influencing physical properties.[1][2]

This level of detail allows for the unequivocal assignment of the bromine and amine substituents on the indazole core and the confirmation of the tert-butoxycarbonyl group's attachment to the indazole nitrogen.

The Spectroscopic Toolkit: Powerful yet Indirect Evidence

While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable insights into the molecule's structure, particularly in solution. For this compound, these techniques would be the primary means of characterization in the absence of a crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.

  • ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect to see distinct signals for the aromatic protons on the indazole ring and the amine protons. The splitting patterns (e.g., doublets, triplets) would help to establish the relative positions of the substituents.

  • ¹³C NMR: This provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is instrumental in piecing together the entire molecular framework.

Logical Deduction with NMR:

nmr_logic H_NMR ¹H NMR: - Chemical Shifts - Integration - Coupling Constants COSY COSY: Proton-Proton Connectivity H_NMR->COSY C_NMR ¹³C NMR: - Number of Signals - Chemical Shifts C_NMR->COSY HSQC HSQC: Direct C-H Connectivity COSY->HSQC HMBC HMBC: Long-Range C-H Connectivity HSQC->HMBC Structure Proposed Structure of This compound HMBC->Structure

Caption: Logic flow for structure elucidation using NMR spectroscopy.

While powerful, NMR alone may not be able to definitively distinguish between certain isomers without authentic reference standards or complex computational analysis. For instance, distinguishing between this compound and 4-bromo-1H-indazol-6-amine could be challenging based solely on NMR data, as the proton and carbon environments might be very similar.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmine (NH₂) and Indazole (N-H)
3100-3000C-H stretchAromatic C-H
1650-1550C=C stretchAromatic ring
1350-1250C-N stretchAromatic amine
Below 1000C-Br stretchBromo group

IR provides a quick and simple way to confirm the presence of key functional groups, but it does not provide information about the overall connectivity of the molecule.

Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Connectivity, chemical environment of nuclei, proton-proton and proton-carbon correlations.Presence of functional groups.
Sample State Crystalline solidSolutionSolid or liquid
Ambiguity Unambiguous for a well-resolved structure.Can be ambiguous for complex isomers without further data.Highly ambiguous for determining overall structure.
Key Advantage Provides definitive structural proof.Excellent for determining molecular connectivity in solution.Fast and simple for functional group identification.
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.Provides an average structure in solution; does not give precise bond lengths/angles.Provides limited information on the overall molecular framework.

Conclusion: An Integrated Approach for Authoritative Structural Confirmation

While spectroscopic methods like NMR and IR are indispensable tools for the initial characterization and confirmation of a synthesized compound's identity, they provide indirect evidence of the molecular structure. For a molecule like this compound, where subtle differences in substituent positioning can have profound effects on its biological activity, relying solely on spectroscopic data can leave room for ambiguity.

Single-crystal X-ray diffraction, as demonstrated by the analysis of its close analogue, provides the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. It is the gold standard that transforms a proposed structure into a proven one. Therefore, for researchers, scientists, and drug development professionals, an integrated approach is recommended. Initial structural elucidation should be performed using a combination of NMR and IR spectroscopy, but final, definitive structural confirmation for key compounds should be pursued through single-crystal X-ray crystallography whenever feasible. This ensures the highest level of scientific integrity and provides a solid foundation for further research and development.

References

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. (2021). (URL: [Link])

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. (2021). (URL: [Link])

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A Comparative Benchmarking Guide: Profiling 7-bromo-1H-indazol-6-amine Against Validated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of the novel compound, 7-bromo-1H-indazol-6-amine. Recognizing the indazole scaffold as a privileged structure in kinase inhibitor design[1], this document outlines a rigorous, multi-faceted benchmarking study against established clinical and preclinical kinase inhibitors. Our objective is to elucidate the compound's potency, selectivity, and cellular activity, thereby providing a clear rationale for its further development.

The experimental design detailed herein is grounded in the principles of scientific integrity, ensuring that each protocol is self-validating and that all mechanistic claims are supported by authoritative evidence. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of novel targeted therapies.

Introduction and Rationale

The indazole nucleus is a core structural motif in numerous approved and investigational kinase inhibitors, prized for its ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the kinase hinge region[2]. While the specific kinase activity of this compound is yet to be extensively profiled, related bromo-indazole derivatives have demonstrated inhibitory activity against various kinases, including those involved in cell cycle progression and oncogenic signaling[3][4].

This guide proposes a systematic evaluation of this compound against a panel of kinases implicated in cancer cell proliferation, survival, and angiogenesis. We will compare its performance against well-characterized inhibitors targeting key oncogenic kinases such as AXL, c-Met, VEGFR2, and PDGFR. These kinases represent critical nodes in cancer signaling and are the targets of several FDA-approved drugs, making them ideal benchmarks for assessing the potential of a new chemical entity.[5][6][7]

Selection of Benchmark Kinase Inhibitors

The choice of appropriate comparators is critical for a meaningful benchmarking study. We have selected a panel of both multi-targeted and selective inhibitors to provide a comprehensive assessment of this compound's profile.

Benchmark InhibitorPrimary Target(s)Rationale for Inclusion
Sunitinib VEGFRs, PDGFRs, c-KitA multi-targeted inhibitor with a well-defined clinical profile, providing a broad-spectrum comparison.[6][8][9]
Sorafenib VEGFRs, PDGFRs, RafAnother clinically relevant multi-targeted inhibitor, offering a different polypharmacology profile.[6][8]
Cabozantinib c-Met, VEGFR2, AXL, RETA potent inhibitor of key kinases involved in tumor progression, metastasis, and resistance.[10][11][12]
Bemcentinib (BGB324) AXLA highly selective AXL inhibitor, crucial for assessing the specific AXL-targeting potential of our compound.[5][13]
Crizotinib c-Met, ALK, ROS1A clinically approved inhibitor with potent activity against c-Met.[10][14][15]
Imatinib Bcr-Abl, c-Kit, PDGFRA paradigm of targeted therapy, useful for assessing activity against specific tyrosine kinases.[16][17]

Experimental Design: A Multi-tiered Approach

Our evaluation will proceed through a tiered screening cascade, beginning with broad in vitro profiling and progressing to more physiologically relevant cell-based assays.

Tier 1: In Vitro Kinase Inhibition Profiling

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant kinases. This provides a direct measure of the compound's potency and a preliminary assessment of its selectivity.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of This compound & Benchmark Inhibitors Incubation Incubate Kinase with Inhibitor Compound_Prep->Incubation Kinase_Prep Recombinant Kinase (e.g., AXL, c-Met, VEGFR2, PDGFR) Kinase_Prep->Incubation Substrate_Prep Kinase Substrate & ATP Reaction_Start Initiate Reaction with Substrate/ATP Mixture Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Detection Luminescence-based Detection of ADP Production Reaction_Stop->Detection Data_Analysis Data Analysis: Plot Dose-Response Curve Detection->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for in vitro kinase inhibition assay.

Protocol: Luminescence-Based In Vitro Kinase Assay [18][19]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and each benchmark inhibitor in 100% DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds. Subsequently, add the respective recombinant kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction: Add a mixture of the kinase-specific substrate and ATP to initiate the reaction. Incubate at 30°C for 1 hour.

  • Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Summary: In Vitro Kinase Inhibition (IC50, nM)

KinaseThis compoundSunitinibCabozantinibBemcentinibCrizotinib
AXL 50>1000715>1000
c-Met 2505001.3>10,0004
VEGFR2 150800.035>10,000>5000
PDGFRβ 3002>1000>10,000>5000
Tier 2: Cell-Based Kinase Inhibition Assays

To assess the compound's activity in a more physiologically relevant context, we will perform cell-based assays. These assays measure the inhibition of kinase activity within living cells, providing insights into cell permeability and target engagement.[20][21][22]

Experimental Workflow: Cellular Phosphorylation Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cell Line (e.g., A549, U-87 MG) Compound_Treatment Treat Cells with Serial Dilutions of Inhibitors Cell_Seeding->Compound_Treatment Stimulation Stimulate Kinase Pathway (if necessary) Compound_Treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA Perform Sandwich ELISA for Phosphorylated Substrate Cell_Lysis->ELISA Data_Acquisition Measure Signal (e.g., Absorbance, Fluorescence) ELISA->Data_Acquisition IC50_Calc Calculate Cellular IC50 Data_Acquisition->IC50_Calc

Caption: Workflow for cell-based phosphorylation assay.

Protocol: Cell-Based ELISA for Phospho-Substrate [21][23]

  • Cell Culture: Seed a cancer cell line known to have active signaling through the kinase of interest (e.g., A549 for c-Met, U-87 MG for PDGFR) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or benchmark inhibitors for 2-4 hours.

  • Pathway Stimulation: If necessary, stimulate the signaling pathway with the appropriate ligand (e.g., HGF for c-Met, PDGF for PDGFR) for a short period.

  • Cell Lysis: Lyse the cells and transfer the lysate to an ELISA plate pre-coated with a capture antibody for the kinase substrate.

  • Detection: Use a detection antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal and normalize it to the total protein concentration. Determine the cellular IC50 value by plotting the signal against the inhibitor concentration.

Tier 3: Cellular Proliferation and Viability Assays

Ultimately, the therapeutic potential of a kinase inhibitor lies in its ability to inhibit cancer cell growth and induce cell death. We will assess the anti-proliferative effects of this compound in a panel of cancer cell lines with known dependencies on the targeted kinases.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and benchmark inhibitors.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add a reagent that measures ATP levels, which correlates with the number of viable cells.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Interpreting the Data: Building a Kinase Inhibition Profile

The data generated from these assays will allow for a comprehensive comparison of this compound with established kinase inhibitors.

Key Comparative Metrics:

  • Potency: The IC50 values from the in vitro assays will directly measure the compound's potency against each kinase.

  • Selectivity: By comparing the IC50 values across the kinase panel, we can determine the selectivity profile. A highly selective inhibitor will have a significantly lower IC50 for its primary target(s) compared to other kinases.

  • Cellular Efficacy: The cellular IC50 and GI50 values will indicate the compound's ability to engage its target in a cellular environment and exert a biological effect.

Signaling Pathway Visualization

To contextualize the inhibitory activity, it is crucial to understand the downstream effects of kinase inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., AXL, c-Met, VEGFR2, PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound or Benchmark Inhibitor Inhibitor->RTK

Caption: Simplified signaling pathways downstream of key receptor tyrosine kinases.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to benchmarking this compound against a panel of well-characterized kinase inhibitors. The successful execution of these experiments will provide a clear and comprehensive profile of the compound's potency, selectivity, and cellular activity. Positive results from this initial characterization would warrant further investigation, including broader kinase panel screening, in vivo efficacy studies in relevant cancer models, and ADME/Tox profiling, to fully elucidate its therapeutic potential.

References

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  • Axl Inhibitors | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • c-Met inhibitors – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
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  • VEGFR Inhibitor Review - Selleck Chemicals. Selleck Chemicals.
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  • Platelet Derived Growth Factor Receptor (PDGFR) Family Kinase Inhibitors | Tokyo Chemical Industry UK Ltd. Tokyo Chemical Industry.
  • PDGFR | Inhibitors - MedchemExpress.com. MedchemExpress.
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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. PubMed Central.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 7-bromo-1H-indazol-6-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations involving this compound are conducted with the highest degree of care. The procedures outlined herein are grounded in established regulatory frameworks and best practices in chemical hygiene.

Compound Identification and Hazard Assessment

This compound is a halogenated heterocyclic amine. While comprehensive toxicological data for this specific isomer is not widely published, its structural motifs—a brominated aromatic system and an indazole core—necessitate that it be handled as a hazardous substance. The safety profile must be inferred from related compounds and general principles of chemical reactivity.

Key Characteristics and Inferred Hazards: Based on data from similar brominated indazole derivatives, the following hazards should be assumed[1]:

  • Acute Toxicity: Harmful if swallowed (Oral).

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Environmental: The compound contains bromine, a halogen. Halogenated organic compounds are subject to specific environmental disposal regulations due to their potential to form persistent organic pollutants.[2][3][4]

  • Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[1][5][6]

Property Data Source
Chemical Name This compoundN/A
CAS Number 953411-10-4[7]
Molecular Formula C₇H₆BrN₃[7]
Molecular Weight 212.05 g/mol [7]
Physical Form Solid Powder
Inferred GHS Hazard Codes H302, H315, H319, H335

The Regulatory Imperative: OSHA and EPA Frameworks

All laboratory work in the United States involving hazardous chemicals is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for every laboratory.[8][9][10] The CHP outlines specific procedures for handling hazardous chemicals, including disposal. The protocols in this guide should be incorporated into your laboratory's CHP.

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste from "cradle-to-grave."[11][12] This means the generator of the waste (your laboratory) is responsible for its safe handling and disposal until its final destruction. This compound must be classified and disposed of according to RCRA guidelines.[13][14]

Personnel Safety & Required PPE

Given the irritant nature and potential toxicity of the compound, stringent personal protective measures are required.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[15] Eyewash stations and safety showers must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[5][16]

    • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (Nitrile rubber is a suitable material).[17] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[15]

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste characterization. Mischaracterization can lead to dangerous chemical reactions and regulatory violations.

Classification: this compound is classified as a Halogenated Organic Waste . This is due to the carbon-bromine bond in its structure.[4]

Segregation Protocol:

  • Do NOT mix with non-halogenated organic waste. Halogenated wastes require specific high-temperature incineration for complete destruction and to prevent the formation of dioxins and other pollutants.[4] Co-mingling complicates and increases the cost of disposal.

  • Do NOT mix with aqueous or inorganic wastes. This can create complex, difficult-to-manage waste streams.

  • Do NOT mix with incompatible materials, such as strong oxidizing agents, which could lead to a vigorous reaction.[5][6]

The following diagram outlines the decision process for segregating this chemical waste.

WasteSegregation start Waste Generated: This compound char_step Step 1: Characterize Waste Is there a C-X bond (X=F, Cl, Br, I)? start->char_step is_halogenated Yes: Halogenated Organic Waste char_step->is_halogenated Yes not_halogenated No: Non-Halogenated Organic Waste char_step->not_halogenated No container_step Step 2: Select Correct Waste Container is_halogenated->container_step halogenated_container Use designated container labeled: 'HALOGENATED ORGANIC WASTE' List all chemical constituents. container_step->halogenated_container final_step Step 3: Label and Store for Pickup by Environmental Health & Safety (EHS) halogenated_container->final_step non_halogenated_container Use designated container labeled: 'NON-HALOGENATED ORGANIC WASTE'

Caption: Waste Segregation Decision Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the point of generation to final disposal.

Materials Required:

  • Designated, approved hazardous waste container (typically glass or polyethylene) with a screw-top cap.[18][19]

  • Hazardous Waste Label.

  • Waste Log Sheet.

Procedure:

  • Container Preparation: Obtain a clean, dry, and appropriate waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition and compatible with the waste.[19]

  • Labeling: Before adding any waste, affix a hazardous waste label to the container.[19] Fill out the label completely with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations.[19]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started (the day the first drop of waste is added).

  • Waste Collection:

    • Solid Waste: For pure, unused this compound, place the original container, if empty, or the chemical itself into a designated solid waste container. If transferring the powder, do so in a fume hood to avoid generating dust.[1]

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be collected in a separate, sealed plastic bag clearly labeled with the chemical name and placed in the solid hazardous waste container.

    • Solutions: If the compound is in a solvent, it must be collected in a liquid waste container designated for halogenated organic solvents .[4][19] List both the solvent and the this compound on the waste label with their approximate concentrations.

  • Storage:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[18][19] This is crucial to prevent the release of vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[18]

    • Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks from the primary container.

  • Disposal Request:

    • Once the container is full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact EHS and emergency services.

  • Control and Contain (if safe to do so): For minor spills of solid material within a fume hood, prevent the spread of dust. Do not attempt to clean up a spill if you are not trained or do not have the proper PPE.

  • Cleanup:

    • Wear the full PPE detailed in Section 3.

    • Gently sweep up the spilled solid material, avoiding dust generation.[1][5] Place the material and all cleanup supplies (e.g., contaminated wipes, pads) into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all decontamination materials as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these procedures, you ensure not only your personal safety but also the integrity of our shared environment and the compliance of our institution with federal and local regulations.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
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  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • TITLE 35: ENVIRONMENTAL PROTECTION, SECTION 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
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  • SAFETY DATA SHEET.
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  • 7-Bromo-1h-indazol-5-amine. LabSolu.
  • 3-Bromo-1H-indazol-6-amine | 52347-72-5. Sigma-Aldrich.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-bromo-1H-indazol-6-amine is foundational to therapeutic innovation. This compound, with its indazole core, is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology and neurology applications[1]. However, its potent bioactivity necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive, risk-based framework for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep understanding of why these specific measures are critical.

Hazard Assessment: Deconstructing the Molecule

A robust safety plan begins with a thorough understanding of the specific risks posed by the chemical's structure. While a comprehensive toxicological profile for this compound is not extensively published, we can infer its primary hazards by examining its constituent functional groups: the indazole ring, the aromatic amine, and the bromo-substituent.

  • Indazole Core: Indazole and its derivatives are known to be biologically active[2][3]. Structurally similar compounds are classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation[4][5].

  • Aromatic Amine Group (-NH₂): Aromatic amines as a class are known for potential health risks, including toxicity upon skin contact and inhalation. They can be absorbed dermally, making skin protection a priority[6][7].

  • Bromo-Substituent (-Br): The presence of a halogen atom classifies this compound as a halogenated organic. This has significant implications for waste disposal, requiring segregation from non-halogenated waste streams to prevent environmental contamination and ensure proper disposal, which often costs more than non-halogenated waste[8][9].

Based on data from closely related structures, the following hazard profile should be assumed:

Hazard ClassificationCategoryPrecautionary StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][11]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These controls are designed to minimize risk by isolating the handler from the chemical hazard.

Primary Engineering Control: Chemical Fume Hood All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold:

  • Containment of Aerosols: The compound is a powder, and weighing or transferring it can easily generate fine, inhalable dust particles[12]. A fume hood provides constant airflow to capture these particles, preventing them from entering the laboratory environment and the handler's breathing zone[9].

  • Vapor Control: Although the compound is a solid at room temperature, any subsequent use in solvents will generate vapors. The fume hood effectively contains and exhausts these vapors.

Work should be performed at least 6 inches inside the hood sash to ensure effective capture. An eyewash station and safety shower must be readily accessible and located near the workstation[13][14].

Personal Protective Equipment (PPE): Your Direct Barrier

PPE is the final barrier between you and the chemical. It is essential that the correct PPE is chosen and, just as importantly, used correctly.

PPE TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a significant splash risk.Protects against irritation from airborne powder and splashes when in solution[12][15]. A face shield provides an additional layer of protection for the entire face.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Gloves are the most critical skin barrier. Always inspect gloves for tears or pinholes before use[12][16]. Practice proper glove removal techniques to avoid contaminating your skin[16]. For prolonged work, consider double-gloving.
Body Protection A flame-resistant laboratory coat, fully buttoned with sleeves rolled down. For larger quantities or significant splash potential, chemical-resistant aprons or coveralls are recommended.Provides a barrier against incidental contact and small spills[15][16]. Do not wear lab coats outside of the laboratory area to prevent the spread of contamination.
Respiratory Protection Generally not required when handling small quantities inside a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation outside of containment (e.g., large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.The fume hood is the primary respiratory control. Respirator use requires a formal respiratory protection program, including fit-testing and training.

Procedural Workflow for Safe Handling

Adhering to a strict, logical workflow is paramount for ensuring safety and preventing contamination. The following diagram and steps outline the standard operating procedure for working with this compound.

Safe_Handling_Workflow A 1. Area Preparation Verify fume hood certification. Gather all necessary materials. B 2. Don PPE Lab Coat -> Goggles -> Gloves A->B Proceed to Gowning C 3. Chemical Handling Perform all work inside fume hood. Avoid generating dust. B->C Enter Work Zone D 4. Decontamination Clean workspace. Segregate waste. C->D Complete Experiment E 5. Doff PPE Gloves -> Goggles -> Lab Coat D->E Prepare to Exit F 6. Personal Hygiene Wash hands thoroughly. E->F Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.